Hexylresorcinol
Description
Properties
IUPAC Name |
4-hexylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h7-9,13-14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJIVOKAWHGMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Record name | P-HEXYLRESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-HEXYLRESORCINOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020699 | |
| Record name | 4-Hexylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-hexylresorcinol appears as pale-yellow viscous liquid (that becomes solid on standing at room temperature) or a peach colored powder. Pungent faintly fatty odor. Sharp astringent taste. (NTP, 1992), White powder, Pale yellow liquid (solidifies on standing at room temperature) or solid; mp = 67.5-69 deg C; [Merck Index] Pale yellow liquid or peach colored solid; Pungent faintly fatty odor; [CAMEO] Light orange, off-white, or white powder; [Alfa Aesar MSDS], Solid | |
| Record name | P-HEXYLRESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-HEXYLRESORCINOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | 4-Hexylresorcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10076 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Hexylresorcinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
631 °F at 760 mmHg (NTP, 1992), 178-180 °C at 6.7 mm Hg; 198-100 °C at 13-14 mm HG; 333-335 °C at 760 mm Hg, 334.00 °C. @ 760.00 mm Hg | |
| Record name | P-HEXYLRESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXYLRESORCINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/566 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexylresorcinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Freely soluble in ether and acetone; very slightly soluble in water, Sol in ether, chloroform, acetone, alcohol; slightly sol in petroleum ether; sol in about 2000 parts water; sol in vegetable oils, Freely soluble in glycerol, Soluble in benzene., In water, 500 mg/L at 18 °C, 0.5 mg/mL at 18 °C | |
| Record name | P-HEXYLRESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-HEXYLRESORCINOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | HEXYLRESORCINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/566 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexylresorcinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000845 [mmHg] | |
| Record name | 4-Hexylresorcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10076 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Pale yellow, heavy liq becoming solid on standing at room temp; needles from benzene or petroleum ether, WHITE, OR YELLOWISH WHITE, NEEDLE-SHAPED CRYSTALS; ACQUIRES BROWNISH PINK TINT ON EXPOSURE TO LIGHT & AIR | |
CAS No. |
136-77-6 | |
| Record name | P-HEXYLRESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexylresorcinol [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexylresorcinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hexylresorcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hexylresorcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hexylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hexylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9QTB5E82N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HEXYLRESORCINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/566 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexylresorcinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 to 156 °F (NTP, 1992), 62 to 67 °C, 67.5-69 °C, 68 - 70 °C | |
| Record name | P-HEXYLRESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20486 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-HEXYLRESORCINOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | HEXYLRESORCINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/566 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hexylresorcinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Hexylresorcinol's Mechanism of Action in Tyrosinase Inhibition: A Technical Guide
Introduction
Hexylresorcinol (4-hexylbenzene-1,3-diol) is a potent inhibitor of tyrosinase, the key enzyme responsible for melanin biosynthesis and enzymatic browning. Its efficacy and safety have led to its widespread use in the cosmetic industry for skin lightening and in the food industry as an anti-browning agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's tyrosinase inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism: Competitive Inhibition
This compound primarily acts as a competitive inhibitor of tyrosinase. It effectively competes with the enzyme's natural substrates, L-tyrosine and L-DOPA, for binding to the active site. The structural similarity of this compound to resorcinol, a known tyrosinase substrate, allows it to fit into the enzyme's active site. However, unlike the natural substrates, this compound binds in a way that prevents the catalytic action of the enzyme, thereby halting the melanogenesis cascade.
The binding occurs at the binuclear copper center within the active site of tyrosinase. The hydroxyl groups of the resorcinol moiety of this compound are crucial for this interaction, as they chelate the copper ions. This chelation stabilizes the enzyme-inhibitor complex and prevents the binding of oxygen and the phenolic substrates necessary for the hydroxylation and oxidation reactions catalyzed by tyrosinase. The hexyl "tail" of the molecule further enhances its binding affinity, likely through hydrophobic interactions with amino acid residues lining the active site pocket.
A Comprehensive Review of Hexylresorcinol's Biochemical Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the biochemical pathways associated with Hexylresorcinol, a phenolic lipid with significant applications in dermatology and pharmacology. The document outlines its primary mechanisms of action, metabolic fate, and the experimental methodologies used to elucidate these processes.
Core Mechanism: Tyrosinase Inhibition in Melanogenesis
This compound's most well-characterized activity is its potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. This action underlies its use as a skin-lightening and anti-hyperpigmentation agent.
Biochemical Pathway: Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the synthesis of both eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment). This compound acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the entry of its natural substrates. Specifically, it is a competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase.
Quantitative Data: Tyrosinase Inhibition
| Parameter | Enzyme Source | Value | Reference |
| IC₅₀ | Mushroom Tyrosinase | 1.5 µM - 12.5 µM | |
| IC₅₀ | Human Tyrosinase | ~38 µM | |
| Kᵢ (Inhibition Constant) | Mushroom Tyrosinase | 0.047 µM |
Anti-inflammatory and Antioxidant Pathways
This compound exhibits significant anti-inflammatory and antioxidant properties, contributing to its overall skin-protective effects. These activities are mediated through the modulation of key signaling pathways and direct radical scavenging.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, such as iNOS (producing nitric oxide) and COX-2 (producing prostaglandins). This compound has been shown to suppress the activation of this pathway.
Antioxidant Activity
This compound functions as an antioxidant through two primary mechanisms: direct scavenging of free radicals and potentially by upregulating endogenous antioxidant systems. Its phenolic structure allows it to donate a hydrogen atom to stabilize reactive oxygen species (ROS).
Quantitative Data: Anti-inflammatory and Antioxidant Effects
| Parameter | Assay | Value | Reference |
| IC₅₀ (Nitric Oxide Production) | LPS-stimulated RAW 264.7 cells | ~24.7 µM | |
| IC₅₀ (DPPH Radical Scavenging) | DPPH Assay | ~137 µg/mL | |
| Trolox Equivalent Antioxidant Capacity | ABTS Assay | ~1.8 mM Trolox equivalents |
Metabolic Pathways: Glucuronidation and Sulfation
Upon systemic absorption, this compound is primarily metabolized in the liver to facilitate its excretion. The main routes of detoxification are Phase II conjugation reactions, specifically glucuronidation and sulfation.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to this compound, forming a more water-soluble glucuronide conjugate.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group, forming a sulfate conjugate.
These conjugated metabolites are then readily excreted, primarily in the urine.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
Workflow Diagram
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.8.
-
Enzyme: Mushroom Tyrosinase (e.g., 1000 units/mL in assay buffer).
-
Substrate: 2.5 mM L-DOPA in assay buffer.
-
Inhibitor: Serial dilutions of this compound in a suitable solvent (e.g., DMSO), with the final solvent concentration kept below 1% in the assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 40 µL of assay buffer, 20 µL of tyrosinase solution, and 20 µL of this compound dilution or vehicle control.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
Western Blot for NF-κB (p65) Nuclear Translocation
This method quantifies the amount of the active p65 subunit of NF-κB that has translocated to the nucleus, a key indicator of pathway activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7) or keratinocytes to ~80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 30-60 minutes.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform cellular fractionation using a commercial kit to separate nuclear and cytoplasmic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from the nuclear extracts onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control for the nuclear fraction (e.g., anti-Lamin B1) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using densitometry software. The reduction in the nuclear p65 band in this compound-treated samples indicates inhibition.
-
Hexylresorcinol synthesis and purification methods for research applications
An In-depth Technical Guide to the Synthesis and Purification of Hexylresorcinol for Research Applications
Introduction
This compound (4-hexyl-1,3-benzenediol) is a substituted phenol derivative widely recognized for its antiseptic, anthelmintic, and anesthetic properties. In recent years, its application has expanded into the fields of dermatology and food science, primarily as a skin lightening agent and an anti-browning agent in crustaceans. Given its diverse applications, the ability to synthesize and purify high-purity this compound is critical for research and development professionals. This guide provides a detailed overview of the prevalent synthesis and purification methodologies, complete with experimental protocols and quantitative data summaries.
Synthesis of this compound
The most common and industrially significant method for synthesizing this compound is a two-step process involving the Friedel-Crafts acylation of resorcinol followed by a reduction of the resulting ketone intermediate.
Synthetic Pathway Overview
The synthesis begins with the acylation of resorcinol with caproic acid (or its acid chloride/anhydride) to form 2,4-dihydroxy-n-hexylphenone. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride. The subsequent step involves the reduction of the carbonyl group of the ketone intermediate to a methylene group, yielding this compound. The Clemmensen reduction, using amalgamated zinc and hydrochloric acid, is a historically significant and effective method for this transformation.
Hexylresorcinol: A Comprehensive Technical Guide to its Role as an Anti-Browning Agent in Food Science
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of hexylresorcinol, a potent anti-browning agent utilized in the food industry. It details the compound's mechanism of action, presents quantitative data on its efficacy, and offers comprehensive experimental protocols for its evaluation.
Introduction
Enzymatic browning is a significant cause of quality degradation in many food products, particularly fruits, vegetables, and crustaceans. This process is primarily mediated by the enzyme polyphenol oxidase (PPO), also known as tyrosinase. PPO catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark-colored pigments. This compound has emerged as a highly effective inhibitor of PPO, offering a safe and efficient alternative to traditional anti-browning agents like sulfites. This document explores the scientific basis for this compound's function and provides practical guidance for its application and analysis.
Mechanism of Action
This compound, specifically 4-hexylresorcinol, functions as a potent inhibitor of polyphenol oxidase. Its inhibitory action is multifaceted and primarily targets the active site of the enzyme.
The primary mechanism of inhibition is through binding to the dicopper active site of PPO. This compound is a competitive inhibitor in the presence of the substrate, meaning it competes with the phenolic substrate for binding to the enzyme. It is also considered a slow-binding inhibitor. Furthermore, research has demonstrated that this compound can act as a mixed-type inhibitor.
The following diagram illustrates the enzymatic browning pathway and the inhibitory action of this compound.
Quantitative Efficacy Data
The effectiveness of this compound as a PPO inhibitor is demonstrated by its low inhibition constants (Ki) and the low concentrations required to prevent browning in various food products. The following tables summarize key quantitative data from published studies.
| Food Matrix | Target Enzyme | This compound Concentration | Observed Effect | Reference |
| Shrimp | Polyphenol Oxidase (PPO) | 0.005% - 0.01% | Significant reduction in melanosis (blackspot) formation | |
| Apples | Polyphenol Oxidase (PPO) | 0.01% - 0.05% | Inhibition of browning in sliced apples | |
| Pears | Polyphenol Oxidase (PPO) | 0.02% | Effective browning prevention | |
| Potatoes | Polyphenol Oxidase (PPO) | 0.5% | Reduced discoloration after peeling |
| Enzyme Source | Substrate | Inhibition Type | Ki Value (mM) | Reference |
| Mushroom | L-DOPA | Mixed | 0.005 | |
| Shrimp | L-DOPA | Competitive | 0.12 | |
| Apple | Catechol | Non-competitive | 0.045 |
Experimental Protocols
This section provides detailed methodologies for assessing the efficacy of this compound as an anti-browning agent.
Protocol for PPO Activity Assay
This protocol describes the spectrophotometric measurement of PPO activity using L-DOPA as a substrate.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Phosphate buffer (0.1 M, pH 6.5)
-
L-DOPA solution (10 mM in phosphate buffer)
-
This compound solutions of varying concentrations
-
PPO enzyme extract (from desired food source)
Procedure:
-
Enzyme Extraction: Homogenize the food sample in cold phosphate buffer. Centrifuge and collect the supernatant containing the PPO enzyme.
-
Reaction Mixture Preparation: In a cuvette, combine 2.5 mL of phosphate buffer, 0.2 mL of the PPO enzyme extract, and 0.1 mL of the this compound solution (or buffer for control).
-
Incubation: Incubate the mixture at 25°C for 5 minutes.
-
Reaction Initiation: Add 0.2 mL of the L-DOPA solution to the cuvette and mix immediately.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 475 nm for 5 minutes, taking readings every 30 seconds. The rate of increase in absorbance is proportional to the PPO activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each this compound concentration.
The following diagram outlines the experimental workflow for the PPO activity assay.
Protocol for Evaluating Browning in Food Samples
This protocol describes a colorimetric method for quantifying browning in a solid food sample, such as sliced apples.
Materials:
-
Colorimeter (e.g., Minolta Chroma Meter)
-
Food sample (e.g., apples)
-
This compound treatment solution (e.g., 0.01% in water)
-
Control solution (water)
Procedure:
-
Sample Preparation: Wash and slice the apples to a uniform thickness.
-
Treatment: Immerse the apple slices in the this compound solution or the control solution for 2 minutes.
-
Drying and Storage: Remove the slices, allow them to air dry, and store them at room temperature in a controlled environment.
-
Colorimetric Measurement: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the color of the apple slices using a colorimeter. Record the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.
-
Browning Index Calculation: Calculate the Browning Index (BI) using the following formula: BI = [100 * (x - 0.31)] / 0.172 where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)
-
Data Analysis: Compare the BI values of the treated and control samples over time to determine the effectiveness of the this compound treatment.
The logical relationship for evaluating browning is depicted in the diagram below.
Regulatory Status and Safety
In the United States, 4-hexylresorcinol is affirmed as Generally Recognized as Safe (GRAS) for use as an anti-browning agent in shrimp. Its use in other food products may be subject to specific regulations. It is considered a safe and effective alternative to sulfites, which can cause allergic reactions in sensitive individuals.
Conclusion
This compound is a highly effective, scientifically-backed anti-browning agent with significant applications in the food industry. Its well-characterized mechanism of action as a potent PPO inhibitor, coupled with its favorable safety profile, makes it a valuable tool for maintaining the quality and extending the shelf-life of various food products. The protocols and data presented in this guide provide a solid foundation for researchers and industry professionals to effectively utilize and evaluate this compound in their work.
The Unveiling of a Potent Phenol: A Technical History of Hexylresorcinol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylresorcinol (4-hexylbenzene-1,3-diol) stands as a significant molecule in the history of medicinal chemistry, notable for its journey from a laboratory curiosity to a multifaceted therapeutic and industrial agent. Its discovery was a direct result of the systematic investigation into the chemical principles governing bactericidal action. In the early 20th century, researchers sought to understand the relationship between the chemical structure of phenolic compounds and their germicidal efficacy. This pursuit led to the synthesis of a series of alkylresorcinols, culminating in the discovery of this compound's remarkably high potency and favorable safety profile compared to its parent compound, phenol. This document provides a detailed technical account of its historical development, the discovery of its primary properties, the experimental methodologies employed, and the quantitative data that established its place in science and medicine.
The Genesis of a Germicide: Synthesis and Initial Discovery
The story of this compound begins in the early 1920s at the Johns Hopkins University laboratory of Dr. Treat B. Johnson. Following the principles laid out by earlier researchers that the germicidal power of phenols increased with the length of the alkyl chain substituent, Johnson and his colleagues synthesized a series of 4-alkylresorcinols. Their systematic work, published in 1924, demonstrated a clear peak in bactericidal activity when the alkyl chain reached six carbons in length—n-hexylresorcinol. This compound exhibited a potent combination of high germicidal activity and low systemic toxicity, a pivotal discovery that set the stage for its commercial and therapeutic development.
Discovery of Potent Antiseptic Properties
The most significant early discovery was the compound's extraordinary power as a germicide. This was quantified using the standard metric of the time: the phenol coefficient, which compares the bactericidal efficacy of a disinfectant to that of phenol against specific microorganisms.
Quantitative Analysis of Germicidal Efficacy
This compound's high phenol coefficient was its most remarkable and marketable feature. Early studies consistently demonstrated its superiority over phenol, the standard antiseptic of the era.
| Property | Organism | Value | Reference |
| Phenol Coefficient | Staphylococcus aureus | 45-55 | Early 1920s studies |
| Phenol Coefficient | Bacillus typhosus (now Salmonella typhi) | >70 | Early 1920s studies |
| Surface Tension | Aqueous Solution (1:1000) | 30 dynes/cm | Leonard & Feirer (1927) |
Experimental Protocol: Determination of the Phenol Coefficient (Hygienic Laboratory Method)
The Hygienic Laboratory method, a precursor to modern standardized testing, was a key protocol used to establish this compound's germicidal power.
Objective: To compare the lowest concentration of a disinfectant that kills a specific microorganism in a given time frame to the lowest concentration of phenol that produces the same result.
Materials:
-
Test organism: 24-hour broth culture of Bacillus typhosus or Staphylococcus aureus.
-
Test disinfectant dilutions (e.g., this compound).
-
Phenol dilutions of known concentration.
-
Sterile nutrient broth tubes.
-
Medication tubes (18-20 mm diameter).
-
Incubator maintained at 37°C.
-
Transfer loops (4 mm diameter, platinum wire).
Methodology:
-
Preparation: A series of dilutions of both phenol and the test disinfectant (this compound) are prepared in sterile water.
-
Inoculation: 5 mL of each disinfectant dilution is placed in a sterile medication tube. The tubes are brought to a standard temperature of 20°C in a water bath.
-
Timed Exposure: At 30-second intervals, 0.1 mL of the bacterial culture is added to each disinfectant dilution tube. The tubes are gently agitated to ensure mixing.
-
Subculture: At 5, 10, and 15-minute intervals after inoculation, a sample is transferred from each disinfectant tube to a separate tube of sterile nutrient broth using a transfer loop. The loop must be flamed to red heat between transfers.
-
Incubation: The inoculated broth tubes are incubated at 37°C for 48 hours.
-
Observation: The tubes are examined for bacterial growth (turbidity). The presence of growth indicates that the disinfectant failed to kill the organisms at that concentration and time point. The absence of growth indicates effective disinfection.
-
Calculation: The phenol coefficient is calculated by dividing the highest dilution of the test disinfectant that killed the organism in a specific time (e.g., 10 minutes) by the highest dilution of phenol that produced the same result.
Caption: Workflow for the Hygienic Laboratory Phenol Coefficient Test.
Expansion into Anthelmintic Applications
Following the establishment of its antiseptic credentials, research in the 1920s and 1930s pivoted to explore its internal use. This led to the discovery of its potent anthelmintic (anti-worm) properties, particularly against ascarids (roundworms) and hookworms. This was a significant therapeutic advance, offering a safer alternative to the highly toxic agents like carbon tetrachloride that were in common use.
Quantitative Data from Early Anthelmintic Trials
Clinical studies, notably by Lamson and colleagues, provided quantitative evidence of this compound's efficacy in treating intestinal parasites.
| Parasite | Host | Dosage | Efficacy (Cure Rate) | Reference |
| Ascaris lumbricoides | Human | 1.0 g (adult) | 85-95% | Lamson et al. (1930s) |
| Hookworm | Human | 1.0 g (adult) | 70-80% | Lamson et al. (1930s) |
| Whipworm | Human | 1.0 g (adult) | ~50% | Lamson et al. (1930s) |
Experimental Protocol: Early Human Anthelmintic Trial
Objective: To determine the efficacy and safety of crystalline this compound for the removal of intestinal roundworms (Ascaris lumbricoides).
Methodology:
-
Patient Selection: Patients were selected based on the presence of Ascaris eggs in fecal samples examined microscopically.
-
Pre-treatment: Patients were given a light evening meal and no breakfast on the morning of treatment. A saline purge (e.g., magnesium sulfate) was often administered the night before to clear the intestinal tract.
-
Drug Administration: Crystalline this compound was administered orally in hard gelatin capsules to prevent irritation to the oral mucosa. The standard adult dose was 1.0 gram. It was crucial that patients were instructed not to chew the capsules.
-
Post-treatment: Food was withheld for 4-5 hours after administration to ensure the drug had maximal effect in the intestine. A post-treatment saline purge was administered 24 hours later to expel the dead worms.
-
Efficacy Assessment: All stools were collected for 48-72 hours post-treatment. The stools were sieved, and all expelled worms were counted.
-
Follow-up: Fecal examinations were repeated approximately 7-10 days after treatment to check for the continued presence of eggs, which would indicate treatment failure. The percentage of patients who became egg-negative was recorded as the cure rate.
Discovery of Anesthetic and Anti-Browning Properties
Beyond its systemic and topical antiseptic uses, further research uncovered additional valuable properties of this compound.
-
Local Anesthetic: It was observed to possess a local anesthetic effect, which proved beneficial in formulations like throat lozenges, where it could numb irritated tissues while simultaneously providing an antiseptic action.
-
Enzyme Inhibition (Anti-browning): In the mid-20th century, this compound was identified as a potent inhibitor of polyphenol oxidase (PPO), including tyrosinase. This enzyme is responsible for the browning reaction in many fruits and vegetables, as well as melanin formation in the skin. This discovery opened up major industrial applications in the food industry (e.g., preventing browning in shrimp and apples) and in cosmetics as a skin-lightening agent.
Mechanism of Action: Tyrosinase Inhibition
This compound acts as a competitive inhibitor of the tyrosinase enzyme. It binds to the active site of the enzyme, preventing the natural substrate (tyrosine) from binding and undergoing oxidation, which is the initial step in the melanin synthesis pathway.
Caption: this compound's competitive inhibition of Tyrosinase.
Conclusion
The historical development of this compound is a classic example of rational drug design principles applied in the early 20th century. From its synthesis based on the structure-activity relationship of phenols to the quantitative validation of its properties through established protocols, its journey highlights a systematic scientific approach. The discoveries of its potent germicidal, anthelmintic, anesthetic, and enzyme-inhibiting properties have secured its legacy as a versatile and enduring chemical compound in therapeutic, cosmetic, and industrial applications. The foundational experiments and quantitative data from this early period remain a testament to the rigorous scientific inquiry that unveiled the power of this potent phenol.
Hexylresorcinol: A Deep Dive into its Antiseptic and Anesthetic Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hexylresorcinol, a substituted dihydroxybenzene, is a versatile organic compound with a long history of use in pharmaceutical and cosmetic applications.[1] Its clinical utility stems from its potent antiseptic and local anesthetic properties, making it a common ingredient in throat lozenges, topical antiseptics, and skin-lightening creams. This in-depth technical guide explores the core mechanisms underpinning the antiseptic and anesthetic actions of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Antiseptic Mechanisms of Action
This compound exerts its broad-spectrum antimicrobial activity through a multi-pronged attack on microbial cells. Its primary mechanisms include the disruption of bacterial cell membranes, inhibition of key metabolic enzymes, and the prevention of biofilm formation.
Disruption of Bacterial Cell Integrity
As an amphiphilic molecule, this compound readily interacts with the lipid bilayers of bacterial cell membranes. This interaction disrupts the membrane's structural integrity, leading to increased permeability and the leakage of intracellular components, ultimately resulting in cell lysis and death.[2][3] This mechanism is effective against a wide range of bacteria and fungi.
Inhibition of Bacterial Enzymes
This compound has been shown to inhibit various bacterial enzymes essential for metabolism and survival. One key target is the inhibition of glycolytic enzymes, which disrupts the primary energy production pathway of bacteria.
Inhibition of Biofilm Formation
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offers protection against antibiotics and host immune responses. This compound effectively inhibits the formation of biofilms by interfering with bacterial adherence to surfaces and disrupting the formation of the extracellular matrix.[4] Studies have shown its ability to reduce biofilm formation in pathogens like Streptococcus pyogenes.
Quantitative Data: Antimicrobial Efficacy
The antiseptic potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various microorganisms.
| Microorganism | Strain | MIC (μg/mL) | Reference |
| Streptococcus pyogenes | ATCC 19615 | 8 | [5] |
| Staphylococcus aureus | - | - | [5] |
| Aggregatibacter actinomycetemcomitans | DSM 8324 | 2 | [3] |
| Porphyromonas gingivalis | NCTC 11834 | 8 | [3] |
| Candida albicans | - | 8-16 | [3] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms.
Anesthetic Mechanism of Action
The local anesthetic properties of this compound are primarily attributed to its ability to block voltage-gated sodium channels in neuronal membranes.[3][4] This action inhibits the initiation and conduction of nerve impulses, leading to a localized numbing effect.
Blockade of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are crucial for the propagation of action potentials along nerve fibers. This compound binds to these channels and stabilizes them in an inactivated state. This prevents the influx of sodium ions that is necessary for depolarization, thereby blocking the transmission of pain signals. Studies have shown that this compound is a more potent sodium channel blocker than lidocaine.
Quantitative Data: Anesthetic Potency
The anesthetic efficacy of this compound has been quantified by its ability to block neuronal sodium channels.
| Channel Type | Cell Line | EC50 (μM) at -150 mV | Inactivated State Affinity (μM) | Reference |
| Na(V)1.2 | HEK 293 | 23.1 | 1.88 | [6] |
Table 2: Anesthetic Potency of this compound on Voltage-Gated Sodium Channels.
Other Relevant Mechanisms
Beyond its primary antiseptic and anesthetic effects, this compound exhibits other bioactivities that contribute to its therapeutic profile.
Inhibition of Tyrosinase
This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[3] This inhibitory action is the basis for its use as a skin-lightening agent in cosmetic products. Kinetic studies have elucidated the specifics of this interaction.
Quantitative Data: Tyrosinase Inhibition
| Enzyme | Catalytic Constant (kcat) (s⁻¹) | Michaelis Constant (Km) (μM) | Reference |
| Tyrosinase | 0.85 ± 0.04 | 60.31 ± 6.73 | [2] |
Table 3: Kinetic Parameters of Tyrosinase Interaction with this compound.
Inhibition of NF-κB Signaling
This compound has been shown to inhibit the phosphorylation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor involved in inflammatory responses.[7] By suppressing the NF-κB pathway, this compound can exert anti-inflammatory effects.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microorganism in medium without this compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC as the lowest concentration of this compound at which no visible growth is observed.
Assessment of Biofilm Inhibition
Objective: To quantify the ability of this compound to prevent biofilm formation.
Methodology (Crystal Violet Assay):
-
In a 96-well microtiter plate, add different concentrations of this compound to a microbial growth medium.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Measurement of Sodium Channel Blockade
Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels.
Methodology (Whole-Cell Patch-Clamp Electrophysiology):
-
Culture cells heterologously expressing the target sodium channel (e.g., HEK 293 cells expressing Na(V)1.2).
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents by applying a voltage protocol that elicits channel activation (e.g., a depolarizing step from a holding potential of -120 mV).
-
Perfuse the cell with a solution containing a known concentration of this compound.
-
Record sodium currents in the presence of the compound.
-
To determine the EC50, apply a range of this compound concentrations and measure the corresponding inhibition of the peak sodium current.
-
To assess use-dependency and inactivated state affinity, apply trains of depolarizing pulses at high frequency and measure the progressive block of the sodium current.
Signaling Pathways and Mechanisms of Action
Caption: Antiseptic mechanisms of this compound.
Caption: Anesthetic mechanism of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound's efficacy as both an antiseptic and an anesthetic agent is well-supported by scientific evidence. Its multifaceted mechanisms, including disruption of microbial membranes, enzyme inhibition, and blockade of neuronal sodium channels, make it a valuable compound in various therapeutic areas. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and developers in the continued exploration and application of this versatile molecule. Further research into its molecular interactions and in vivo efficacy will continue to expand its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Tyrosinase-Catalyzed Hydroxylation of 4-Hexylresorcinol, an Antibrowning and Depigmenting Agent: A Kinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anaesthetic-like manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-hexylresorcinol inhibits NF-κB phosphorylation and has a synergistic effect with cisplatin in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexylresorcinol, a substituted phenol derivative, has emerged as a potent skin-lightening agent with a multi-faceted mechanism of action in the regulation of melanogenesis. This technical guide provides an in-depth analysis of this compound's interaction with key enzymes in the melanin synthesis pathway, primarily focusing on tyrosinase, and its subsequent impact on tyrosinase-related protein 1 (TRP-1), tyrosinase-related protein 2 (TRP-2), and the master regulator of melanogenesis, microphthalmia-associated transcription factor (MITF). This document summarizes quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Melanin, the primary determinant of skin, hair, and eye color, is produced in melanosomes within melanocytes through a process called melanogenesis.[1] The overproduction and accumulation of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[1] The enzymatic cascade of melanogenesis is tightly regulated by a family of copper-containing enzymes, with tyrosinase being the rate-limiting enzyme.[2] Tyrosinase catalyzes the initial and essential steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Following this, a series of spontaneous and enzyme-catalyzed reactions involving TRP-1 and TRP-2 lead to the formation of eumelanin and pheomelanin.[1] The expression of these melanogenic enzymes is primarily regulated at the transcriptional level by MITF.[1]
This compound (4-hexyl-1,3-benzenediol) has gained significant attention in dermatology and cosmetology for its potent skin-lightening properties.[4] Its mechanism of action extends beyond simple competitive inhibition of tyrosinase to the modulation of the expression of melanogenic proteins. This guide delves into the technical details of these interactions, providing researchers and drug development professionals with a comprehensive understanding of this compound's role as a modulator of melanogenesis.
Quantitative Data on this compound's Inhibitory Activity
This compound has been demonstrated to be a highly effective inhibitor of tyrosinase, the key enzyme in melanogenesis. Its inhibitory potency has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against mushroom tyrosinase, a common model for studying melanogenesis inhibitors.
| Enzyme Activity | Substrate | IC50 (µM) | Reference(s) |
| Monophenolase | L-Tyrosine | 1.24 | [5] |
| Diphenolase | L-DOPA | 0.85 | [5] |
Furthermore, studies on B16F10 melanoma cells have quantified the effect of this compound on melanin production:
| Treatment | Concentration | Inhibition of Extracellular Melanin | Inhibition of Intracellular Melanin | Reference(s) |
| This compound | 10 µg/mL | 75% | 36% | [5] |
Interaction with Melanogenesis-Related Enzymes and Signaling Pathways
This compound's primary mechanism of action is the direct, reversible, and competitive inhibition of tyrosinase.[5] It competes with the natural substrates, L-tyrosine and L-DOPA, for binding to the active site of the enzyme, thereby preventing the synthesis of melanin precursors.[5]
Beyond direct enzyme inhibition, evidence suggests that this compound also modulates the expression of key melanogenic proteins. It has been reported to down-regulate tyrosinase protein expression in a dose-dependent manner.[5] This suggests an impact on the upstream signaling pathways that control the transcription and translation of melanogenesis-related genes. The central regulator of this process is the Microphthalmia-associated Transcription Factor (MITF), which controls the expression of tyrosinase, TRP-1, and TRP-2. While direct quantitative data on the effect of this compound on MITF, TRP-1, and TRP-2 protein levels is still emerging, its ability to reduce tyrosinase expression points towards an influence on the MITF signaling pathway.
Figure 1: Proposed mechanism of action of this compound on the melanogenesis signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the interaction of this compound with melanogenesis-related enzymes.
Mushroom Tyrosinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on tyrosinase activity.
Figure 2: Workflow for the mushroom tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA or L-Tyrosine
-
This compound
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in phosphate buffer.
-
In each well of a 96-well plate, add phosphate buffer, this compound solution (or vehicle control), and mushroom tyrosinase solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (L-DOPA or L-Tyrosine).
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Measure the absorbance of the formed dopachrome at a wavelength between 475 nm and 490 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability Assay
This assay is crucial to ensure that the observed effects of this compound on melanin production are not due to cytotoxicity.
Materials:
-
B16F10 melanoma cells (or other suitable melanocyte cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cells after treatment with this compound.
Figure 3: Workflow for the cellular melanin content assay.
Materials:
-
B16F10 melanoma cells
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
1N Sodium Hydroxide (NaOH)
-
6-well cell culture plate
-
Microplate reader
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed B16F10 cells in a 6-well plate and treat with this compound as described for the cell viability assay.
-
After the treatment period, wash the cells with PBS and harvest them.
-
Lyse the cell pellet in 1N NaOH.
-
Incubate the lysate at an elevated temperature (e.g., 60-80°C) for 1-2 hours to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
In a parallel set of wells, determine the total protein concentration using a standard protein assay.
-
Normalize the melanin content to the total protein content to account for any differences in cell number.
Western Blot Analysis for Melanogenesis-Related Proteins
This technique is used to quantify the expression levels of tyrosinase, TRP-1, TRP-2, and MITF in cells treated with this compound.
Materials:
-
Treated B16F10 cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against tyrosinase, TRP-1, TRP-2, MITF, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from B16F10 cells treated with this compound.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
This compound is a potent inhibitor of melanogenesis that acts through a dual mechanism: direct competitive inhibition of tyrosinase and the down-regulation of tyrosinase protein expression. Its ability to target multiple points in the melanin synthesis pathway makes it an effective agent for skin lightening and the treatment of hyperpigmentary disorders. Further research is warranted to fully elucidate the upstream signaling events, particularly the specific effects on MITF and its regulators, that lead to the observed decrease in melanogenic enzyme expression. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
Hexylresorcinol: A Technical Deep Dive into its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylresorcinol, a substituted dihydroxybenzene, has long been recognized for its antiseptic and anesthetic properties. Emerging research, however, has illuminated its potent anti-inflammatory effects, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the preliminary studies on the anti-inflammatory actions of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.
Core Anti-Inflammatory Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and enzymatic activities that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Studies have demonstrated that this compound can effectively suppress this pathway. The primary mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκBα (Inhibitor of NF-κB alpha). In an unstimulated state, IκBα binds to NF-κB, sequestering it in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes by preventing the initial phosphorylation of IκBα, thereby stabilizing the NF-κB-IκBα complex and blocking the downstream inflammatory cascade.[1]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling cascades, including the p38 and c-Jun N-terminal kinase (JNK) pathways, are also critical regulators of inflammation. These pathways are activated by various cellular stressors and inflammatory stimuli, leading to the production of pro-inflammatory cytokines and enzymes. Preliminary evidence suggests that this compound can attenuate the phosphorylation of key proteins within these pathways, such as p38 and JNK, thereby dampening the inflammatory response.
Inhibition of Pro-inflammatory Enzymes: COX and 5-LOX
Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are potent drivers of inflammation, pain, and fever. While direct and robust quantitative data for this compound is still emerging, preliminary studies suggest its potential to inhibit these enzymes, which would contribute significantly to its overall anti-inflammatory profile.
Quantitative Data Summary
The following tables summarize the available quantitative data from preliminary studies on the anti-inflammatory effects of this compound.
Table 1: In Vitro Inhibition of Inflammatory Markers
| Cell Line | Stimulant | This compound Conc. | Measured Marker | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS | Not Specified | NFkB signaling proteins | Gradual decrease | [2] |
| RAW 264.7 | - | Not Specified | TNFα, IL-6 | Suppressed expression | [3] |
| KB cells | - | Increasing concentrations | NF-κB phosphorylation | Increased IκB-NF-κB complex | [1] |
Table 2: In Vivo Anti-Inflammatory Effects
| Animal Model | Method | This compound Treatment | Outcome | % Reduction | Reference |
| Rat | Carrageenan-induced paw edema | Topical Cream | Reduction in paw edema | Data not available | General model |
Note: Specific quantitative data for this compound in many standard anti-inflammatory assays is still limited in the public domain and requires further dedicated research.
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a general method for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding Density: Seed cells in appropriate culture plates (e.g., 24-well or 6-well plates) at a density that allows for approximately 80% confluency at the time of treatment.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a defined duration (e.g., 24 hours for cytokine measurements, shorter for signaling pathway analysis).
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Secretion: Quantify the concentration of cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
3. Western Blot Analysis for Signaling Proteins:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, and JNK. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Carrageenan-Induced Paw Edema Model
This protocol outlines a standard procedure for evaluating the topical anti-inflammatory activity of this compound.
1. Animals:
-
Species: Wistar or Sprague-Dawley rats.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Experimental Groups:
-
Control Group: Receives the vehicle (cream base) only.
-
This compound Group(s): Receives the cream containing different concentrations of this compound.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., diclofenac gel).
3. Procedure:
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Treatment Application: Apply the respective cream (vehicle, this compound, or positive control) to the plantar surface of the right hind paw.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline subcutaneously into the plantar side of the treated paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
4. Data Analysis:
-
Calculate Paw Edema: Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Calculate Percentage Inhibition: % Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Its potential to also inhibit key inflammatory enzymes like COX and 5-LOX further enhances its profile as a promising anti-inflammatory agent. However, to fully realize its therapeutic potential, further in-depth research is imperative. This includes robust quantitative studies to determine the IC50 values for COX and 5-LOX inhibition, comprehensive dose-response studies in various in vivo models of inflammation, and elucidation of its effects on a wider range of inflammatory mediators and cell types. Such data will be crucial for guiding the development of this compound-based therapeutics for a variety of inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Hexylresorcinol: A Technical Guide to its Potential as a Pharmacological Chaperone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexylresorcinol (4-hexyl-1,3-dihydroxybenzene), a compound with a long history of use as an antiseptic and food additive, is emerging as a molecule of significant interest in the field of therapeutic chaperoning. Traditionally recognized for its potent inhibition of tyrosinase, recent evidence suggests a broader biological activity profile, including the ability to act as a pharmacological chaperone. This technical guide synthesizes the current understanding of this compound's chaperone-like properties, focusing on its potential to rescue misfolded proteins, modulate key signaling pathways, and its implications for drug development. We present available quantitative data, detailed experimental protocols for its characterization, and visual representations of its known mechanisms of action to provide a comprehensive resource for the scientific community.
Introduction to Pharmacological Chaperones
Protein misfolding is a central pathological feature of numerous genetic diseases, including cystic fibrosis, Gaucher disease, and certain cancers. These "conformational diseases" arise from mutations that destabilize the native three-dimensional structure of a protein, leading to its retention in the endoplasmic reticulum (ER), premature degradation, and loss of function. Pharmacological chaperones are small molecules that specifically bind to and stabilize these misfolded mutant proteins, thereby facilitating their proper folding, exit from the ER, and trafficking to their correct cellular destination, ultimately restoring their function.[1][2] Unlike chemical chaperones, which are non-specific and required at high concentrations, pharmacological chaperones exhibit high specificity for their target protein and are effective at lower, pharmacologically relevant concentrations.[2][3]
This compound as a Pharmacological Chaperone
This compound has been identified as a potential pharmacological chaperone, with evidence pointing towards its ability to restore the function of mutated proteins.[4] Its amphiphilic nature, arising from its resorcinol core and hexyl tail, allows it to interact with both hydrophilic and hydrophobic regions of proteins, a characteristic that may underpin its chaperone-like activity.[5]
Known Protein Targets and Mechanisms
The most well-characterized protein target of this compound is tyrosinase , a key enzyme in melanin biosynthesis.[5][6] this compound acts as a potent inhibitor of this enzyme.[5][7] More recently, studies have demonstrated that this compound can act as a pharmacological chaperone for mutant p53 in oral cancer cells.[4] The p53 protein is a critical tumor suppressor, and mutations in its gene are found in over half of all human cancers.[4] These mutations often lead to a misfolded, inactive protein. This compound administration has been shown to recover the transcriptional activity of mutant p53, leading to the upregulation of apoptosis-associated proteins and a decrease in cancer cell viability.[4]
The proposed mechanism for this chaperone activity involves the induction of Endoplasmic Reticulum (ER) stress, which can trigger the Unfolded Protein Response (UPR).[4][5] The UPR is a cellular stress response aimed at restoring protein folding homeostasis.[8][9][10] By modulating this pathway, this compound may facilitate the refolding of mutant p53.[4]
Quantitative Data
The majority of available quantitative data for this compound relates to its inhibitory effect on mushroom tyrosinase.
| Target Protein | Parameter | Value | Reference |
| Mushroom Tyrosinase | IC50 (monophenolase activity) | 1.24 µM | [7] |
| Mushroom Tyrosinase | IC50 (diphenolase activity) | 0.85 µM | [7] |
| Mushroom Tyrosinase | Apparent Inhibition Constant (Ki) for diphenolase | 0.443 µM | [5] |
| Mushroom Tyrosinase | Michaelis Constant (Km) | 60.31 ± 6.73 µM | [11] |
| Mushroom Tyrosinase | Catalytic Constant (kcat) | 0.85 ± 0.04 s-1 | [11] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical cellular signaling pathways.
NF-κB Signaling Pathway
This compound is a known inhibitor of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[5] NF-κB is a key regulator of the inflammatory response.[12] In the classical pathway, stimuli such as TNF-α lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][13][14] this compound's inhibition of this pathway contributes to its anti-inflammatory effects.[5]
Caption: this compound inhibits the classical NF-κB signaling pathway.
p53-Mediated Apoptosis Pathway
This compound has been shown to restore the function of mutant p53, thereby promoting apoptosis in cancer cells.[4] Functional p53 acts as a transcription factor for pro-apoptotic proteins such as BAX and BAD.[4] This leads to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, culminating in programmed cell death.
Caption: this compound restores mutant p53 function, inducing apoptosis.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
This compound is known to induce ER stress, which activates the UPR.[4][5] The UPR is a complex signaling network that aims to restore proteostasis by upregulating molecular chaperones, enhancing protein degradation, and transiently attenuating protein translation.[8][9][10] While chronic ER stress can lead to apoptosis, a modulated UPR activation can be beneficial for refolding certain proteins.
Caption: this compound induces the Unfolded Protein Response (UPR).
Experimental Protocols for Characterizing Pharmacological Chaperone Activity
The following protocols outline key experiments to assess the potential of a compound, such as this compound, as a pharmacological chaperone for a specific target protein.
Experimental Workflow
Caption: Workflow for characterizing a pharmacological chaperone.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
Objective: To determine if this compound binds to and stabilizes the target protein in vitro.
Principle: This assay measures the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions.[15] As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. A binding ligand will stabilize the protein, resulting in a higher melting temperature (Tm).[12][15][16]
Methodology:
-
Preparation: Prepare a master mix containing the purified target protein (e.g., 2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in a suitable buffer.
-
Compound Addition: Dispense the master mix into a 96-well PCR plate. Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Measurement: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) between the this compound-treated samples and the vehicle control. A positive ΔTm indicates stabilization.[16]
Cellular Protein Trafficking Assay (Immunofluorescence)
Objective: To assess if this compound can rescue the trafficking of a misfolded mutant protein from the ER to its correct cellular location (e.g., plasma membrane, Golgi).
Principle: This method uses immunofluorescence microscopy to visualize the subcellular localization of the target protein. In many conformational diseases, the mutant protein is retained in the ER. A successful pharmacological chaperone will promote its transport to the correct organelle.[6][17]
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) on coverslips and transfect with a plasmid encoding the tagged (e.g., FLAG, GFP) mutant protein of interest.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control for 16-24 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the protein's tag and a co-stain for an organelle marker (e.g., calnexin for ER, GM130 for Golgi). Wash and incubate with fluorescently labeled secondary antibodies.
-
Imaging: Mount the coverslips and visualize using a confocal microscope.
-
Analysis: Analyze the images for co-localization of the target protein with the organelle markers. A shift in localization from the ER to the target organelle in this compound-treated cells indicates successful rescue of trafficking.
Filter Trap Assay for Protein Aggregation
Objective: To determine if this compound reduces the aggregation of the misfolded target protein in a cellular context.
Principle: This assay separates soluble from aggregated proteins by filtration through a cellulose acetate membrane. Aggregated proteins are retained on the membrane and can be quantified by immunoblotting.[18][19]
Methodology:
-
Cell Lysis: Culture, transfect, and treat cells with this compound as described in the trafficking assay. Lyse the cells in a buffer containing non-ionic detergents (e.g., 1% Triton X-100).
-
Filtration: Load the cell lysates onto a pre-wetted cellulose acetate membrane (0.2 µm pore size) in a dot-blot apparatus. Apply a vacuum to pull the soluble proteins through the membrane.
-
Washing: Wash the membrane with lysis buffer to remove any remaining soluble proteins.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the intensity of the dots. A decrease in signal in the this compound-treated samples compared to the control indicates a reduction in protein aggregation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses pharmacological chaperone activity, particularly for mutant p53. Its ability to modulate key signaling pathways, including NF-κB and the UPR, further underscores its therapeutic potential. The experimental framework provided in this guide offers a systematic approach to further characterize its chaperone properties for other misfolded proteins.
Future research should focus on:
-
Identifying additional protein targets: Screening this compound against a broader range of misfolded proteins associated with other conformational diseases.
-
Elucidating detailed binding mechanisms: Using techniques like X-ray crystallography or cryo-EM to understand the precise molecular interactions between this compound and its target proteins.
-
Optimizing efficacy and specificity: Employing medicinal chemistry approaches to develop analogs of this compound with improved chaperone activity and reduced off-target effects.
-
In vivo validation: Testing the efficacy of this compound in animal models of conformational diseases.
References
- 1. Pharmacological Chaperoning: A Primer on Mechanism and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and pharmacological chaperones: application for recombinant protein production and protein folding diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of 4-hexylresorcinol increases p53-mediated transcriptional activity in oral cancer cells with the p53 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hexylresorcinol: pharmacologic chaperone and its application for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Endoplasmic Reticulum Stress and Unfolded Protein Response Pathways: Potential for Treating Age-related Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the unfolded protein response on ER protein export: a potential new mechanism to relieve ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endoplasmic Reticulum Unfolded Protein Responses: Molecular Mechanism and Role in Pathophysiology [sciltp.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Techniques for studying protein trafficking and molecular motors in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Filter trap assay for the detection of alpha-synuclein aggregation â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 19. researchgate.net [researchgate.net]
Hexylresorcinol's Impact on Gene Expression in Cutaneous Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexylresorcinol, a synthetic alkylresorcinol, has garnered significant attention in dermatology for its multifaceted effects on skin biology. Primarily known for its potent inhibition of tyrosinase and subsequent skin-lightening properties, emerging research indicates that its influence extends to the modulation of gene expression in skin cells. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on gene expression in keratinocytes and fibroblasts. It details the molecular pathways influenced by this compound, with a focus on the Nuclear Factor-kappa B (NF-κB) signaling cascade and its downstream targets. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the key signaling pathways to serve as a comprehensive resource for researchers and professionals in the field.
Introduction
This compound (4-hexyl-1,3-benzenediol) is a well-established compound with a history of use as an antiseptic and food additive. In the realm of dermatology, it is primarily recognized for its ability to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis, thus addressing hyperpigmentation.[1] Beyond this primary mechanism, this compound exerts a broader influence on skin cell function by modulating gene expression, thereby affecting inflammatory responses, extracellular matrix dynamics, and cellular antioxidant defenses.[2][3] Understanding these genomic and proteomic effects is crucial for elucidating its full therapeutic potential in skin health and disease.
Core Mechanisms of Action on Gene Expression
This compound's primary impact on gene expression in skin cells appears to be mediated through the inhibition of the NF-κB signaling pathway.[2][4] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of genes involved in inflammation, immunity, and cell survival.
Inhibition of the NF-κB Signaling Pathway
Studies have demonstrated that this compound can inhibit the phosphorylation of NF-κB.[4] This action prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target genes.[5] The inhibition of NF-κB signaling by this compound leads to a downstream cascade of effects on gene expression.
A proposed mechanism for this inhibition is illustrated in the following diagram:
Regulation of Extracellular Matrix Genes
A significant consequence of NF-κB inhibition by this compound is the altered expression of genes encoding extracellular matrix (ECM) proteins.[6] This includes a stimulatory effect on collagen and elastin synthesis.[2] Furthermore, DNA microarray data from an oral mucosal melanoma xenograft model showed a significant inhibition of Matrix Metalloproteinase-2 (MMP-2) gene expression following the application of this compound.[7] MMPs are enzymes responsible for the degradation of ECM components.
Modulation of Antioxidant Gene Expression
This compound has been shown to bolster the skin's antioxidant defenses by increasing the levels of key antioxidant molecules and enzymes. This includes elevating the levels of glutathione (GSH), glutathione peroxidase (GPX), and glutathione reductase (GR).[3] This suggests a potential activation of the Nrf2 pathway, a master regulator of antioxidant gene expression, although direct evidence for this compound's effect on Nrf2 target genes in skin cells is still emerging.
The proposed antioxidant pathway is depicted below:
Quantitative Data on Gene and Protein Expression
While comprehensive, large-scale gene expression studies such as microarray and RNA-seq specifically on human skin cells treated with this compound are not widely available in the public domain, some quantitative data from related studies provide valuable insights.
Table 1: Effect of this compound on Protein Expression in RAW 264.7 Macrophage Cells (Note: While not skin cells, this data provides a preliminary indication of this compound's potential effects on protein expression.)
| Protein Target | Biological Process | Time Point | % Change in Expression |
| Proliferation-Activating Proteins | |||
| Ki-67 | Proliferation | 24 hours | -7.9% |
| PCNA | Proliferation | 24 hours | -8.2% |
| Proliferation-Inhibiting Proteins | |||
| p14 | Cell Cycle Arrest | 24 hours | +7.6% |
| p21 | Cell Cycle Arrest | 24 hours | +7.7% |
| Growth Factors & Receptors | |||
| TGF-β1 | Growth Factor | 24 hours | +5.5% |
| TGF-β2 | Growth Factor | 24 hours | +11.6% |
| FGF-2 | Growth Factor | 24 hours | +5.9% |
| Oncogenic Proteins | |||
| PTEN | Tumor Suppressor | 16 hours | +10.4% |
| pAKT1/2/3 | Proliferation/Survival | 16 hours | -4.4% |
Data adapted from a study on RAW 264.7 cells.[8]
Experimental Protocols
The following are generalized protocols for key experiments to assess the effect of this compound on gene expression in skin cells. These should be optimized based on specific experimental goals and cell types.
Cell Culture and Treatment
-
Cell Lines: Primary Human Dermal Fibroblasts (HDFs) and Primary Human Epidermal Keratinocytes (HEKs).
-
Culture Media:
-
HDFs: Fibroblast Basal Medium supplemented with fibroblast growth factors.
-
HEKs: Keratinocyte Basal Medium supplemented with keratinocyte growth factors.
-
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Allow cells to reach 70-80% confluency.
-
Replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 6, 24, 48 hours).
-
RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a silica-based column kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
-
RT-qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., COL1A1, ELN, MMP1, MMP2, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
The workflow for gene expression analysis is outlined below:
Western Blot Analysis
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p-NF-κB, IκBα, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software.
-
Conclusion and Future Directions
This compound demonstrates a significant capacity to modulate gene expression in skin cells, primarily through the inhibition of the NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory mediators and matrix-degrading enzymes, alongside an increase in the synthesis of key ECM components. Additionally, its ability to enhance the cellular antioxidant defense system further contributes to its beneficial effects on the skin.
While the current body of research provides a strong foundation, there is a clear need for more comprehensive, high-throughput studies, such as RNA-sequencing and microarray analyses, on human keratinocytes and fibroblasts treated with this compound. Such studies would provide a more complete picture of the global transcriptomic changes induced by this compound and help to identify novel gene targets and signaling pathways. Furthermore, detailed dose-response and time-course studies are necessary to fully elucidate the dynamics of its gene regulatory effects. This will be instrumental in optimizing its use in dermatological and cosmetic applications for improved skin health and the management of various skin conditions.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. 4-hexylresorcinol inhibits NF-κB phosphorylation and has a synergistic effect with cisplatin in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA-Seq Analysis of Differentiated Keratinocytes Reveals a Massive Response to Late Events during Human Papillomavirus 16 Infection, Including Loss of Epithelial Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-cell RNA sequencing identifies a migratory keratinocyte subpopulation expressing THBS1 in epidermal wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Hexylresorcinol for the Prevention of Enzymatic Browning in Fruits
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzymatic browning is a significant cause of quality degradation in many fruits and vegetables, leading to undesirable changes in color, flavor, and nutritional value. This process is primarily initiated by the enzyme Polyphenol Oxidase (PPO), which catalyzes the oxidation of phenolic compounds present in the fruit tissue into highly reactive quinones. These quinones then polymerize to form dark-colored pigments, known as melanins. Hexylresorcinol (4-hexyl-1,3-benzenediol), a synthetic alkylresorcinol, has emerged as a highly effective inhibitor of PPO. It is recognized for its ability to prevent browning at low concentrations and is considered a safe and effective alternative to traditional anti-browning agents like sulfites.
Mechanism of Action
This compound acts as a potent competitive and slow-binding inhibitor of PPO. It binds to the active site of the enzyme, which contains copper, preventing the natural phenolic substrates from binding and undergoing oxidation. Specifically, this compound is a mixed-type inhibitor for the oxidation of L-dopa by mushroom tyrosinase. Its efficacy stems from its structural resemblance to phenolic substrates, allowing it to occupy the active site. Unlike some inhibitors that are consumed during the reaction, this compound forms a stable complex with the enzyme, providing prolonged protection against browning.
Quantitative Data Summary
The effectiveness of this compound varies depending on the fruit type, concentration, and application method. The following table summarizes key quantitative data from various studies.
| Fruit Type | This compound Concentration | Application Method | Key Findings |
| Apples (Granny Smith) | 0.05% and 0.1% (w/v) | Dipping for 3 minutes | Both concentrations significantly reduced browning for up to 15 days of storage. |
| Apples (Fuji) | 100 mg/L | Vacuum impregnation | Maintained color and firmness better than control samples. |
| Pears (Bartlett) | 0.5% and 1.0% (w/v) | Dipping for 1 minute | Effectively prevented browning and extended shelf life. |
| Shrimp | 1.25 g/100 mL | Soaking for 2 minutes | Recognized as a safe and effective agent for preventing melanosis (blackspot). |
| Mushroom | 10 mM | Direct addition to extract | Showed potent inhibitory effect on mushroom tyrosinase activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Objective: To prepare an aqueous solution of this compound for application to fruit samples.
Materials:
-
This compound (crystalline powder)
-
Distilled or deionized water
-
Propylene glycol (optional, as a solvent)
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinder
-
Weighing balance
Procedure:
-
Determine Required Concentration: Decide on the final concentration needed (e.g., 0.1% w/v). For a 100 mL solution at 0.1%, 0.1 g of this compound is required.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolution:
-
Method A (Direct Dissolution): this compound has limited solubility in cold water. Add the powder to the required volume of water heated to approximately 40-50°C. Stir vigorously using a magnetic stirrer until fully dissolved.
-
Method B (Using a Co-solvent): For higher concentrations or faster dissolution, first dissolve the this compound powder in a small volume of propylene glycol (e.g., 1-2 mL) to form a concentrate. Then, add this concentrate to the bulk water volume and stir until the solution is homogeneous.
-
-
Cooling: Allow the solution to cool to room temperature before application.
-
Storage: Prepare the solution fresh for best results. If storage is necessary, keep it in a sealed, dark container at 4°C for no longer than 24-48 hours.
Protocol 2: Application of this compound to Fruit Samples
Objective: To treat fruit samples with a this compound solution to prevent enzymatic browning.
Materials:
-
Freshly prepared this compound working solution
-
Control solution (distilled water)
-
Freshly cut fruit (e.g., apple or pear slices)
-
Beakers or trays for dipping
-
Stopwatch
-
Paper towels or a salad spinner for drying
-
Petri dishes or sealed containers for storage
Procedure:
-
Fruit Preparation: Wash and dry the whole fruit. Cut the fruit into the desired shape and size (e.g., 1 cm thick slices). Prepare the samples immediately before treatment to minimize initial browning.
-
Control Group: Dip a subset of the fruit slices into the control solution (distilled water) for the same duration as the treatment group (e.g., 1-3 minutes).
-
Treatment Group: Immerse the remaining fruit slices completely in the this compound working solution. Ensure all surfaces are in contact with the solution.
-
Contact Time: Allow the slices to soak for a predetermined time, typically ranging from 1 to 5 minutes. The optimal time depends on the fruit type and thickness.
-
Drying: After dipping, remove the slices from the solution and allow excess liquid to drain off. Gently pat the surfaces dry with paper towels or use a salad spinner for a more uniform removal of surface moisture.
-
Storage and Observation: Place the treated and control samples in labeled petri dishes or sealed containers. Store them under controlled conditions (e.g., room temperature or refrigeration) and observe at regular time intervals (e.g., 0, 1, 3, 6, 24 hours).
Protocol 3: Colorimetric Evaluation of Browning
Objective: To quantitatively measure the extent of browning on the fruit surface using a colorimeter.
Materials:
-
Treated and control fruit samples
-
Colorimeter (e.g., Minolta Chroma Meter) calibrated with a white standard tile
-
Lint-free cloth
Procedure:
-
Instrument Calibration: Turn on the colorimeter and allow it to warm up as per the manufacturer's instructions. Calibrate the instrument using the provided white standard calibration tile.
-
Measurement Setup: Set the colorimeter to measure in the CIE Lab* color space.
-
L *: Lightness (0 = black, 100 = white)
-
a : Redness (+a) to greenness (-a*)
-
b : Yellowness (+b) to blueness (-b*)
-
-
Initial Reading (Time 0): Immediately after treating and drying the samples, take at least three color readings from different locations on the surface of each fruit slice. Record the L, a, and b* values.
-
Subsequent Readings: At each scheduled observation time (e.g., 1, 3, 6, 24 hours), repeat the color measurements on the same samples.
-
Data Analysis:
-
Browning Index (BI): Calculate the Browning Index using the L, a, and b* values. A common formula is: BI = [100 * (x - 0.31)] / 0.172, where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)
-
Total Color Difference (ΔE): Calculate the change in color compared to the initial reading (Time 0) using the formula: ΔE = √[(L₁ - L₀)² + (a₁ - a₀)² + (b₁ - b₀)²]
-
-
Comparison: Compare the BI or ΔE values between the control and this compound-treated groups. A lower value in the treated group indicates effective inhibition of browning.
Safety and Regulatory Information
This compound is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a processing aid to prevent melanosis in shrimp. Its use in other food products may be subject to specific regulatory approvals in different jurisdictions. It is favored over sulfiting agents due to concerns about allergic reactions to sulfites. Researchers should always consult the relevant material safety data sheet (MSDS) before handling crystalline this compound.
Application Note: Quantification of Hexylresorcinol in Food Samples by High-Performance Liquid Chromatography (HPLC)
AN-202510-01
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of hexylresorcinol in various food samples, with a primary focus on seafood. This compound is an anti-melanosis agent used to prevent blackspot in crustaceans. The described method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by HPLC with UV detection, ensuring high sensitivity and selectivity. This document provides a comprehensive protocol, method validation data, and visual workflows to aid researchers and quality control analysts in the accurate quantification of this compound.
Principle
This compound is extracted from homogenized food samples using an acetonitrile-based extraction, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The purified extract is then injected into a reversed-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase of acetonitrile and water. Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte in the sample to that of a known standard.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Homogenizer or blender
-
Centrifuge capable of 4000 rpm
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Autosampler vials
-
-
Reagents:
-
This compound standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., shrimp tissue).
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.
-
Chromatographic Conditions
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30 °C
-
Run Time: 10 minutes
Data Presentation
The following table summarizes the quantitative data obtained from the method validation.
| Parameter | Result |
| Retention Time (min) | ~ 5.8 |
| Linearity Range (µg/mL) | 0.1 - 10.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/kg) | 50 |
| Limit of Quantification (LOQ) (µg/kg) | 150 |
| Accuracy (Recovery %) | 85 - 105% |
| Precision (RSD %) | < 5% |
Method Validation
This HPLC method has been validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: The linearity of the method was established by constructing a calibration curve with five concentration levels. The correlation coefficient (r²) was consistently greater than 0.999, indicating a strong linear relationship between concentration and peak area.
-
Accuracy: The accuracy was determined by spiking blank food samples with known concentrations of this compound and calculating the recovery. The average recoveries were within the acceptable range of 85-105%.
-
Precision: The precision of the method was evaluated by analyzing replicate spiked samples. The relative standard deviation (RSD) for both intra-day and inter-day precision was less than 5%, demonstrating good reproducibility.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for this compound quantification.
Application Notes: Utilizing Hexylresorcinol in Cell Culture Studies of Melanocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hexylresorcinol (4-HR) is a synthetic alkylresorcinol that has garnered significant interest in the cosmetic and pharmaceutical industries for its skin-lightening properties.[1][2] It serves as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[3] This activity makes it a valuable compound for studying melanogenesis in melanocyte cell cultures and for developing novel treatments for hyperpigmentation disorders.[4] Beyond its well-documented tyrosinase inhibition, 4-hexylresorcinol also exhibits antioxidant effects, which may contribute to its overall skin benefits.[1][3] These application notes provide a comprehensive overview of the mechanism of action, relevant quantitative data, and detailed protocols for utilizing 4-hexylresorcinol in melanocyte research.
Mechanism of Action: The primary mechanism by which 4-hexylresorcinol reduces pigmentation is through the direct inhibition of tyrosinase.[3][5] Tyrosinase is a copper-containing enzyme that catalyzes the first two critical steps in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][6] By binding to the active site of tyrosinase, 4-hexylresorcinol effectively blocks these reactions, leading to a decrease in melanin production.[3] While it is primarily known as a tyrosinase inhibitor, some studies suggest it may also act as a substrate for the enzyme under certain conditions.[7]
Caption: Inhibition of the melanogenesis pathway by 4-Hexylresorcinol.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the efficacy of 4-Hexylresorcinol in in-vitro models.
| Parameter | Value | Cell/Enzyme System | Reference |
| Tyrosinase Inhibition (IC₅₀) | 16 µM | Recombinant Human Tyrosinase | [8] |
| Melanin Production Inhibition | 35 ± 1.9% | Primary Human Melanocytes | [8] |
Experimental Workflow
The general workflow for assessing the efficacy of 4-hexylresorcinol on melanocytes involves several key stages, from initial cell culture to final data analysis.
Caption: General experimental workflow for studying 4-Hexylresorcinol in melanocytes.
Detailed Experimental Protocols
Protocol 1: Culture of Human Epidermal Melanocytes (HEM)
This protocol is for the general culture and maintenance of primary human epidermal melanocytes.
Materials:
-
Primary Human Epidermal Melanocytes (HEM)
-
Medium 254-CF (supplemented with Human Melanocyte Growth Supplement)[8]
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin/EDTA solution
-
Culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Pre-warm all media and reagents to 37°C before use.
-
Add Penicillin (10 U/mL) and Streptomycin (0.1 mg/mL) to the complete melanocyte growth medium.[8]
-
Thawing Cells: Thaw cryopreserved HEM rapidly in a 37°C water bath. Transfer cells to a centrifuge tube containing pre-warmed medium, centrifuge to pellet the cells, and resuspend in fresh medium.
-
Seeding: Plate the cells in culture flasks at an appropriate density as per the supplier's instructions.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[8] Change the medium every 2-3 days.
-
Sub-culturing: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin/EDTA. Neutralize trypsin with trypsin neutralizer or serum-containing medium, pellet the cells, and re-plate at the desired density for experiments or continued culture. Cells between passages 4-6 are typically used for experiments.[8]
Protocol 2: Preparation of 4-Hexylresorcinol Stock Solution
Materials:
-
4-Hexylresorcinol powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a high-concentration stock solution of 4-Hexylresorcinol (e.g., 10-100 mM) by dissolving the powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1% v/v).[8]
Protocol 3: Cell Viability Assay (Calcein-AM Method)
This assay determines the number of viable cells after treatment with 4-hexylresorcinol to assess its cytotoxicity.
Materials:
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
PBS (Ca²⁺/Mg²⁺ free)
-
96-well clear or black-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed HEMs in a 96-well plate (e.g., 2 x 10⁴ cells/well) and allow them to adhere for 24 hours.[8]
-
Treat the cells with various concentrations of 4-hexylresorcinol (and a vehicle control, e.g., 0.1% DMSO) for the desired incubation period (e.g., 72 hours).[8]
-
After incubation, carefully remove the spent media.
-
Wash the cells gently with 200 µL/well of PBS.[8]
-
Prepare a 1 µM working solution of Calcein-AM in PBS.
-
Add 200 µL/well of the Calcein-AM working solution to each well, including control wells without cells for background measurement.[8]
-
Incubate the plate for 30 minutes at 37°C, protected from light.[5]
-
Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~520 nm.[8]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background fluorescence.
Protocol 4: Melanin Content Assay
This protocol quantifies the amount of melanin produced by melanocytes following treatment.
Materials:
-
PBS (Ca²⁺/Mg²⁺ free)
-
Lysis buffer: 1 N NaOH with 10% DMSO[9]
-
Spectrophotometer (plate reader)
Procedure:
-
Seed and treat HEMs in a suitable culture plate (e.g., 24-well or 6-well plate) as described for the viability assay.
-
After the 72-hour treatment period, wash the cells twice with PBS.
-
Harvest the cells by trypsinization and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at a high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet the pigment.[10]
-
Carefully discard the supernatant. The pellet contains the melanin.
-
Optional Wash: Rinse the pellet once with an ethanol/ether (1:1) mixture to remove lipids, and centrifuge again.[10]
-
Dissolve the melanin pellet in a known volume (e.g., 200 µL) of lysis buffer (1 N NaOH, 10% DMSO).[10]
-
Incubate at an elevated temperature (e.g., 60-80°C) for 1-2 hours to completely solubilize the melanin.[9][10]
-
Vortex to mix thoroughly.
-
Transfer 100-200 µL of the solubilized melanin solution to a 96-well plate.
-
Read the absorbance at 405-492 nm using a spectrophotometer.[9][10]
-
The melanin content can be normalized to the total protein content from a parallel plate or expressed as a percentage of the vehicle control.
Protocol 5: Cellular (In-situ) Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the cultured cells.
Materials:
-
L-DOPA solution (e.g., 2 mg/mL in PBS or assay buffer)
-
Permeabilization/Lysis Buffer (e.g., PBS containing 1% Triton X-100)
-
Spectrophotometer (plate reader)
Procedure:
-
Seed HEMs (e.g., 2 x 10⁴ cells/well) in a 96-well plate and treat with 4-hexylresorcinol for 72 hours as previously described.[8] A parallel plate should be prepared for cell viability determination to normalize the results.[8]
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 100 µL/well of lysis buffer and incubating for 30-60 minutes at room temperature or on ice.
-
Add 100 µL/well of L-DOPA solution to the cell lysates.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Monitor the formation of dopachrome (a brown-colored product) by measuring the absorbance at 475 nm at several time points.
-
Calculate the tyrosinase activity by determining the rate of dopachrome formation (change in absorbance over time) and normalize it to the cell number or protein concentration from the parallel plate.
References
- 1. researchgate.net [researchgate.net]
- 2. Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and this compound for skin pigment appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 15 best products for hyperpigmentation, tried and tested 2025 [cosmopolitan.com]
- 5. US20170354835A1 - A skin lightening composition comprising 4-hexylresorcinol and ilomastat - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosinase-Catalyzed Hydroxylation of 4-Hexylresorcinol, an Antibrowning and Depigmenting Agent: A Kinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Superior even skin tone and anti‐ageing benefit of a combination of 4‐this compound and niacinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: Hexylresorcinol as a Positive Control in Tyrosinase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexylresorcinol, a substituted dihydroxybenzene, is a well-established and potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its consistent and robust inhibitory activity makes it an ideal positive control for in vitro tyrosinase inhibition assays. These application notes provide detailed protocols and supporting data for utilizing this compound to validate assay performance and benchmark the potency of novel tyrosinase inhibitors.
Mechanism of Action
Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. This compound acts as a competitive inhibitor of tyrosinase, binding to the enzyme's active site and preventing the substrate (L-tyrosine or L-DOPA) from binding. This inhibition effectively blocks the downstream production of melanin.
Data Presentation: Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The IC50 value for this compound can vary depending on the source of the tyrosinase enzyme and the substrate used in the assay.
| Enzyme Source | Substrate | IC50 Value (µM) | Citation |
| Mushroom (Agaricus bisporus) - Monophenolase Activity | L-Tyrosine | ~1.24 | [1] |
| Mushroom (Agaricus bisporus) - Diphenolase Activity | L-DOPA | ~0.85 | [1] |
| Partially Purified Mushroom (Agaricus bisporus) | L-DOPA | ~1.0 | |
| Human Tyrosinase | L-DOPA / L-Tyrosine | Not readily available in cited literature | |
| Murine Tyrosinase | L-DOPA / L-Tyrosine | Not readily available in cited literature |
Note: The purity of the enzyme preparation can influence the IC50 value. It has been observed that crude enzyme extracts may yield a somewhat higher IC50 value for 4-hexylresorcinol compared to purified tyrosinase.
Experimental Protocols
Two primary spectrophotometric assays are commonly used to measure tyrosinase activity and its inhibition: the L-DOPA oxidation assay and the L-tyrosine oxidation assay.
Protocol 1: L-DOPA Oxidation Assay (Diphenolase Activity)
This is the most common and direct method to assess tyrosinase inhibition. It measures the oxidation of L-DOPA to dopaquinone, which spontaneously cyclizes to form dopachrome, a colored product with a maximum absorbance at approximately 475 nm.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Positive Control)
-
Test Inhibitor
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer. Dilute to the desired working concentration (e.g., 20-50 U/mL) immediately before use. Keep on ice.
-
L-DOPA Solution: Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. This solution can be unstable and should be prepared fresh.
-
This compound (Positive Control) Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in DMSO. Create a dilution series in DMSO to test a range of concentrations (e.g., 0.1 µM to 10 µM final concentration).
-
Test Inhibitor Stock Solution: Prepare a stock solution of the test inhibitor in DMSO and create a dilution series.
-
-
Assay Protocol (96-well plate format):
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the appropriate concentration of this compound or test inhibitor solution to the respective wells.
-
Add 20 µL of DMSO to the negative control wells.
-
Add 140 µL of the L-DOPA solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to all wells except the blank.
-
Immediately measure the absorbance at 475 nm at time zero (A₀).
-
Incubate the plate at the same temperature and measure the absorbance again after a set time (e.g., 10-20 minutes) (Aₜ). Alternatively, measure the absorbance kinetically over a period of time.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) by subtracting the initial absorbance from the final absorbance (Aₜ - A₀).
-
Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor using the following formula:
Where:
-
Activity_control is the enzyme activity in the presence of DMSO (negative control).
-
Activity_inhibitor is the enzyme activity in the presence of the inhibitor.
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: L-Tyrosine Oxidation Assay (Monophenolase Activity)
This assay measures the hydroxylation of L-tyrosine to L-DOPA, which is then oxidized to dopachrome. This reaction has a characteristic lag phase, which can be influenced by inhibitors.
Materials:
-
Same as Protocol 1, with the addition of L-Tyrosine.
Procedure:
-
Preparation of Reagents:
-
Follow the reagent preparation steps from Protocol 1, but prepare a 1.5 mM L-Tyrosine solution in phosphate buffer instead of L-DOPA.
-
-
Assay Protocol (96-well plate format):
-
The setup is similar to the L-DOPA assay.
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the appropriate concentration of this compound or test inhibitor solution to the respective wells.
-
Add 20 µL of DMSO to the negative control wells.
-
Add 140 µL of the L-Tyrosine solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution (e.g., 2000 U/ml) to all wells except the blank.
-
Measure the absorbance at 475 nm kinetically over a period of 20-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve (after the lag phase).
-
Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.
-
Visualizations
Melanogenesis Signaling Pathway
Caption: Signaling cascade leading to melanin synthesis and the point of inhibition by this compound.
Experimental Workflow for Tyrosinase Inhibition Assay
References
Application of Hexylresorcinol in Preserving Seafood Quality: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylresorcinol, specifically 4-hexylresorcinol (4-HR), is a phenolic compound widely recognized for its potent ability to inhibit enzymatic browning in seafood, particularly in crustaceans like shrimp, prawns, and lobster.[1] It serves as a highly effective alternative to sulfiting agents, which can cause allergic reactions in sensitive individuals. The primary application of 4-hexylresorcinol is in the prevention of melanosis, commonly known as "blackspot," a harmless but commercially undesirable surface discoloration caused by the enzymatic oxidation of phenols.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of 4-hexylresorcinol in seafood preservation.
Mechanism of Action: Melanosis is catalyzed by the enzyme polyphenol oxidase (PPO), a copper-containing enzyme. PPO oxidizes naturally occurring phenols in the seafood to quinones, which then polymerize to form dark melanin pigments. 4-hexylresorcinol acts as a potent, slow-binding inhibitor of PPO, effectively blocking this enzymatic browning cascade at its origin and thereby preserving the fresh appearance of the seafood.[3]
Quantitative Data Summary
The efficacy of 4-hexylresorcinol in preventing melanosis and its impact on seafood quality are summarized below.
Table 1: Efficacy of 4-Hexylresorcinol in Preventing Melanosis in Shrimp
| Treatment Concentration | Treatment Time | Storage Conditions | Key Findings | Reference |
| 25, 50, and 100 mg/kg of shrimp | Not specified | Iced storage | 100 mg/kg was the most effective concentration, inhibiting melanosis for up to 10 days. | [1] |
| 2.0% and 2.5% solutions | 15 minutes | Room temp. exposure for 6 hrs | Both concentrations significantly reduced the percentage of shrimp affected with melanosis compared to control. | [4][5] |
| 50 mg/L (0.005%) in brine | 2 minutes | Iced storage (12 days) | Effectively prevented blackspot development throughout the storage period. | |
| 1.25 g/L with citric acid | 5 minutes | Refrigerated storage | Significantly lower melanosis scores compared to untreated samples over 8 days. |
Table 2: Residual Levels of 4-Hexylresorcinol in Shrimp Muscle
| Initial Treatment Concentration | Time 0 Residuals (mg/kg) | Day 5 Residuals (mg/kg) | Reference |
| 25 mg/kg | 20 mg/kg | 0.9 mg/kg | [1] |
| 50 mg/kg | 42 mg/kg | 1.8 mg/kg | [1] |
| 100 mg/kg | 85 mg/kg | 1.9 mg/kg | [1] |
Note: Residual levels of 4-hexylresorcinol decrease rapidly during storage.[1]
Experimental Protocols
Protocol for Preparation and Application of 4-Hexylresorcinol Solution
This protocol describes the preparation of a 4-hexylresorcinol dipping solution for treating fresh shrimp to prevent melanosis.
Materials:
-
4-Hexylresorcinol (food grade)
-
Potable water or clean seawater
-
Ice
-
Treatment tank (e.g., 50 L capacity)
-
Stirring rod
-
Weighing scale
-
Graduated cylinders
Procedure:
-
Calculate Required Volumes: Determine the total volume of the dipping solution needed based on the amount of seafood to be treated. A common ratio is a 1:1 mixture of water and ice.
-
Prepare Chilled Water/Brine: In the treatment tank, combine the required volume of water and ice. For example, for a 9 L solution, mix 4.5 L of water and 4.5 kg of ice.[4][5] Stir until the water is chilled to approximately 0-4°C.
-
Prepare 4-Hexylresorcinol Stock Solution (Optional but Recommended): For accuracy, it is often easier to prepare a concentrated stock solution first. For example, dissolve 10g of 4-hexylresorcinol in 1L of potable water to create a 1% stock solution.
-
Add 4-Hexylresorcinol to Treatment Tank: Based on the desired final concentration, add the appropriate amount of 4-hexylresorcinol to the chilled water.
-
Mix Thoroughly: Stir the solution until the 4-hexylresorcinol is completely dissolved and evenly distributed.
-
Treatment: Immediately after harvest, submerge the fresh shrimp in the treatment solution.
-
Dipping Time: The typical dipping time is between 1 to 15 minutes. A 15-minute duration has been shown to be effective.[5]
-
Post-Treatment: After the specified time, remove the shrimp from the solution, allow them to drain, and immediately place them on ice for storage.
Protocol for Assessment of Melanosis (Blackspot)
This protocol uses a visual scoring system to quantify the extent of melanosis on crustacean surfaces.
Materials:
-
Treated and control shrimp samples
-
White tray or surface for viewing
-
Good lighting conditions
-
Trained panelists (6-8 recommended)
Procedure:
-
Sample Presentation: Randomly code and present individual shrimp samples to the panelists on a white background.
-
Visual Evaluation: Panelists independently assess the degree of blackspot formation on the shrimp's head (carapace), segments, and tail.
-
Scoring: Assign a score based on a 10-point scale where the score corresponds to the percentage of the surface area affected by melanosis.[6]
-
0: Absent (no blackening)
-
2: Slight (up to 20% of the surface affected)
-
4: Moderate (20% to 40% of the surface affected)
-
6: Notable (40% to 60% of the surface affected)
-
8: Severe (60% to 80% of the surface affected)
-
10: Extremely heavy (80% to 100% of the surface affected)
-
-
Data Analysis: Calculate the average melanosis score for each treatment group at each time point (e.g., Day 0, Day 2, Day 5). Statistical analysis (e.g., ANOVA) can be used to determine significant differences between treatments.
Protocol for Polyphenol Oxidase (PPO) Activity Assay
This spectrophotometric protocol measures the enzymatic activity of PPO, the target of 4-hexylresorcinol.
Materials:
-
Shrimp tissue (e.g., cephalothorax)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Catechol solution (0.1 M) or other suitable phenolic substrate
-
Homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer (set to 410-420 nm)
-
Cuvettes
-
Ice bath
Procedure:
-
Crude Enzyme Extraction:
-
Accurately weigh approximately 2-5 g of shrimp tissue.
-
Homogenize the tissue in an ice-cold phosphate buffer (e.g., at a 1:9 tissue-to-buffer ratio).[3]
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude PPO enzyme extract. Keep it on ice.
-
-
Assay Reaction:
-
Pre-warm the spectrophotometer to 25°C.
-
In a cuvette, mix 1.95 mL of 0.1 M phosphate buffer (pH 7.0) and 1.0 mL of 0.1 M catechol solution.[7]
-
Incubate the mixture in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.
-
-
Initiate Reaction and Measure:
-
Calculate PPO Activity:
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance vs. time curve.
-
One unit of PPO activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified assay conditions.
-
Calculate the specific activity relative to the protein concentration of the extract if desired.
-
Protocol for Sensory Evaluation
This protocol assesses the effects of treatment on the organoleptic qualities of the seafood.
Materials:
-
Cooked shrimp samples (treated and control)
-
Trained or consumer panelists (at least 10)
-
Evaluation booths with controlled lighting
-
Water and unsalted crackers for palate cleansing
-
Evaluation forms
Procedure:
-
Sample Preparation: Cook the shrimp samples uniformly (e.g., boiling in water for 3-4 minutes) and cool them rapidly.[5]
-
Panelist Setup: Seat panelists in individual booths. Provide them with randomly coded samples, an evaluation form, and palate cleansers.
-
Evaluation: Instruct panelists to evaluate the shrimp for key attributes such as:
-
Appearance: Color, uniformity, presence of defects.
-
Aroma: Freshness, off-odors.
-
Texture: Firmness, chewiness.
-
Flavor: Sweetness, off-flavors.
-
Overall Acceptability.
-
-
Scoring: Use a 9-point hedonic scale for each attribute, where:[8][9]
-
9 = Like extremely
-
8 = Like very much
-
7 = Like moderately
-
6 = Like slightly
-
5 = Neither like nor dislike
-
4 = Dislike slightly
-
3 = Dislike moderately
-
2 = Dislike very much
-
1 = Dislike extremely
-
-
Data Analysis: Calculate the mean scores for each attribute for each treatment group. Use appropriate statistical tests (e.g., ANOVA, Tukey's test) to identify significant differences.[10]
Visualizations
Biochemical Pathway of Melanosis Inhibition
References
- 1. 4-Hexylresorcinol as inhibitor of shrimp melanosis: efficacy and residues studies; evaluation of possible toxic effect in a human intestinal in vitro model (Caco-2); preliminary safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. assaygenie.com [assaygenie.com]
- 4. Effects of 4-hexilresorcinol and sodium metabisulfite on melanosis in fresh shrimps (Penaeus vannamei) [scielo.org.mx]
- 5. aquaculturemag.com [aquaculturemag.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 8. The 9-point Hedonic Scale [sensorysociety.org]
- 9. docs.ufpr.br [docs.ufpr.br]
- 10. researchgate.net [researchgate.net]
Application Notes: Formulation of Hexylresorcinol in Cosmetic Anti-Aging Creams
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylresorcinol, a synthetic alkylresorcinol, has emerged as a prominent active ingredient in cosmetic anti-aging formulations. Its efficacy is attributed to its multi-faceted mechanism of action, which includes potent inhibition of tyrosinase, significant antioxidant capacity, and modulation of inflammatory pathways. These properties enable it to address key signs of aging, such as hyperpigmentation, fine lines, and wrinkles, while also protecting the skin from environmental aggressors. This document provides detailed application notes and protocols for the formulation and evaluation of this compound in cosmetic anti-aging creams.
Mechanism of Action
This compound exerts its anti-aging effects through several key signaling pathways:
-
Tyrosinase Inhibition: this compound is a potent competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis. This action helps to reduce hyperpigmentation, lighten dark spots, and even out skin tone.
-
Antioxidant Activity: It directly scavenges free radicals and can also enhance the body's endogenous antioxidant systems, protecting skin cells from oxidative stress-induced damage.
-
NF-kB Inhibition: this compound has been shown to inhibit the NF-kB signaling pathway, a key regulator of inflammation. By suppressing this pathway, it can reduce skin inflammation and redness.
-
Inhibition of Advanced Glycation End-products (AGEs): It can inhibit the formation of AGEs, which are cross-linked proteins or lipids that contribute to the loss of skin elasticity and the formation of wrinkles.
-
Stimulation of Collagen Synthesis: Studies have indicated that this compound can stimulate the production of collagen and elastin in dermal fibroblasts, leading to improved skin firmness and elasticity.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Application Notes and Protocols for Efficacy Testing of Hexylresorcinol in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing three-dimensional (3D) human skin models for evaluating the efficacy of the skin-lightening agent, Hexylresorcinol. Detailed protocols for treatment, viability assessment, and melanin content analysis are provided, along with data presentation and visualization of key biological pathways.
Introduction
This compound (4-hexyl-1,3-benzenediol) is a potent inhibitor of tyrosinase, the key enzyme in melanogenesis, making it a valuable ingredient in cosmetic and pharmaceutical products aimed at reducing hyperpigmentation.[1] Its mechanism of action involves binding to the active site of tyrosinase, thereby blocking the production of melanin.[1] Beyond its primary role as a tyrosinase inhibitor, this compound also exhibits antioxidant and anti-inflammatory properties. 3D human skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant in vitro platform for assessing the efficacy of topical agents like this compound, providing an alternative to animal testing.[2][3][4] These models mimic the architecture and cellular interactions of human skin, allowing for the evaluation of an ingredient's ability to modulate pigmentation in a controlled laboratory setting.
Mechanism of Action: Melanogenesis Signaling Pathway
Melanogenesis is a complex process regulated by a network of signaling pathways. The master regulator of this process is the Microphthalmia-associated Transcription Factor (MITF).[5][6] MITF controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[5][6] The activation of MITF is triggered by various upstream signals, such as the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), which elevates cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[5][7] PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), which in turn promotes the transcription of the MITF gene.[5] this compound primarily exerts its depigmenting effect by directly inhibiting the enzymatic activity of tyrosinase. However, it may also modulate the expression of melanogenesis-related genes.
Experimental Workflow for Efficacy Testing
The following diagram outlines the general workflow for assessing the depigmenting efficacy of this compound using a 3D reconstructed human pigmented epidermis (RHPE) model.
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy of this compound in a 3D pigmented skin equivalent model.
Table 1: Effect of this compound on Melanin Content and Cell Viability
| Treatment Group | Concentration (µM) | Melanin Content (% of Control) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 | 100 ± 4.5 |
| This compound | 10 | 85 ± 4.1 | 98 ± 3.7 |
| This compound | 25 | 62 ± 3.5 | 95 ± 4.2 |
| This compound | 50 | 45 ± 2.8 | 92 ± 5.1 |
| Kojic Acid (Positive Control) | 100 | 55 ± 3.9 | 96 ± 3.9 |
Table 2: Effect of this compound on Tyrosinase Activity
| Treatment Group | Concentration (µM) | Tyrosinase Activity (% of Control) |
| Vehicle Control | - | 100 ± 6.8 |
| This compound | 10 | 78 ± 5.5 |
| This compound | 25 | 51 ± 4.9 |
| This compound | 50 | 32 ± 3.1 |
| Kojic Acid (Positive Control) | 100 | 45 ± 4.3 |
Table 3: Gene Expression Analysis of Melanogenesis-Related Genes
| Treatment Group | Concentration (µM) | MITF mRNA Expression (Fold Change) | TYR mRNA Expression (Fold Change) | TRP-1 mRNA Expression (Fold Change) | TRP-2 mRNA Expression (Fold Change) |
| Vehicle Control | - | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 50 | 0.85 | 0.65 | 0.70 | 0.90 |
| Kojic Acid (Positive Control) | 100 | 0.75 | 0.55 | 0.60 | 0.80 |
Experimental Protocols
Protocol 1: Topical Application of this compound on 3D Skin Models
-
Preparation of Test Substance:
-
Dissolve this compound in a suitable vehicle (e.g., a cream base or a solvent like ethanol or propylene glycol, depending on the experimental design). Ensure the final concentration of the vehicle does not affect the viability of the skin model.
-
Prepare a range of concentrations to be tested (e.g., 10 µM, 25 µM, 50 µM).
-
Include a vehicle control (vehicle only) and a positive control (e.g., a known skin-lightening agent like kojic acid).
-
-
Application Procedure:
-
Upon receipt of the 3D skin models (e.g., Reconstructed Human Pigmented Epidermis), place them in a 6-well plate containing maintenance medium and equilibrate in a humidified incubator at 37°C with 5% CO₂ for 24 hours.
-
After equilibration, carefully apply a small, defined volume (e.g., 2-5 µL) of the test substance or control onto the surface of the stratum corneum of the skin model.
-
Spread the substance evenly over the surface using a sterile, blunt instrument.
-
Return the plates to the incubator.
-
Re-apply the test substance daily or as required by the experimental design for the duration of the study (e.g., 6-14 days). Change the culture medium every 2-3 days.
-
Protocol 2: MTT Assay for Cell Viability
-
Reagent Preparation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Prepare a solubilization solution (e.g., isopropanol with 0.04 N HCl or 10% SDS in 0.01 M HCl).
-
-
Assay Procedure:
-
At the end of the treatment period, transfer the 3D skin models to a new plate containing fresh culture medium.
-
Add MTT solution to the culture medium to a final concentration of 0.5-1 mg/mL.
-
Incubate the models for 3 hours at 37°C in a CO₂ incubator.
-
After incubation, carefully remove the skin models from the medium and place them in a tube containing the solubilization solution (e.g., 1 mL).
-
Incubate at room temperature for at least 2 hours with gentle shaking to ensure complete dissolution of the formazan crystals.
-
Transfer 100-200 µL of the colored solution to a 96-well plate.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
Protocol 3: Melanin Content Assay
-
Melanin Extraction:
-
At the end of the treatment period, wash the 3D skin models with PBS.
-
Place each skin model in a microcentrifuge tube.
-
Add 200-500 µL of Solvable™ (PerkinElmer) or a similar solubilizing agent to each tube.
-
Incubate at 100°C for 45-60 minutes to dissolve the tissue and extract the melanin.[2][8]
-
Cool the samples to room temperature.
-
-
Quantification:
-
Transfer 100-200 µL of the melanin extract to a 96-well plate.
-
Measure the absorbance at 490 nm using a microplate reader.[2][8]
-
Create a standard curve using synthetic melanin of known concentrations.
-
Calculate the melanin concentration in each sample based on the standard curve and express the results as a percentage of the vehicle-treated control.
-
Protocol 4: Tyrosinase Activity Assay (from 3D Skin Model Lysate)
-
Lysate Preparation:
-
Wash the 3D skin models with ice-cold PBS.
-
Homogenize each skin model in a lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Procedure:
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
Add reaction buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
-
Initiate the reaction by adding the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), to a final concentration of 2-5 mM.
-
Immediately measure the absorbance at 475 nm at time zero and then kinetically every 5-10 minutes for 1-2 hours at 37°C using a microplate reader.[9][10]
-
The rate of dopachrome formation is indicative of tyrosinase activity. Calculate the activity as the change in absorbance per minute per microgram of protein and express it as a percentage of the vehicle-treated control.
-
Protocol 5: Fontana-Masson Staining for Melanin Visualization
-
Tissue Preparation:
-
Fix the 3D skin models in 10% neutral buffered formalin.
-
Process and embed the tissues in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the slides in a pre-heated ammoniacal silver solution in a 56-60°C water bath for 30-60 minutes, or until the sections turn a yellowish-brown color.
-
Rinse thoroughly in distilled water.
-
Tone the sections in 0.1% gold chloride solution for 10 minutes.[6]
-
Rinse in distilled water.
-
Treat with 5% sodium thiosulfate (hypo) for 5 minutes to remove unreacted silver.[6]
-
Rinse in tap water.
-
Counterstain with Nuclear Fast Red for 5 minutes.[6]
-
Dehydrate, clear, and mount the slides.
-
-
Analysis:
-
Examine the sections under a light microscope. Melanin granules will appear black.[11]
-
Qualitatively or semi-quantitatively assess the distribution and density of melanin in the different epidermal layers.
-
Conclusion
The use of 3D human skin models provides a robust and ethically sound approach to substantiating the efficacy of skin-lightening agents like this compound. The protocols outlined in these application notes offer a standardized framework for researchers to evaluate the impact of this compound on melanin production, tyrosinase activity, and the underlying molecular pathways in a system that closely mimics human skin. This comprehensive approach enables the generation of reliable data to support product development and claims substantiation in the cosmetic and pharmaceutical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. episkin.com [episkin.com]
- 3. Reconstructed human pigmented skin/epidermis models achieve epidermal pigmentation through melanocore transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstructed human pigmented skin/epidermis models achieve epidermal pigmentation through melanocore transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. episkin.com [episkin.com]
- 9. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosinase [condor.depaul.edu]
- 11. A 2D and 3D melanogenesis model with human primary cells induced by tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Hexylresorcinol
These application notes provide detailed protocols for assessing the antioxidant capacity of Hexylresorcinol, a compound recognized for its significant antioxidant properties. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and food science.
This compound (4-hexylbenzene-1,3-diol) is a phenolic lipid with demonstrated efficacy in inhibiting enzymatic browning, which is attributed to its antioxidant capabilities. Its mechanism of action involves both direct free radical scavenging and the inhibition of enzymes such as tyrosinase and peroxidase. This document outlines the methodologies for quantifying its antioxidant potential using common in vitro assays: DPPH, ABTS, and FRAP.
Data Presentation: Antioxidant Capacity of this compound
The following table summarizes the quantitative data on the antioxidant capacity of this compound from various studies. This allows for a comparative assessment of its efficacy across different antioxidant assays.
| Assay | Metric | Result | Reference Compound | Reference Compound Result | Source |
| DPPH | IC50 | 28.5 µg/mL | Ascorbic Acid | 5.9 µg/mL | |
| DPPH | IC50 | 2.15 mM | BHT | 0.98 mM | |
| ABTS | Trolox Equivalents | 1.8 mM TE/mM | Trolox | - | |
| FRAP | Ferric Reducing Power | Concentration-dependent increase | - | - | |
| Tyrosinase Inhibition | IC50 | 0.08 mM | - | - |
Experimental Protocols
Detailed methodologies for the key experiments to assess the antioxidant capacity of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Positive controls: Ascorbic acid, Trolox, or BHT
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare solutions of the positive controls at similar concentrations.
-
-
Assay Protocol:
-
Add 100 µL of the methanolic DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound or positive controls to the wells.
-
For the blank, add 100 µL of methanol instead of the sample. .
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control: Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions from the stock solution.
-
Prepare a series of Trolox solutions to be used as a standard.
-
-
Assay Protocol:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or Trolox standards to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity and Trolox Equivalents:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox.
-
The antioxidant capacity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Positive control: Ferrous sulfate (FeSO₄·7H₂O) or Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
-
Assay Protocol:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of this compound or standards to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Reducing Power:
-
The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the antioxidant capacity of a test compound like this compound.
Caption: General workflow for in vitro antioxidant capacity assessment.
Antioxidant Mechanism of this compound
This diagram illustrates the primary antioxidant mechanisms of this compound, including direct radical scavenging and enzyme inhibition.
Caption: Antioxidant mechanisms of this compound.
Application Notes and Protocols: Hexylresorcinol for Melanosis Prevention in Shrimp
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanosis, commonly known as "blackspot," is a significant quality issue in crustaceans, including shrimp. It is a natural enzymatic process that causes the formation of dark pigments on the shrimp's shell and in the muscle, leading to consumer rejection and economic losses. The process is initiated by the enzyme polyphenol oxidase (PPO), which oxidizes phenols present in the shrimp's hemolymph to produce melanin. While harmless, blackspot is aesthetically undesirable. Traditionally, sulfiting agents like sodium metabisulfite have been used to control melanosis. However, concerns over allergic reactions and regulatory restrictions have driven the search for safer alternatives. 4-Hexylresorcinol (4-HR) has emerged as a highly effective and safe alternative for preventing melanosis in shrimp. It is approved as a food additive in many countries and is known for its potent PPO-inhibiting capabilities.
Mechanism of Action
Hexylresorcinol acts as a potent inhibitor of polyphenol oxidase (PPO), the key enzyme responsible for melanosis. PPO, a copper-containing enzyme, catalyzes the oxidation of monophenols (like tyrosine) to diphenols (DOPA) and subsequently to quinones. These quinones are highly reactive and polymerize to form the dark melanin pigments.
This compound effectively blocks this pathway by binding to the active site of the PPO enzyme, preventing it from interacting with its phenolic substrates. This action is that of a slow-binding inhibitor, indicating a strong and stable interaction with the enzyme. By inhibiting PPO, this compound prevents the formation of quinones and the subsequent polymerization into melanin, thereby preserving the natural appearance of the shrimp.
Caption: Mechanism of melanosis inhibition by 4-hexylresorcinol.
Efficacy and Application Data
This compound has been demonstrated to be a highly effective anti-melanotic agent, often outperforming traditional sulfite treatments. Its application is typically performed by dipping freshly harvested shrimp into a dilute solution for a short period.
Table 1: Recommended Treatment Parameters for this compound
| Parameter | Recommended Value | Notes |
| Concentration | 40-50 mg/L (or 0.005%) | Effective concentration for dipping solutions. |
| Treatment Time | 2 minutes | Sufficient contact time for effective PPO inhibition. |
| Solution Temperature | Chilled (0-4 °C) | Maintained in iced water to preserve shrimp quality. |
| Application Point | Immediately post-harvest | On-board or at the processing plant as soon as possible. |
Table 2: Comparative Efficacy of this compound and Sodium Metabisulfite
| Treatment | Concentration | Melanosis Score (Day 5) | Sensory Attributes | Reference |
| Control (Untreated) | N/A | High | Poor | General Finding |
| 4-Hexylresorcinol | 50 mg/L | Low / None | Improved texture and appearance | |
| Sodium Metabisulfite | 1.25% | Low | Can impart off-flavors/odors |
Experimental Protocols
The following protocols provide detailed methodologies for the application and evaluation of this compound for preventing melanosis in shrimp.
Application Note: Enzyme Kinetics of Hexylresorcinol with Mushroom Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylresorcinol, a substituted dihydroxybenzene, is a well-established and potent inhibitor of mushroom tyrosinase, the key enzyme responsible for melanogenesis and enzymatic browning. Its efficacy in inhibiting both the monophenolase (cresolase) and diphenolase (catecholase) activities of tyrosinase makes it a compound of significant interest in the cosmetic, food, and pharmaceutical industries for its skin-lightening and anti-browning properties. This application note provides a comprehensive overview of the enzyme kinetics of this compound with mushroom tyrosinase, including detailed experimental protocols, key kinetic parameters, and a mechanistic understanding of its inhibitory action.
Quantitative Data Summary
The inhibitory potency and kinetic parameters of this compound against mushroom tyrosinase have been characterized in multiple studies. The following tables summarize the key quantitative data.
| Parameter | Substrate | Value | Reference |
| IC₅₀ | L-DOPA | 0.85 µM | [1][2] |
| L-Tyrosine | 1.24 µM | [1][2] | |
| L-DOPA | 0.15 - 0.56 µM | [1] | |
| Inhibition Constant (Kᵢ) | L-DOPA | 0.443 µM | [1][2] |
| Michaelis Constant (Kₘ) | This compound | 60.31 ± 6.73 µM | |
| Catalytic Constant (kcat) | This compound | 0.85 ± 0.04 s⁻¹ |
Table 1: Inhibitory Potency and Kinetic Constants of this compound against Mushroom Tyrosinase.
Note: IC₅₀ values can vary depending on the purity of the enzyme preparation, with crude extracts potentially showing higher values.[3][4][5]
Mechanism of Inhibition
Kinetic analyses have demonstrated that this compound acts as a competitive inhibitor of mushroom tyrosinase.[1][2] This mode of inhibition indicates that this compound binds to the active site of the enzyme, directly competing with the natural substrates (L-tyrosine and L-DOPA). The structural similarity of this compound to the phenolic substrates of tyrosinase facilitates this interaction. By occupying the active site, this compound prevents the binding and subsequent conversion of the substrates, thereby inhibiting melanin formation.
Interestingly, studies have also shown that this compound can act as a substrate for tyrosinase, being hydroxylated by the enzyme. This dual role as both an inhibitor and a substrate highlights the complex interaction between this compound and mushroom tyrosinase.
Experimental Protocols
The following are detailed protocols for the enzyme kinetic study of this compound with mushroom tyrosinase.
Mushroom Tyrosinase Activity Assay (Diphenolase Activity)
This protocol determines the inhibitory effect of this compound on the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (commercially available, e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 20 mM) in sodium phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Prepare serial dilutions in DMSO to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
140 µL of Sodium Phosphate Buffer
-
20 µL of this compound solution (or DMSO for the control)
-
20 µL of Mushroom Tyrosinase solution
-
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Determination of Inhibition Type (Lineweaver-Burk Plot)
This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.
Procedure:
-
Perform the tyrosinase activity assay as described above.
-
Use a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1, 2, 4 mM).
-
For each L-DOPA concentration, perform the assay with at least three different concentrations of this compound (including a zero-inhibitor control).
-
Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot by plotting 1/V (y-axis) against 1/[S] (x-axis), where [S] is the concentration of L-DOPA.
-
Each inhibitor concentration will generate a separate line on the plot.
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
Mixed inhibition: The lines will intersect in the second or third quadrant.
-
-
The kinetic parameters, Kₘ and Vₘₐₓ, can be determined from the intercepts of the lines. The inhibition constant (Kᵢ) can be calculated from the slopes of the lines in the case of competitive inhibition.
Visualizations
Experimental Workflow
Caption: Workflow for studying this compound's inhibition of mushroom tyrosinase.
Mushroom Tyrosinase Catalytic Cycle and Inhibition
References
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Variations in IC50 Values with Purity of Mushroom Tyrosinase | Semantic Scholar [semanticscholar.org]
- 3. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Hexylresorcinol Residues in Meat Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylresorcinol (4-hexylbenzene-1,3-diol) is a food additive used to prevent melanosis, or "black spot," in crustaceans like shrimp and crab. While its primary application is in the seafood industry, its potential use or presence as a residue in other food products, including meat, necessitates reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound residues in various meat products. The methodologies described are based on established analytical techniques and have been adapted to address the specific challenges presented by complex meat matrices.
The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) or Ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmatory analysis.
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative data and performance characteristics of the analytical methods described. It is crucial to note that while these methods are robust, performance may vary depending on the specific meat matrix (e.g., beef, pork, poultry), its fat content, and the instrumentation used. Method validation in the specific matrix of interest is essential.
Table 1: HPLC-FLD Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.04 mg/kg | [1][2] |
| Limit of Quantification (LOQ) | 0.06 mg/kg | [1][2] |
| Recovery | 92.54% - 97.67% | [3][4] |
| Relative Standard Deviation (RSD) | 0.07% - 2.1% | [2][3][4] |
| Linearity (r²) | > 0.999 | [1][2] |
Table 2: HPLC-UV Method Performance
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 1.0 µg/g | [5] |
| Recovery | 82.4% - 92.2% | [6] |
| Relative Standard Deviation (RSD) | 6.3% | [5] |
Table 3: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.25 µg/kg | [7] |
| Limit of Quantification (LOQ) | 0.80 µg/kg | [7] |
| Recovery | 81.35% - 94.68% | [7] |
| Relative Standard Deviation (RSD) | 3.57% - 6.86% | [7] |
| Linearity (r²) | > 0.999 | [7] |
Experimental Protocols
Sample Preparation: Extraction and Clean-up
The high protein and fat content in meat products can interfere with the analysis of this compound. The following protocol is a generalized method that can be adapted for various meat types. It incorporates principles from established methods for seafood and general meat analysis.
Materials:
-
Homogenizer or blender
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Anhydrous sodium sulfate
-
0.1% Phosphoric acid in water
Protocol:
-
Homogenization: Weigh 5 g of the meat sample into a blender. Add 10 g of anhydrous sodium sulfate. Homogenize until a uniform mixture is obtained.
-
Extraction: Add 20 mL of methanol to the homogenized sample and blend for 2 minutes.[7]
-
Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 7000 rpm for 5 minutes.[7]
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction: Add another 10 mL of methanol to the residue, vortex for 2 minutes, and centrifuge again.[7] Combine the supernatants.
-
Dilution: Dilute the combined extract with water to a final methanol concentration of approximately 25%.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for analysis.
Experimental Workflow: Sample Preparation
Caption: Workflow for the extraction and clean-up of this compound from meat samples.
HPLC-FLD Protocol
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric acid in water (e.g., 60:40, v/v)[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Fluorescence Detection: Excitation at 280 nm, Emission at 310 nm
Procedure:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify the this compound in the samples by comparing the peak area to the calibration curve.
HPLC-UV Protocol
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric acid in water (e.g., 60:40, v/v)[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Procedure:
-
Follow the same procedure as for HPLC-FLD, using UV detection for peak analysis.
LC-MS/MS Protocol (Confirmatory)
Instrumentation:
-
UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate this compound from matrix components (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[7]
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound. A common precursor ion is [M-H]⁻ at m/z 193. Product ions will depend on the instrument and collision energy.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.
Procedure:
-
Inject standards to determine the retention time and optimize MRM transitions.
-
Inject prepared sample extracts.
-
Confirm the presence of this compound by comparing the retention time and the ratio of the two MRM transitions to that of a standard.
Analytical Workflow
Caption: General workflow for the analysis of this compound in prepared meat extracts.
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Utilizing Hexylresorcinol to Investigate Oxidative Stress in Dental Pulp Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dental pulp, a highly vascularized and innervated connective tissue, is susceptible to oxidative stress stemming from various pathological and iatrogenic stimuli, including dental caries, pulpitis, and restorative procedures.[1] Reactive oxygen species (ROS) are key mediators of this stress, contributing to inflammation and potential tissue necrosis.[1] Hexylresorcinol, a compound known for its antiseptic and antioxidant properties, has emerged as a valuable tool for studying and mitigating oxidative stress in dental pulp cells.[1] These application notes provide a comprehensive overview of the use of this compound in this research context, complete with detailed protocols and data presentation.
Mechanism of Action
This compound exerts its protective effects against oxidative stress in dental pulp cells through a multi-faceted approach. It has been demonstrated to enhance the endogenous antioxidant capacity of these cells, thereby neutralizing the damaging effects of ROS.[1] Key mechanistic aspects include:
-
Enhancement of Antioxidant Enzyme Activity: this compound upregulates the activity of crucial antioxidant enzymes such as glutathione peroxidase (GPx).[1][2] GPx plays a vital role in the detoxification of hydrogen peroxide and other organic hydroperoxides.
-
Increased Total Antioxidant Capacity (TAC): Treatment with this compound leads to a significant increase in the total antioxidant capacity of dental pulp cells, indicating a bolstered defense against oxidative insults.[1]
-
Modulation of Inflammatory Cytokines: Oxidative stress is intricately linked to inflammation. This compound has been shown to downregulate the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in dental pulp tissue.[1] This anti-inflammatory action contributes to the overall protective effect against oxidative damage.
While direct evidence in dental pulp cells is still emerging, in other cell types, similar phenolic compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on oxidative stress markers in dental pulp cells.
Table 1: Effect of this compound Pre-treatment on Total Antioxidant Capacity (TAC) in H₂O₂-Treated Dental Pulp Cells [1]
| Treatment Group | Concentration (μM) | Mean TAC (mM) ± SD |
| Control (H₂O₂ only) | - | 0.223 ± 0.003 |
| This compound | 1 | 0.228 ± 0.003 |
| This compound | 10 | 0.235 ± 0.007 |
| This compound | 100 | 0.247 ± 0.002 |
| Resveratrol (Positive Control) | 1 | 0.231 ± 0.002 |
| Resveratrol (Positive Control) | 10 | 0.236 ± 0.004 |
| Resveratrol (Positive Control) | 100 | 0.245 ± 0.005 |
Table 2: Effect of this compound Pre-treatment on Glutathione Peroxidase (GPx) Activity in H₂O₂-Treated Dental Pulp Cells [1]
| Treatment Group | Concentration (μM) | Relative GPx Activity (%) |
| Control (H₂O₂ only) | - | 100 |
| This compound | 10 | Significantly Increased |
| This compound | 100 | Significantly Increased |
| Resveratrol (Positive Control) | 10 | Significantly Increased |
| Resveratrol (Positive Control) | 100 | Significantly Increased |
Note: The source material qualitatively describes a significant increase but does not provide specific mean values for GPx activity.
Experimental Protocols
Protocol 1: In Vitro Model of Oxidative Stress in Dental Pulp Cells
This protocol outlines the methodology for inducing oxidative stress in cultured dental pulp cells and assessing the protective effects of this compound.
Materials:
-
Primary dental pulp cells (e.g., from rat mandibular incisors)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (4HR)
-
Resveratrol (positive control)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Commercial kits for Total Antioxidant Capacity (TAC) and Glutathione Peroxidase (GPx) activity assays
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Isolate and culture primary dental pulp cells from a suitable source (e.g., rat mandibular incisors) following established protocols.
-
Maintain cells in a standard cell culture medium in a humidified incubator.
-
-
Experimental Plating:
-
Seed the dental pulp cells into multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Pre-treatment with this compound:
-
Prepare stock solutions of this compound and resveratrol in a suitable solvent (e.g., DMSO) and then dilute to final concentrations (e.g., 1, 10, and 100 μM) in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or resveratrol. Include a vehicle control group (medium with the solvent).
-
Incubate the cells for 45 minutes.[1]
-
-
Induction of Oxidative Stress:
-
Assessment of Oxidative Stress Markers:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells according to the instructions provided with the commercial assay kits.
-
Perform the TAC and GPx activity assays on the cell lysates following the manufacturer's protocols.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the assay requirements.
-
Calculate the TAC and relative GPx activity for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Protocol 2: Evaluation of Anti-inflammatory Effects
This protocol describes how to assess the impact of this compound on the expression of pro-inflammatory cytokines in dental pulp cells under oxidative stress.
Materials:
-
Cultured dental pulp cells treated as described in Protocol 1
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative real-time PCR (qPCR) reagents and instrument
-
Primers for TNF-α, IL-1β, and a suitable housekeeping gene (e.g., GAPDH)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Treatment:
-
Follow steps 1-4 of Protocol 1 to treat dental pulp cells with this compound and induce oxidative stress with H₂O₂.
-
-
Gene Expression Analysis (qPCR):
-
After treatment, harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for TNF-α, IL-1β, and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Protein Expression Analysis (ELISA):
-
Collect the cell culture supernatants after the treatment period.
-
Perform ELISA for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of each cytokine.
-
-
Data Analysis:
-
Compare the gene and protein expression levels of TNF-α and IL-1β between the different treatment groups.
-
Use appropriate statistical tests to determine significance.
-
Visualizations
Caption: Experimental workflow for studying this compound's effects on oxidative stress.
Caption: Proposed signaling pathway of this compound in dental pulp cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hexylresorcinol in Tyrosinase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hexylresorcinol to inhibit tyrosinase activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a tyrosinase inhibitor?
This compound is recognized as a potent, competitive inhibitor of tyrosinase, targeting both its monophenolase and diphenolase activities.[1][2] It effectively binds to the enzyme's active site, blocking the production of melanin.[3] Some studies also suggest that under certain conditions, tyrosinase can hydroxylate this compound, indicating it can also act as a substrate, potentially leading to suicide inactivation of the enzyme.[4][5]
Q2: What is a typical effective concentration range and IC50 value for this compound?
This compound is effective at low micromolar concentrations.[3] For mushroom tyrosinase, the IC50 values are approximately 1.24 µM for monophenolase activity and 0.85 µM for diphenolase activity.[1]
Q3: Is this compound a reversible or irreversible inhibitor?
Studies have shown that this compound acts as a reversible inhibitor of tyrosinase.[1]
Q4: What are the advantages of using this compound over other tyrosinase inhibitors like kojic acid or hydroquinone?
This compound is often considered a safer and more potent alternative to kojic acid and hydroquinone.[6] It demonstrates high efficacy at lower concentrations and has a good safety profile for cosmetic applications.[2][3]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent pre-incubation time. The interaction between this compound and tyrosinase can be time-dependent.
-
Solution: Implement a consistent pre-incubation period of the enzyme with this compound before adding the substrate. A 10-minute pre-incubation at 25°C is a good starting point.[7]
-
-
Possible Cause 2: Fluctuation in temperature and pH. Enzyme kinetics are highly sensitive to these parameters.
-
Solution: Ensure strict control of temperature and pH throughout the assay. Use a temperature-controlled plate reader and freshly prepared, quality-controlled buffers. The optimal pH for mushroom tyrosinase is around 7.
-
-
Possible Cause 3: Purity of this compound. Impurities can interfere with the assay.
-
Solution: Use high-purity this compound (≥98%) and verify its integrity.
-
Issue 2: No or very low inhibition observed.
-
Possible Cause 1: Inadequate concentration range. The concentrations of this compound used may be too low to elicit an inhibitory effect.
-
Solution: Perform a dose-response study with a wider range of concentrations, starting from nanomolar to high micromolar, to determine the effective range.
-
-
Possible Cause 2: Degradation of this compound. The compound may not be stable under the experimental conditions.
-
Solution: Prepare fresh solutions of this compound for each experiment. Protect the stock solution from light and store it at an appropriate temperature as recommended by the supplier.
-
-
Possible Cause 3: Substrate concentration is too high. In a competitive inhibition model, high substrate concentrations can outcompete the inhibitor.
-
Solution: Optimize the substrate (L-tyrosine or L-DOPA) concentration. It should be at or below the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Issue 3: Unexpected increase in absorbance (apparent activation) at certain concentrations.
-
Possible Cause 1: this compound acting as a substrate. Tyrosinase can hydroxylate this compound, leading to the formation of a product that absorbs at the detection wavelength.[5][8]
-
Solution: Analyze the reaction products using HPLC/MS to confirm the presence of oxidized this compound. Additionally, run a control experiment with this compound and the enzyme in the absence of the primary substrate.
-
-
Possible Cause 2: Interference from the compound's absorbance. this compound itself might absorb light at the wavelength used for detection.
-
Solution: Run a control with this compound in the reaction buffer without the enzyme to measure its intrinsic absorbance and subtract this from the experimental values.
-
Data Presentation
Table 1: Inhibitory Parameters of this compound on Mushroom Tyrosinase
| Parameter | Value | Reference |
| IC50 (Monophenolase) | 1.24 µM | [1] |
| IC50 (Diphenolase) | 0.85 µM | [1] |
| Inhibition Type | Competitive | [1] |
| Apparent Inhibition Constant (Ki) for Diphenolase | 0.443 µM | [1] |
Experimental Protocols
Detailed Protocol for Tyrosinase Inhibition Assay
This protocol is for a standard spectrophotometric assay to determine the tyrosinase inhibitory activity of this compound using L-tyrosine as a substrate in a 96-well plate format.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine
-
This compound
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1500 U/mL.[9]
-
Prepare a 1.5 mM L-tyrosine solution in the phosphate buffer.[9]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of this compound in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is low (<1%) to avoid affecting enzyme activity.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of your this compound dilutions or a positive control (e.g., kojic acid). For the negative control, add 20 µL of the phosphate buffer (with the same percentage of DMSO as the test wells).
-
Add 50 µL of the tyrosinase enzyme solution to each well.[7]
-
Incubate the plate at 25°C for 10 minutes.[7]
-
Initiate the reaction by adding 30 µL of the L-tyrosine substrate solution to each well.[7]
-
Immediately place the plate in a microplate reader and measure the absorbance at 490 nm or 510 nm.[7][9][10] Take readings every minute for 20-60 minutes.[7][10]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100[7]
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for the tyrosinase inhibition assay.
Caption: Simplified pathway of tyrosinase inhibition by this compound.
References
- 1. Inhibitory effects of this compound and dodecylresorcinol on mushroom (Agaricus bisporus) tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase-Catalyzed Hydroxylation of 4-Hexylresorcinol, an Antibrowning and Depigmenting Agent: A Kinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. activeconceptsllc.com [activeconceptsllc.com]
Technical Support Center: Hexylresorcinol Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hexylresorcinol and encountering challenges with its solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound in aqueous media.
Issue: Precipitate forms when adding this compound to water.
Cause: this compound has very low solubility in water. Direct addition to an aqueous solution will likely result in the compound not dissolving and forming a precipitate.
Solution:
-
Utilize a Co-solvent: Dissolve the this compound in a water-miscible organic solvent first, before adding it to the aqueous phase.
-
Employ a Surfactant: The use of a surfactant can help to create a stable dispersion or micellar solution.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is generally described as slightly soluble or insoluble in water. [1][2]One source quantifies this as 0.05 g/100 mL (or 0.5 g/L) at 18°C.
Q2: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. The following table summarizes its solubility in common lab solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble / Very slightly soluble | [2][3] |
| Ethanol | 38 mg/mL (195.6 mM) | [2] |
| DMSO | 38 mg/mL (195.6 mM) | [2] |
| Acetone | Soluble | [3] |
| Diethyl Ether | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Vegetable Oils | Soluble | [3] |
| Propylene Glycol | Soluble (often used in formulations) | [4] |
| PEG 300 / PEG 400 | Soluble (often used in formulations) | [5] |
Q3: How does pH affect the solubility of this compound?
While specific data on the pH-solubility profile is not readily available in the literature, as a phenolic compound with a pKa of 9.1, its solubility is expected to increase in alkaline conditions (pH > 9.1) due to the deprotonation of the hydroxyl groups, forming a more soluble phenolate salt. However, the stability of this compound in alkaline conditions should be considered, as it can be prone to degradation. [6] Q4: Can I heat the solution to improve solubility?
Heating can be a useful technique to increase the rate of dissolution and the solubility of this compound. It is soluble in hot water. [3]However, prolonged exposure to high temperatures may cause degradation. It is advisable to use the lowest effective temperature for the shortest possible duration.
Q5: Are there any known incompatibilities for this compound?
This compound is incompatible with acid chlorides, acid anhydrides, and oxidizing agents. [1]
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (Ethanol and PEG 300)
This protocol is suitable for preparing a stock solution that can be further diluted in an aqueous medium.
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Polyethylene Glycol 300 (PEG 300)
-
Tween-80
-
Saline (0.9% NaCl in water)
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of this compound in ethanol at a concentration of 25 mg/mL.
-
In a separate vial, combine the following in order, ensuring each component is fully mixed before adding the next:
-
400 µL PEG 300
-
50 µL Tween-80
-
-
To the PEG 300 and Tween-80 mixture, add 100 µL of the 25 mg/mL this compound in ethanol stock solution and mix thoroughly.
-
Slowly add 450 µL of saline to the mixture while stirring to bring the final volume to 1 mL.
-
This will result in a final concentration of 2.5 mg/mL this compound in a clear solution.
Protocol 2: Solubilization using a Cyclodextrin (SBE-β-CD)
This protocol utilizes a modified cyclodextrin to form an inclusion complex with this compound, enhancing its aqueous solubility.
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in water)
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. Stir until the SBE-β-CD is completely dissolved. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in ethanol at a concentration of 25 mg/mL.
-
In a sterile vial, add 900 µL of the 20% SBE-β-CD in saline solution.
-
To the SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound in ethanol stock solution and mix thoroughly.
-
This will result in a final concentration of 2.5 mg/mL this compound in a clear solution.
Protocol 3: High-Clarity Aqueous Concentrate
This protocol is based on the surprising discovery that a high-clarity mixture can be formed within a specific concentration window of this compound in water, without the need for other solubilizers. [4] Materials:
-
This compound
-
Deionized water
-
Glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out this compound and deionized water to achieve a final concentration of this compound between 64% and 80% by weight. For example, for a 10g total mixture at 75% this compound, use 7.5g of this compound and 2.5g of deionized water.
-
Combine the this compound and water in a glass vial with a magnetic stir bar.
-
Stir the mixture at room temperature until a clear, uniform concentrate is formed. This may take some time.
-
This high-clarity concentrate can then be used for subsequent dilutions into final formulations.
References
- 1. P-HEXYLRESORCINOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 4-Hexylresorcinol 98 136-77-6 [sigmaaldrich.com]
- 4. US8084504B2 - High-clarity aqueous concentrates of 4-hexylresorcinol - Google Patents [patents.google.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Comparative stability-indicating chromatographic methods for determination of 4-hexylresorcinol in pharmaceutical formulation and shrimps - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Hexylresorcinol in Cosmetic Formulations
Welcome to the Hexylresorcinol Stability Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on overcoming stability challenges with this compound in cosmetic formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the efficacy and shelf-life of your products.
Troubleshooting Guide: Common Stability Issues
Formulators may encounter several stability-related issues when working with this compound. This guide provides a question-and-answer format to directly address these challenges.
| Problem | Question | Potential Cause & Solution |
| Discoloration (Pink/Brown Hue) | Why is my formulation containing this compound turning pink or brown over time? | Cause: This is a primary indicator of this compound degradation, often due to oxidation. This process can be accelerated by exposure to light, high pH, and the presence of metal ions. Solution: • pH Adjustment: Maintain the formulation's pH below 6.0. This compound is more stable in an acidic environment. • Antioxidants: Incorporate antioxidants such as Vitamin E (Tocopherol), Vitamin C (Ascorbic Acid and its derivatives), or Butylated Hydroxytoluene (BHT) to quench free radicals and inhibit the oxidation process. • Chelating Agents: Add chelating agents like Disodium EDTA to bind metal ions that can catalyze oxidation reactions. • Opaque Packaging: Package the final product in opaque or UV-protective containers to minimize light exposure. |
| Crystallization/Precipitation | Why is the this compound precipitating out of my formulation? | Cause: this compound has limited solubility in water. Crystallization can occur due to supersaturation, temperature fluctuations, or improper solvent systems. Solution: • Solvent System Optimization: Ensure this compound is fully dissolved in the oil phase or a suitable solvent before emulsification. Glycols (e.g., Propylene Glycol, Butylene Glycol) can be effective co-solvents. • Controlled Cooling: During the formulation process, allow the product to cool gradually with gentle mixing to prevent shock crystallization. • Solubility Enhancement: Consider using solubility enhancers or creating a pre-dissolved concentrate of this compound in a suitable solvent before adding it to the main batch. |
| Loss of Efficacy | How can I be sure my formulation with this compound remains effective over time? | Cause: Degradation of this compound directly leads to a loss of its skin-lightening and antioxidant properties. This is often a result of the same factors that cause discoloration. Solution: • Stability Testing: Conduct rigorous stability testing under accelerated conditions (e.g., elevated temperature and humidity) and real-time conditions to monitor the concentration of active this compound over time using methods like HPLC. • Protective Formulation: In addition to the solutions for discoloration, consider encapsulation technologies to protect this compound from environmental factors. |
| Emulsion Instability | My emulsion containing this compound is separating. What could be the cause? | Cause: While this compound itself is unlikely to be the primary cause of emulsion separation, its addition can sometimes affect the overall balance of the formulation. The pH adjustments made to stabilize this compound might also impact the stability of certain emulsifiers. Solution: • Emulsifier Selection: Choose emulsifiers that are effective and stable at the target acidic pH of the formulation. • Homogenization: Ensure proper homogenization to create a uniform and stable droplet size. • Formula Re-evaluation: Review the compatibility of all ingredients in the formulation at the desired pH. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability?
A1: The optimal pH for formulations containing this compound is below 6.0. It exhibits significantly better stability in acidic conditions compared to alkaline environments, where it is prone to rapid degradation and discoloration.[1]
Q2: What are the most effective antioxidants to use with this compound?
A2: Vitamin E (alpha-tocopherol) and its derivatives are excellent oil-soluble antioxidants that can protect this compound within the oil phase of an emulsion.[2][3] For the aqueous phase, Vitamin C (ascorbic acid) and its stable derivatives can be effective. Combining different types of antioxidants can provide synergistic protection.
Q3: How can I prevent discoloration of my this compound formulation upon light exposure?
A3: Photodegradation is a known issue for phenolic compounds like this compound.[1] The most effective strategy is to use opaque or UV-filtering packaging. Additionally, incorporating UV absorbers into your formulation can offer further protection.
Q4: Can I use this compound in a purely aqueous formula?
A4: this compound has very low water solubility. Therefore, it is challenging to formulate in a purely aqueous system without the use of solubilizers such as glycols, surfactants, or encapsulation technologies.
Q5: What is the role of chelating agents in stabilizing this compound?
A5: Chelating agents, such as Disodium EDTA, bind to trace metal ions (e.g., iron, copper) that may be present in raw materials.[4] These metal ions can act as catalysts for the oxidative degradation of this compound, leading to discoloration and loss of activity. By sequestering these ions, chelating agents help to maintain the stability of the formulation.
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is compiled from literature and represents typical degradation patterns. Actual results will vary depending on the specific formulation matrix.
Table 1: Effect of pH on this compound Stability
| pH | Storage Condition | Duration | This compound Remaining (%) |
| 4.5 | 40°C | 12 weeks | ~95% |
| 6.0 | 40°C | 12 weeks | ~88% |
| 7.5 | 40°C | 12 weeks | ~65% |
| 8.5 | 40°C | 12 weeks | <50% |
Table 2: Effect of Temperature on this compound Stability (at pH 5.5)
| Temperature | Duration | This compound Remaining (%) |
| 25°C (Room Temp) | 12 months | ~98% |
| 40°C | 12 months | ~90% |
| 50°C | 12 months | ~75% |
Table 3: Effect of Light Exposure on this compound Stability (at pH 5.5)
| Light Condition | Duration | This compound Remaining (%) |
| Dark (Control) | 8 hours | ~99% |
| UV-A Exposure | 8 hours | ~85% |
| Direct Sunlight | 8 hours | ~70% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in an O/W Emulsion
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a baseline O/W emulsion containing 1% this compound.
-
Divide the batch into five portions for different stress conditions.
-
Package each portion in appropriate containers (e.g., glass vials).
2. Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of one portion to 3.0 with a suitable acid (e.g., citric acid) and store at 50°C for 4 weeks.
-
Alkaline Hydrolysis: Adjust the pH of another portion to 8.5 with a suitable base (e.g., sodium hydroxide) and store at 50°C for 4 weeks.[1]
-
Oxidative Degradation: Add 3% hydrogen peroxide to one portion, maintain at room temperature for 48 hours.
-
Thermal Degradation: Store one portion at 50°C for 12 weeks.
-
Photostability: Expose one portion to a controlled UV light source for a specified duration.
3. Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples from each stress condition.
-
Analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
Monitor physical changes such as color, odor, and phase separation.
Protocol 2: HPLC Method for Quantification of this compound
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). - Flow Rate: 1.0 mL/min. - Detection: UV at 280 nm. - Injection Volume: 20 µL. - Sample Preparation: Accurately weigh a portion of the cosmetic formulation, dissolve in a suitable solvent (e.g., methanol), and filter before injection. - Quantification: Use a calibration curve of known concentrations of a this compound standard.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
Caption: Key strategies for stabilizing this compound.
References
- 1. Comparative stability-indicating chromatographic methods for determination of 4-hexylresorcinol in pharmaceutical formulation and shrimps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EDTA Chelating Agents Leading Manufacturers and Their Innovative Solutions for Various Applications [thinkdochemicals.com]
overcoming challenges in the large-scale synthesis of pure Hexylresorcinol
Technical Support Center: Large-Scale Synthesis of Pure Hexylresorcinol
Welcome to the technical support center for the large-scale synthesis of 4-Hexylresorcinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthesis route for 4-Hexylresorcinol?
A1: The most prevalent industrial method is a two-step process. First, a Friedel-Crafts acylation of resorcinol is performed with caproic acid in the presence of a zinc chloride (ZnCl₂) catalyst to form 4-caproylresorcinol. This intermediate is then reduced to 4-hexylresorcinol. The reduction is typically achieved via Clemmensen reduction or catalytic hydrogenation.[1][2][3]
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: Key parameters include temperature, catalyst concentration, and removal of water byproduct. The reaction is often run at elevated temperatures to drive the condensation. Sufficient catalyst is crucial, but excess can lead to side reactions. Continuous removal of water is necessary to push the equilibrium towards the acylated product. The formation of viscous mixtures can be a challenge, indicating potential issues with solvent choice or reaction progress.[1]
Q3: What are the main impurities I should expect in my crude this compound?
A3: Common impurities include unreacted resorcinol, the isomeric byproduct 2-hexylresorcinol, and various ethers such as dihexyl resorcyl ether and hexyl hexylresorcyl ethers.[4] If the reduction of the intermediate 4-caproylresorcinol is incomplete, it will also be present in the final product.
Q4: Which analytical methods are recommended for purity assessment of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a standard for quantitative analysis.[5][6] For higher sensitivity and structural confirmation, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is effective.[7][8] Purity can also be assessed by melting range determination and simple qualitative chemical tests.[9]
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation Step
Question: My Friedel-Crafts acylation of resorcinol with caproic acid is resulting in a low yield of 4-caproylresorcinol. What are the potential causes and solutions?
Answer: Low yields in this step are often traced back to issues with reagents, catalyst activity, or reaction conditions. Below is a troubleshooting workflow and a summary of potential causes.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
| Potential Cause | Recommended Action |
| Reagent Quality | Resorcinol can oxidize and darken over time. Use high-purity, fresh starting materials. Ensure caproic acid is free of water. |
| Catalyst Deactivation | Zinc chloride is highly hygroscopic. Ensure it is anhydrous before use by drying under vacuum at an elevated temperature. Inactive catalyst is a primary cause of failure. |
| Inefficient Water Removal | The reaction produces water, which can inhibit the catalyst and reverse the reaction. On a large scale, ensure your distillation setup is efficient at removing water as it forms. |
| Suboptimal Temperature | The reaction typically requires heating. If the temperature is too low, the reaction rate will be significantly reduced. Refer to established protocols for the optimal temperature range. |
| Polyacylation | While less common than in alkylations, using a large excess of caproic acid or catalyst could lead to unwanted side products.[10] Adhere to the correct stoichiometry. |
Problem 2: Incomplete Reduction of 4-Caproylresorcinol
Question: My reduction step is incomplete, leaving significant amounts of the ketone intermediate in my final product. How can I improve the conversion?
Answer: Incomplete reduction can occur in both Clemmensen and catalytic hydrogenation methods. The choice of solution depends on the method used.
The Clemmensen reduction uses zinc amalgam (Zn(Hg)) and concentrated HCl to reduce the ketone to an alkane.[2][3] Its effectiveness is highly dependent on the activity of the zinc amalgam surface.
| Potential Cause | Recommended Action |
| Poor Zinc Amalgam Activity | The surface of the zinc must be properly activated with mercury. Prepare the amalgam fresh for each large-scale batch to ensure maximum reactivity. |
| Insufficient Acid | The reaction requires a strongly acidic environment.[2] Ensure a sufficient volume of concentrated HCl is used and that the mixture is vigorously stirred to maintain contact between all phases. |
| Substrate Insolubility | If the 4-caproylresorcinol is not soluble in the reaction medium, the reduction will be slow and inefficient as it is a heterogeneous reaction. Adding a co-solvent like toluene or ethanol can improve solubility. |
| Acid-Sensitive Substrate | While 4-caproylresorcinol is generally stable, prolonged exposure to harsh acidic conditions at high temperatures can cause degradation. Monitor reaction progress and avoid unnecessarily long reaction times. |
This method uses a catalyst (e.g., Nickel, Palladium) under hydrogen pressure.[1]
| Potential Cause | Recommended Action |
| Catalyst Poisoning | Trace amounts of zinc ions remaining from the acylation step can poison the hydrogenation catalyst.[1] The crude 4-caproylresorcinol should be thoroughly washed with an acidic aqueous solution to remove residual zinc before hydrogenation.[1] |
| Insufficient Hydrogen Pressure | Large-scale hydrogenations require adequate hydrogen pressure to proceed efficiently. Ensure your reactor is maintaining the target pressure throughout the reaction. |
| Poor Catalyst Dispersion | Proper agitation is critical to keep the catalyst suspended and in contact with the substrate and hydrogen. Inadequate stirring will lead to a slow and incomplete reaction. |
| Spent Catalyst | The catalyst may have lost activity. Use fresh catalyst or regenerate it according to the manufacturer's instructions. |
Problem 3: Final Product Fails Purity Specifications (Off-Color, Low Assay)
Question: After purification, my this compound is pink/brown and the purity by HPLC is below 98%. What can I do to improve this?
Answer: Color formation often indicates oxidation, while low purity points to inefficient removal of byproducts. A multi-step purification process is usually necessary.
Caption: A typical multi-step purification workflow for this compound.
| Problem | Potential Cause | Recommended Solution |
| Pink or Brown Color | Oxidation of phenolic groups. Resorcinol and its derivatives are sensitive to air and light. | During purification and handling, use an inert atmosphere (Nitrogen or Argon). For recrystallization, adding a small amount of a reducing agent like sodium bisulfite can help. An activated carbon treatment of the recrystallization solution can also remove color impurities. |
| Low Purity by HPLC | Inefficient removal of isomers (e.g., 2-hexylresorcinol) or residual starting materials. | A single purification step is often insufficient. Fractional distillation under vacuum is effective for removing unreacted resorcinol.[4] Subsequent recrystallization from a suitable solvent system (e.g., toluene/heptane) is necessary to separate the desired 4-hexylresorcinol from its isomers. |
| High Acidity | Residual acid catalyst from the synthesis steps. | Ensure the crude product is thoroughly washed with a basic solution (e.g., sodium bicarbonate solution) and then water until the washes are neutral before final purification.[4] |
| Melting Point is Broad/Low | Presence of impurities. | A broad melting range is a classic indicator of an impure compound.[9] This confirms the need for further purification as described above. Repeat recrystallization until a sharp melting point in the expected range (62-67°C) is achieved.[9] |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol is a general guideline for determining the purity of this compound and detecting common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient system is often used for good separation.[5]
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
-
Start at 60% B.
-
Linear ramp to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or 280 nm.[7]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample (approx. 10 mg) in 100 mL of mobile phase A/B (50:50) to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL. Calculate purity based on the area percent of the main peak relative to the total area of all peaks. Use reference standards for impurity identification.
Protocol 2: Recrystallization for Purification
This protocol describes a general procedure for the final purification of this compound on a laboratory scale, which can be adapted for larger quantities.
-
Solvent Selection: A common solvent system is a mixture of a good solvent (e.g., Toluene) and a poor solvent/anti-solvent (e.g., Heptane or Hexane).
-
Dissolution: In a suitable reactor, dissolve the crude this compound (e.g., 100 g) in a minimal amount of hot Toluene (e.g., 70-80°C). Stir until all solid material is dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 1-2% by weight) and stir at temperature for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon and any insoluble impurities.
-
Crystallization: Transfer the clear filtrate to a clean vessel equipped with a stirrer. Slowly add Heptane while stirring. The solution will become cloudy, indicating the onset of crystallization. Continue adding Heptane until a significant amount of precipitate has formed.
-
Cooling: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for at least 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of cold Heptane to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 30-40°C) until a constant weight is achieved. The final product should be a white to off-white crystalline powder.[9]
References
- 1. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. US4093667A - Preparation of 4-n-hexylresorcinol - Google Patents [patents.google.com]
- 5. Comparative stability-indicating chromatographic methods for determination of 4-hexylresorcinol in pharmaceutical formulation and shrimps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an analytical method for the determination of 4-hexylresorcinol in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. fao.org [fao.org]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
minimizing Hexylresorcinol-induced skin irritation in topical applications
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing skin irritation associated with topical Hexylresorcinol (HR) applications.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the formulation and testing of this compound.
Q1: My formulation with 1% this compound is causing unexpected erythema and edema in an in vivo rabbit skin irritation model. What are the potential causes and troubleshooting steps?
A1: Several factors could be contributing to the observed irritation. Here is a step-by-step troubleshooting approach:
-
Verify Purity of this compound: The presence of impurities, particularly residual resorcinol, is a known cause of skin irritation. Ensure you are using a high-purity (>99.5%) grade of this compound.
-
Evaluate Formulation pH: The pH of your vehicle can significantly impact both the stability of this compound and its irritation potential. An acidic pH below 6 is recommended for optimal efficacy and stability. A pH outside this range may contribute to irritation.
-
Assess the Vehicle/Solvent System: The vehicle itself can be a source of irritation or can enhance the penetration of HR, leading to a greater irritant response. For example, penetration enhancers like Dimethyl Sulfoxide (DMSO) can increase the absorption of other compounds through the skin.
-
Action: Conduct a control experiment by applying the vehicle without this compound to a separate site on your animal model to rule out vehicle-induced irritation.
-
-
Consider Concentration Effects: While 1% is a commonly used and generally safe concentration, the specific vehicle and the sensitivity of the test system can influence the outcome.
-
Action: Consider preparing formulations with lower concentrations (e.g., 0.5%) to assess if the irritation is dose-dependent.
-
-
Incorporate Anti-Irritants: The inclusion of soothing and anti-inflammatory agents can proactively mitigate potential irritation.
-
Action: Re-formulate with known anti-irritants such as Niacinamide, which has shown excellent synergy with HR, or other agents like Panthenol or Hyaluronic Acid.
-
Q2: My in vitro skin irritation results (using a Reconstructed Human Epidermis model) are not correlating with my in vivo findings. The in vitro test showed low irritation potential, but the in vivo test shows moderate irritation. Why might this be happening?
A2: Discrepancies between in vitro and in vivo models are not uncommon and can stem from the inherent differences between these systems.
-
In vitro models (e.g., EpiDerm™ SIT) primarily assess irritation based on keratinocyte viability after a short exposure time. This is an excellent screening tool for identifying direct cytotoxic effects.
-
In vivo models involve a more complex biological system, including a functional immune system, blood flow, and the potential for metabolic changes that are not fully replicated in vitro. The observed irritation in vivo could be due to inflammatory responses mediated by immune cells, which are absent in reconstructed epidermis models. This compound is known to have the potential to modulate inflammatory pathways, such as by inhibiting NF-κB.
Troubleshooting Steps:
-
Review Exposure Times: Ensure the exposure duration in your in vitro protocol is appropriate. A longer exposure might reveal cytotoxic effects not seen in a standard, shorter test.
-
Analyze Formulation Penetration: The vehicle may behave differently when applied to an in vitro tissue construct versus living skin. Factors like hydration and metabolism can alter penetration profiles. Consider conducting an ex vivo skin permeation study using a Franz diffusion cell to better understand the absorption kinetics of your formulation.
-
Evaluate Endpoints: In vitro tests measure viability, while in vivo tests are scored visually for erythema and edema. Consider incorporating additional endpoints in your in vitro work, such as measuring the release of pro-inflammatory cytokines (e.g., IL-1α) from the tissue models, to get a more complete picture of the irritation potential.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced skin irritation?
A1: While this compound is known for its anti-inflammatory properties, its potential as an irritant is linked to its amphiphilic and lipophilic nature. This allows it to interact with and potentially disrupt the lipid bilayers of cell membranes in the stratum corneum and underlying epidermis. This disruption can trigger a cascade of cellular responses, leading to the release of pro-inflammatory mediators and subsequent visible signs of irritation like redness and swelling.
Q2: How does concentration affect the irritation potential of this compound?
A2: Like most active ingredients, the irritation potential of this compound is dose-dependent. Recommended usage levels in cosmetic formulations are typically between 0.4% and 1%. Within this range, it is generally considered safe and non-irritating. Higher concentrations may increase the risk of irritation, especially in individuals with sensitive skin or when formulated in a highly penetrating vehicle.
Q3: Which anti-irritants or soothing agents are most effective to co-formulate with this compound?
A3: To minimize irritation and enhance the overall benefits of a this compound formulation, consider incorporating agents with complementary mechanisms of action:
-
Niacinamide (Vitamin B3): This is an excellent choice due to its proven anti-inflammatory properties and its ability to improve skin barrier function. Clinical studies have shown excellent synergy when pairing HR with niacinamide.
-
Panthenol (Pro-vitamin B5): A well-known humectant and soothing agent that helps to hydrate the skin and reduce inflammation.
-
Licorice Root Extract (Glycyrrhiza glabra): Contains glabridin and other compounds that have potent anti-inflammatory and skin-soothing effects.
-
Allantoin: Promotes cell proliferation and has skin-soothing and healing properties.
-
Bisabolol: The active component of chamomile, known for its anti-inflammatory and calming effects.
Q4: What is the optimal pH for a topical formulation containing this compound?
A4: For best results and stability, this compound requires an acidic pH, specifically below 6.0. Maintaining the formulation within this acidic range is crucial for its efficacy as a skin-lightening agent. It is important to test the irritation potential of the final formulation at the target pH, as pH itself can be a confounding factor in skin sensitivity.
Section 3: Data & Visualizations
Quantitative Data Tables
Table 1: Example Data - Concentration-Dependent Irritation of this compound (HR) in an In Vivo Model
| Formulation | HR Concentration | Mean Erythema Score (0-4 scale) | Mean Edema Score (0-4 scale) | Primary Irritation Index (PII) |
| Vehicle Control | 0% | 0.1 ± 0.05 | 0.0 ± 0.0 | 0.1 |
| Test Article 1 | 0.5% | 0.2 ± 0.10 | 0.1 ± 0.05 | 0.3 |
| Test Article 2 | 1.0% | 0.4 ± 0.15 | 0.2 ± 0.10 | 0.6 |
| Test Article 3 | 2.0% | 0.9 ± 0.20 | 0.5 ± 0.15 | 1.4 |
| Test Article 4 | 4.0% | 1.8 ± 0.30 | 1.1 ± 0.25 | 2.9 |
Table 2: Example Data - Efficacy of Anti-Irritants on a 2.0% this compound Formulation
| Formulation | Active Ingredients | Mean Erythema Score (0-4 scale) | Mean Edema Score (0-4 scale) | % Reduction in PII vs. HR alone |
| Vehicle Control | None | 0.1 ± 0.05 | 0.0 ± 0.0 | N/A |
| HR Formulation | 2.0% HR | 0.9 ± 0.20 | 0.5 ± 0.15 | 0% |
| Test Article A | 2.0% HR + 2% Niacinamide | 0.5 ± 0.15 | 0.2 ± 0.10 | 43% |
| Test Article B | 2.0% HR + 1% Panthenol | 0.6 ± 0.10 | 0.3 ± 0.05 | 29% |
| Test Article C | 2.0% HR + 0.5% Bisabolol | 0.7 ± 0.15 | 0.4 ± 0.10 | 14% |
Diagrams: Pathways and Workflows
Section 4: Experimental Protocols
Protocol 1: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)
This protocol provides a general methodology for assessing the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE.
Objective: To identify irritant chemicals by assessing their ability to decrease cell viability in an RhE tissue construct below a specified threshold. A test substance is classified as an irritant if the mean tissue viability after exposure is less than or equal to 50%.
Methodology:
-
Tissue Preparation:
-
Upon receipt, RhE tissues are pre-incubated overnight in assay medium at 37°C, 5% CO₂, and ~95% humidity.
-
Prior to testing, tissues are inspected for defects. Each test material is typically tested in triplicate.
-
-
Application of Test Material:
-
The assay medium is replaced with fresh, pre-warmed medium.
-
For liquids/creams: Apply 25-30 µL of the undiluted test material evenly to the apical surface of the tissue. A mesh insert may be used to ensure even spreading.
-
For solids: Apply ~25 mg of the solid material, potentially moistened with 25 µL of a sterile buffer like DPBS.
-
Controls: A negative control (e.g., sterile DPBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
-
-
Incubation/Exposure:
-
Tissues are exposed to the test material for a standardized period (e.g., 60 minutes) at 37°C, 5% CO₂.
-
-
Rinsing and Post-Incubation:
-
After exposure, the test material is carefully washed from the tissue surface with a buffered saline solution.
-
The tissues are blotted dry and transferred to fresh assay medium for a post-incubation period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Viability Assessment (MTT Assay):
-
Tissues are transferred to a 24-well plate containing MTT solution (1 mg/mL) and incubated for 3 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a blue formazan precipitate.
-
The formazan is then extracted from the tissues using an organic solvent (e.g., isopropanol).
-
The optical density (OD) of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of viability for each tissue relative to the negative control: % Viability = (Mean OD of Test Tissues / Mean OD of Negative Control Tissues) x 100
-
Classification:
-
Irritant (UN GHS Category 2): Mean viability ≤ 50%
-
Non-Irritant: Mean viability > 50%
-
-
Protocol 2: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for evaluating the irritation and sensitization potential of a topical product in human subjects.
Objective: To determine if a product induces contact sensitization (allergy) and to assess its cumulative irritation potential over a repeated application period.
Methodology:
-
Subject Recruitment:
-
A panel of healthy volunteers (typically 50-200) is recruited. Subjects must meet specific inclusion/exclusion criteria, such as having no pre-existing skin conditions on the test site (typically the back or forearm).
-
Informed consent is obtained from all participants.
-
-
Induction Phase (Irritation Assessment):
-
A small amount of the test product (~0.2 g) is applied to an occlusive or semi-occlusive patch.
-
The patch is applied to the same site on each subject's skin for a 24- or 48-hour period.
-
This process is repeated nine times over a three-week period (e.g., Monday, Wednesday, Friday applications).
-
After each patch removal, the site is graded for irritation (erythema, edema, and other reactions) by a trained technician or dermatologist using a standardized scoring scale (e.g., 0 = no reaction, 4 = severe reaction).
-
-
Rest Phase:
-
Following the induction phase, there is a 10- to 14-day "rest" period where no patches are applied. This allows any induced sensitization to develop.
-
-
Challenge Phase (Sensitization Assessment):
-
After the rest period, a single challenge patch with the test product is applied to a new, previously unexposed skin site.
-
The patch remains in place for 24 or 48 hours.
-
The challenge site is evaluated for any reaction at 48 and 72 (or 96) hours post-application.
-
A reaction at the challenge site that is more intense than any reaction observed during the induction phase suggests potential sensitization.
-
-
Data Interpretation:
-
Irritation: The cumulative irritation scores from the induction phase are analyzed. A low average score indicates the product has a low potential for causing irritation.
-
Sensitization: The number of subjects showing an allergic reaction during the challenge phase is recorded. If no subjects react, the product is considered non-sensitizing.
-
addressing the crystallization of Hexylresorcinol in stock solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the crystallization of Hexylresorcinol in stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and solubility limits for this compound?
This compound is readily soluble in various organic solvents but is only sparingly soluble in aqueous solutions.[1] For optimal results, it is crucial to select a solvent that is compatible with your experimental system and to be aware of the solubility limits to avoid preparing a supersaturated, unstable solution.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Source |
| Ethanol | ~30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1], 50 mg/mL (Sonication recommended) | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Acetone | Soluble | [3] |
| Diethyl Ether | Soluble | [3] |
| Chloroform | Soluble | |
| Vegetable Oils | Soluble | [4] |
| Water | 0.5 g/L (0.5 mg/mL) at 18°C | [4] |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.20 mg/mL | [1] |
Q2: My this compound stock solution crystallized after being stored. What are the common causes?
Crystallization upon storage typically occurs when the solution is supersaturated. This can be triggered by several factors:
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, causing it to precipitate out of solution.[5] This is the most common cause, especially for solutions stored at 4°C or room temperature after being prepared at a higher temperature.
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation over time. This increases the concentration of this compound, leading to supersaturation and subsequent crystallization.
-
High Concentration: Preparing stock solutions at or very near the solubility limit makes them inherently unstable and prone to crystallization with minor environmental changes.
-
Impurities: The presence of impurities can sometimes act as nucleation sites, initiating the crystallization process.[6]
Q3: I observed a white precipitate immediately after diluting my organic stock solution into an aqueous buffer for my experiment. How can I prevent this?
This is a common issue known as "crashing out," which happens when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble.[1] The rapid change in solvent environment causes the compound to exceed its solubility limit and precipitate.
To prevent this:
-
Lower the Final Concentration: Ensure the final concentration in your aqueous buffer is well below this compound's aqueous solubility limit (~0.20 mg/mL in a 1:4 ethanol:PBS solution).[1]
-
Use an Intermediate Dilution Step: First, dilute the high-concentration organic stock into a smaller volume of a co-solvent (like ethanol or DMSO) before adding it to the final aqueous buffer.
-
Increase Mixing Efficiency: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersal and dissolution, preventing localized areas of high concentration.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer can slightly increase the solubility of this compound, aiding in its dissolution. Ensure the final temperature is compatible with your experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Crystals in a stored stock solution | 1. Storage temperature is too low.2. Solution is supersaturated. | 1. Gently warm the solution to 37°C and use an ultrasonic bath to redissolve the crystals.[7]2. If crystallization persists, dilute the stock solution to a lower concentration.3. For long-term storage, prepare aliquots and store at -20°C or -80°C.[7] |
| Precipitate forms during dilution into aqueous media | 1. Final concentration exceeds aqueous solubility.2. Poor mixing technique. | 1. Verify that the final concentration is below the aqueous solubility limit.2. Add the stock solution slowly to the aqueous buffer while vortexing.3. Consider using a surfactant or other solubilizing agent if compatible with your assay. |
| This compound powder is difficult to dissolve | 1. Insufficient solvent volume.2. Inadequate mixing energy. | 1. Ensure you are using a sufficient volume of a recommended organic solvent (e.g., Ethanol, DMSO).2. Use sonication or gentle warming (37°C) to facilitate dissolution.[2] |
Experimental Protocols & Workflows
Protocol: Preparation of a Stable 10 mg/mL this compound Stock Solution
This protocol outlines the steps to prepare a stable stock solution in DMSO, minimizing the risk of crystallization.
Materials:
-
This compound powder (Purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Sonicator bath
-
Vortex mixer
Methodology:
-
Pre-Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or directly into the amber glass vial.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. Note: This concentration is well below the reported solubility limit of ~30-50 mg/mL to ensure stability.
-
Facilitate Dissolution:
-
Final Check: Visually inspect the solution against a light source to ensure all solute has dissolved and the solution is free of particulates.
-
Storage:
Experimental Workflow Diagram
Caption: Workflow for preparing a stable this compound stock solution.
Mechanism of Action: Tyrosinase Inhibition
This compound is known for its ability to inhibit tyrosinase, a key enzyme in the melanin synthesis pathway. This mechanism is relevant to its use as a skin-lightening agent in cosmetics and as an anti-browning agent for produce.
Signaling Pathway Diagram
Caption: this compound inhibits the enzyme tyrosinase, blocking melanin production.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Parasite | Antibacterial | Tyrosinase | TargetMol [targetmol.com]
- 3. This compound | C12H18O2 | CID 3610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hexylresorcinol, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]
- 5. helgroup.com [helgroup.com]
- 6. mdpi.com [mdpi.com]
- 7. glpbio.com [glpbio.com]
Technical Support Center: Enhancing the Bioavailability of Hexylresorcinol in In Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the bioavailability of Hexylresorcinol (HR).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rat model. What are the likely causes and solutions?
A1: Low and variable oral bioavailability of this compound is often attributed to two main factors: its poor aqueous solubility and significant first-pass metabolism. This compound is a hydrophobic compound, which can lead to aggregation in the bloodstream and limit its absorption.[1][2] Additionally, like other phenolic compounds, it is susceptible to extensive metabolism in the gut wall and liver, where it is often conjugated, for example, into an ethereal sulfate, and then excreted.
Troubleshooting Steps:
-
Formulation Strategy: The most effective solution is to employ an advanced drug delivery system. Solid Lipid Nanoparticles (SLNs) have been successfully used to encapsulate 4-Hexylresorcinol, which can enhance cellular uptake and prevent aggregation.[1][2][3] Other potential strategies for poorly soluble drugs include Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and complexation with cyclodextrins.
-
Particle Size Reduction: For nanoparticle-based formulations like SLNs, ensuring a small and uniform particle size (ideally in the range of 100-300 nm) is critical for absorption.[1] Larger particles may have reduced cellular uptake.
-
Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes that bypass the first-pass effect, such as sublingual or transdermal delivery, although these would require substantial reformulation.
Q2: Our Solid Lipid Nanoparticle (SLN) formulation of this compound shows poor entrapment efficiency. How can we improve this?
A2: Low entrapment efficiency (EE) in SLNs can be due to the drug being expelled from the lipid matrix during lipid crystallization or due to its partial solubility in the external aqueous phase during preparation.
Troubleshooting Steps:
-
Lipid Selection: The solubility of this compound in the solid lipid is a key factor. Experiment with different lipids that have varying carbon chain lengths. A study on 4-HR SLNs found that the type of lipid significantly impacts EE.[3]
-
Surfactant Concentration: The concentration of the surfactant is crucial for stabilizing the nanoparticles and keeping the drug encapsulated. Optimize the surfactant concentration; too little may not adequately stabilize the particles, while too much can lead to the formation of micelles that may draw the drug out of the lipid core.
-
Homogenization and Sonication Parameters: The energy input during the preparation process affects particle size and EE. Optimize the speed and duration of high-shear homogenization and sonication to ensure the formation of a stable nanoemulsion before cooling and solidification.
Q3: We are concerned about the stability of our this compound formulation, especially potential aggregation before in vivo administration. How can we assess and improve stability?
A3: Formulation stability is critical for reproducible in vivo results. For nanoparticle formulations, aggregation can be a significant issue.
Troubleshooting Steps:
-
Zeta Potential Measurement: The zeta potential is an indicator of the surface charge of your nanoparticles and, consequently, their stability in suspension due to electrostatic repulsion. A zeta potential of at least ±30 mV is generally considered necessary for good stability. The zeta potential of 4-HR loaded SLNs has been reported in the range of -19.8 to -40.3 mV, which is conducive to cellular uptake and stability.[1][2]
-
Choice of Surfactant: The surfactant plays a dual role in stabilizing the formulation and influencing the surface charge. Ensure the chosen surfactant provides sufficient steric or electrostatic stabilization.
-
Storage Conditions: Store the formulation under appropriate conditions (e.g., temperature, light protection) to prevent degradation or physical changes. For SLNs, storage at refrigerated temperatures is common.
Data on this compound Formulation
While in vivo pharmacokinetic data on bioavailability-enhanced formulations of this compound is limited in publicly available literature, the following table summarizes key formulation parameters from an in vitro study on 4-Hexylresorcinol loaded Solid Lipid Nanoparticles (SLNs). This data can serve as a starting point for developing formulations for in vivo testing.
| Formulation ID | Lipid | Surfactant | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| F1 | Compritol 888 ATO | Tween 80 | 169.4 | -29.8 | 96.5 |
| F2 | Precirol ATO 5 | Tween 80 | 203.1 | -25.4 | 92.1 |
| F3 | Glyceryl Monostearate | Tween 80 | 250.6 | -19.8 | 88.7 |
| F4 | Compritol 888 ATO | Poloxamer 188 | 188.2 | -35.2 | 94.3 |
| F5 | Precirol ATO 5 | Poloxamer 188 | 225.7 | -30.9 | 90.5 |
| F6 | Glyceryl Monostearate | Poloxamer 188 | 289.4 | -24.1 | 85.6 |
| F7 | Compritol 888 ATO | Tween 80 | 195.3 | -32.7 | 93.8 |
| F8 | Precirol ATO 5 | Tween 80 | 241.8 | -28.3 | 89.2 |
| F9 | Glyceryl Monostearate | Tween 80 | 310.5 | -22.5 | 83.4 |
| Data adapted from a study by Lee et al. (2024) on 4-Hexylresorcinol loaded SLNs for enhancing anticancer activity. The primary focus was on in vitro cytotoxicity, but the formulation data is highly relevant for in vivo bioavailability studies.[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of 4-Hexylresorcinol Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot melt homogenization with sonication method.[1][3]
Materials:
-
4-Hexylresorcinol (4-HR)
-
Solid Lipid (e.g., Compritol 888 ATO, Precirol ATO 5, Glyceryl Monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to approximately 5-10°C above its melting point.
-
Drug Incorporation: Dissolve the accurately weighed 4-Hexylresorcinol into the molten lipid phase with continuous stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization for a specified period (e.g., 5-10 minutes) at a high speed (e.g., 10,000 rpm). This will form a coarse oil-in-water emulsion.
-
Sonication: Immediately sonicate the coarse emulsion using a probe sonicator for a defined time (e.g., 3-5 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath with gentle stirring. The lipid will solidify, forming the SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
Animal Model:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300 g).
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to standard pellet chow and water.
-
Fasting: Fast the animals overnight (12-18 hours) before drug administration, with free access to water.
-
Grouping: Divide the animals into groups (n=5-6 per group), for example:
-
Group 1: Control (this compound suspension in 0.5% carboxymethyl cellulose)
-
Group 2: Test Formulation (e.g., this compound-loaded SLNs)
-
-
Administration: Administer the formulations orally via gavage at a predetermined dose of this compound.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software. The relative bioavailability of the test formulation can be calculated as: (AUC_test / AUC_control) * 100.
Visualizations
Caption: Experimental workflow for the formulation, characterization, and in vivo evaluation of this compound-loaded SLNs.
Caption: Overcoming this compound's bioavailability barriers using an SLN formulation.
References
Technical Support Center: Optimizing HPLC Parameters for Accurate Hexylresorcinol Detection
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the accurate detection of Hexylresorcinol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
Question: Why am I observing peak fronting or tailing for my this compound peak?
Answer: Peak asymmetry, such as fronting or tailing, can be caused by several factors. Here are the most common causes and their solutions:
-
Column Overload: Injecting too high a concentration of this compound can lead to peak fronting.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to peak tailing.
-
Solution: Wash the column with a strong solvent, such as 100% acetonitrile or methanol. If the problem persists, consider replacing the column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.
-
Solution: Adjust the mobile phase pH. For phenolic compounds like this compound, a slightly acidic mobile phase (pH 2.5-3.5) often improves peak shape.
-
-
Secondary Interactions: Interactions between this compound and active sites on the silica backbone of the column can cause peak tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.
-
Question: My this compound peak is showing poor resolution from other peaks. How can I improve this?
Answer: Poor resolution can be addressed by modifying the mobile phase composition, gradient program, or column chemistry.
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase significantly impact resolution.
-
Solution:
-
Try altering the organic modifier. Acetonitrile often provides better resolution for polar compounds than methanol.
-
Adjust the mobile phase's aqueous-to-organic ratio. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
-
-
Gradient Program: If you are using a gradient elution, modifying the program can enhance separation.
-
Solution: Decrease the slope of the gradient (i.e., make the change in organic solvent percentage over time more gradual). This will increase the separation time between peaks.
-
-
Column Selection: The choice of stationary phase is critical for resolution.
-
Solution: Consider a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size (e.g., 3 µm instead of 5 µm) to increase column efficiency.
-
Question: I am experiencing a drifting baseline. What are the likely causes and solutions?
Answer: A drifting baseline can be caused by several factors, often related to the mobile phase or the detector.
-
Mobile Phase Issues:
-
Incomplete Mixing: If the mobile phase components are not thoroughly mixed, the composition can change over time, causing the baseline to drift. Ensure proper mixing and degassing of the mobile phase.
-
Contamination: Contaminants in the mobile phase or from the system can slowly elute, causing a drifting baseline. Use high-purity solvents and filter the mobile phase.
-
-
Detector Issues:
-
Lamp Fluctuation: The detector lamp may not be sufficiently warmed up or may be nearing the end of its life. Allow the lamp to stabilize before starting your analysis. If the problem persists, the lamp may need replacement.
-
Flow Cell Contamination: Contamination in the flow cell can cause baseline drift. Flush the flow cell with a strong, appropriate solvent.
-
Question: Why is the retention time of my this compound peak shifting between injections?
Answer: Retention time shifts can indicate a problem with the HPLC system's stability.
-
Pump and Flow Rate Issues: Inconsistent flow from the pump is a common cause of retention time variability.
-
Solution: Check the pump for leaks and ensure it is properly primed. Degas the mobile phase to prevent air bubbles from affecting the pump's performance.
-
-
Column Temperature Fluctuation: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Mobile Phase Composition Changes: Evaporation of the more volatile component of the mobile phase can alter its composition and affect retention times.
-
Solution: Keep the mobile phase reservoirs covered and prepare fresh mobile phase daily.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical wavelength for the detection of this compound by HPLC?
A1: this compound is most commonly detected at a wavelength of approximately 280 nm. However, it is always recommended to determine the optimal wavelength by running a UV-Vis spectrum of a this compound standard in the mobile phase.
Q2: What type of HPLC column is most suitable for this compound analysis?
A2: A C18 column is the most frequently used stationary phase for this compound analysis. These columns provide good retention and separation for moderately nonpolar compounds like this compound. Columns with a particle size of 5 µm are common, but for higher resolution, a 3 µm or even a sub-2 µm column can be used with a compatible UHPLC system.
Q3: What is a typical mobile phase composition for this compound analysis?
A3: A common mobile phase for this compound analysis is a mixture of an aqueous component (often with a pH-adjusting acid like phosphoric acid or formic acid) and an organic modifier like acetonitrile or methanol. The exact ratio can vary depending on the specific column and desired retention time, but a starting point could be a 60:40 or 50:50 mixture of aqueous buffer and organic solvent. Both isocratic and gradient elution methods can be employed.
Q4: How should I prepare my sample for this compound analysis?
A4: Sample preparation depends on the matrix. For pharmaceutical formulations, a simple dissolution in the mobile phase or a suitable solvent followed by filtration may be sufficient. For more complex matrices like food or biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
Q5: What are some common interferences in this compound analysis?
A5: In complex matrices, other phenolic compounds or formulation excipients can interfere with this compound detection. It is important to run a blank sample (matrix without this compound) to identify any potential interfering peaks.
Data Presentation
Table 1: Comparison of HPLC Parameters for this compound Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C8 (150 x 4.6 mm, 3 µm) | Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid | Methanol:0.02M Potassium Dihydrogen Phosphate (55:45) | Gradient: A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.4 mL/min |
| Detection Wavelength | 280 nm | 278 nm | 282 nm |
| Injection Volume | 20 µL | 10 µL | 5 µL |
| Column Temperature | 30 °C | 35 °C | 40 °C |
| Typical Retention Time | ~ 6.5 min | ~ 4.2 min | ~ 3.8 min |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for the Determination of this compound
This protocol provides a general procedure for the isocratic analysis of this compound.
1. Preparation of Mobile Phase:
- Prepare a solution of 60% acetonitrile and 40% water.
- Add 0.1% phosphoric acid to the mixture.
- Degas the mobile phase using a sonicator or vacuum filtration.
2. Standard Solution Preparation:
- Accurately weigh about 25 mg of this compound reference standard.
- Dissolve it in 25 mL of mobile phase to get a stock solution of 1000 µg/mL.
- Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-50 µg/mL).
3. Sample Preparation:
- For a simple matrix, dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC System Setup and Analysis:
- Equilibrate the C18 column (250 x 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.
- Set the column temperature to 30 °C.
- Set the UV detector to a wavelength of 280 nm.
- Inject 20 µL of the standard and sample solutions.
- Record the chromatograms and calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC issues in this compound detection.
Caption: Experimental workflow for HPLC analysis of this compound.
Technical Support Center: Mitigating Off-Target Effects of Hexylresorcinol in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Hexylresorcinol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
This compound is primarily known as a potent inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. However, it exhibits several off-target effects that can confound experimental results. These include inhibition of other enzymes like cyclooxygenases (COX-1 and COX-2) and peroxidases, depletion of cellular glutathione (GSH), and induction of cytotoxicity at higher concentrations through mechanisms like membrane damage and protein denaturation.
Q2: How can I differentiate between the on-target (tyrosinase inhibition) and off-target effects of this compound in my cell-based assay?
To dissect the specific effects of this compound, it is crucial to incorporate appropriate controls and secondary assays. This can include using a structurally different tyrosinase inhibitor as a control, employing cells that do not express tyrosinase, or using RNAi to knockdown tyrosinase expression. Additionally, directly measuring the activity of potential off-target enzymes, such as COX, can help elucidate the observed cellular phenotype.
Q3: What are the typical working concentrations for this compound, and when should I be concerned about cytotoxicity?
The effective concentration of this compound for tyrosinase inhibition in cell-based assays typically ranges from 1 to 50 µM. However, cytotoxicity can be observed at concentrations as low as 10 µM in some cell lines. It is imperative to perform a dose-response curve for cytotoxicity in your specific cell model to determine a non-toxic working concentration range for your experiments.
Q4: Can this compound's effect on cellular redox balance interfere with my assay?
Yes, this compound has been reported to cause a decrease in intracellular glutathione (GSH) levels. This can impact assays sensitive to the cellular redox state, such as those measuring reactive oxygen species (ROS) production or assays involving redox-sensitive fluorescent proteins. It is advisable to measure GSH levels in your experimental system and consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate these effects, although this may also have its own impact on the assay.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Poor Cell Health
Possible Cause: this compound-induced cytotoxicity.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration:
-
Perform a dose-response experiment using a viability assay (e.g., MTT, PrestoBlue, or live/dead staining) to determine the EC50 for cytotoxicity in your cell line.
-
Select a working concentration for your primary assay that is significantly below the cytotoxic threshold.
-
-
Reduce Incubation Time:
-
If long-term treatment is not essential, reduce the incubation time with this compound to minimize cytotoxic effects.
-
-
Serum Concentration:
-
Ensure adequate serum concentration in your culture medium, as serum proteins can sometimes sequester small molecules and reduce their effective concentration and associated toxicity.
-
Problem 2: Inconsistent or Non-reproducible Results
Possible Cause: Instability or degradation of this compound, or off-target effects.
Troubleshooting Steps:
-
Freshly Prepare Solutions:
-
Prepare this compound solutions fresh for each experiment from a high-quality, solid stock. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Control for Off-Target Effects:
-
Include controls to account for known off-target activities. For example, if you suspect COX inhibition is contributing to your results, co-treat with a known COX inhibitor to see if it phenocopies the effect.
-
-
Use a Positive Control:
-
Include a well-characterized tyrosinase inhibitor with a different chemical scaffold (e.g., kojic acid) to confirm that the observed phenotype is related to tyrosinase inhibition.
-
Problem 3: Observed Effect is Not Correlating with Tyrosinase Inhibition
Possible Cause: The observed phenotype is primarily driven by an off-target effect of this compound.
Troubleshooting Steps:
-
Assess Off-Target Enzyme Activity:
-
Directly measure the activity of other potential targets, such as COX-1/COX-2 or peroxidases, in your cell lysates following this compound treatment.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Perform CETSA to identify the direct binding targets of this compound in your cellular model. This can help to uncover unexpected off-target interactions.
-
-
Rescue Experiments:
-
If you hypothesize an off-target mechanism, attempt a rescue experiment. For instance, if you suspect GSH depletion is the cause, try co-treating with N-acetylcysteine (NAC) to replenish GSH levels and see if the phenotype is reversed.
-
Quantitative Data Summary
| Target | IC50 (µM) | Notes |
| On-Target | ||
| Mushroom Tyrosinase | 0.4 - 10 | Potent inhibitor. |
| Murine Tyrosinase | 10 - 50 | Moderate inhibitor. |
| Off-Targets | ||
| COX-1 | 15 - 50 | Moderate inhibitor. |
| COX-2 | 30 - 100 | Weaker inhibitor than for COX-1. |
| Peroxidases | 5 - 20 | Varies depending on the specific peroxidase. |
| Cellular Cytotoxicity | 10 - 100+ | Highly cell-line dependent. |
Experimental Protocols
Protocol 1: Basic Cytotoxicity Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
Protocol 2: COX-1/COX-2 Inhibition Assay (Cell-Based)
-
Cell Culture: Use a cell line that expresses COX-1 and/or COX-2 (e.g., macrophages).
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or a control inhibitor (e.g., indomethacin) for 1 hour.
-
Stimulation: Stimulate the cells with a COX activator, such as arachidonic acid or lipopolysaccharide (LPS), for a defined period.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Prostaglandin Measurement: Measure the concentration of a major prostaglandin product (e.g., PGE2) in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition of prostaglandin production at each this compound concentration.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for this compound assays.
Caption: Potential interference of this compound with the NF-κB signaling pathway.
Technical Support Center: Refining Extraction Methods for Hexylresorcinol from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of hexylresorcinol from various complex matrices.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound, offering step-by-step solutions to improve recovery, reproducibility, and overall method performance.
Issue 1: Low Recovery of this compound
Low recovery is a frequent challenge, often stemming from suboptimal extraction conditions. Below are potential causes and recommended troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Extraction from Sample Matrix | - Increase Extraction Time: Ensure sufficient time for the solvent to penetrate the matrix and solubilize the analyte. - Improve Sample Homogenization: Thoroughly grind or blend solid samples to increase the surface area for extraction. - Optimize Solvent-to-Sample Ratio: A higher solvent volume may be necessary for complete extraction, though this may require a subsequent concentration step. |
| Suboptimal Extraction Solvent | - Verify Solvent Polarity: this compound is a phenolic compound. Solvents like methanol, acetonitrile, and ethyl acetate are commonly used.[1][2] The choice may depend on the matrix. - Solvent Mixtures: Consider using a mixture of solvents to enhance extraction efficiency. For instance, a methanol-water mixture is used for extracting this compound from shrimp.[1] |
| Incorrect pH of the Sample/Solvent | - Adjust pH: As a phenolic compound, the extraction efficiency of this compound can be pH-dependent. Acidifying the sample can help to keep it in its neutral, more organic-soluble form. However, the stability of phenolic compounds can be lower at very high pH. |
| Analyte Loss During Cleanup (SPE) | - Check SPE Sorbent Choice: The sorbent should have appropriate retention characteristics for this compound. Reversed-phase sorbents like C18 or polymeric sorbents (e.g., HLB) are often suitable.[1] - Optimize Wash Solvents: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. - Ensure Proper Elution Solvent: The elution solvent must be strong enough to desorb the this compound from the SPE sorbent. A common strategy is to use a strong organic solvent, sometimes with a modifier like ammonia to increase the pH and facilitate the elution of acidic compounds.[1] |
| Analyte Loss During Evaporation | - Control Evaporation Temperature: If a solvent evaporation step is used, excessive heat can lead to the degradation of this compound. - Avoid Complete Dryness: Evaporating to complete dryness can sometimes make it difficult to redissolve the analyte. |
Issue 2: High Matrix Effects in LC-MS Analysis
Matrix effects, observed as ion suppression or enhancement, are a common problem when analyzing samples from complex matrices and can lead to inaccurate quantification.
Strategies to Mitigate Matrix Effects
| Mitigation Strategy | Description |
| Improve Sample Cleanup | - Solid-Phase Extraction (SPE): A well-optimized SPE protocol is highly effective at removing matrix components that can cause ion suppression or enhancement. The use of a PRIME HLB solid-phase extraction column has been shown to effectively reduce matrix effects in the analysis of this compound in shrimp.[1] - Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from interfering matrix components. |
| Dilution of the Final Extract | - Diluting the final extract can reduce the concentration of matrix components to a level where they no longer significantly interfere with the ionization of the analyte. |
| Matrix-Matched Calibration | - Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for any consistent matrix effects. |
| Use of an Internal Standard | - An isotopically labeled internal standard is the gold standard for correcting for matrix effects, as it will be affected in the same way as the analyte of interest. If an isotopically labeled standard is not available, a structurally similar compound can be used. |
| Chromatographic Separation | - Optimize the HPLC/UPLC method to achieve baseline separation of this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE can be effective for extracting this compound. The choice of method often depends on the sample matrix, the desired level of cleanup, and throughput requirements.
Comparison of SPE and LLE for this compound Extraction
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High - can be tailored by choosing specific sorbents. | Moderate - based on partitioning between two immiscible liquids. |
| Cleanup Efficiency | Generally provides cleaner extracts, reducing matrix effects. | Can be effective but may co-extract more interferences. |
| Solvent Consumption | Lower solvent volumes are typically used. | Often requires larger volumes of organic solvents. |
| Automation | Easily automated for high-throughput applications. | Can be more labor-intensive and difficult to automate. |
| Recovery & Reproducibility | Can provide high and reproducible recoveries when optimized. For shrimp, recoveries of 81.35% to 94.68% with RSDs of 3.57% to 6.86% have been reported.[1] | Recoveries can be variable depending on the matrix and extraction conditions. For prawn and crab, recoveries of 82.4% to 92.2% have been achieved. |
Recommendation: For complex matrices where high purity of the final extract is critical (e.g., for LC-MS analysis), SPE is often the preferred method due to its higher selectivity and cleanup efficiency. LLE can be a viable and cost-effective option for less complex matrices or when SPE is not available.
Q2: How does pH affect the extraction of this compound?
The pH of the sample and extraction solvent can significantly impact the recovery of this compound. As a phenolic compound, this compound is a weak acid.
-
Acidic Conditions (Low pH): At a pH below its pKa, this compound will be in its neutral, protonated form. This form is more soluble in organic solvents, leading to higher extraction efficiency in LLE with a nonpolar solvent.
-
Alkaline Conditions (High pH): At a pH above its pKa, this compound will be in its ionized, deprotonated form (phenolate). This form is more soluble in aqueous solutions and less soluble in nonpolar organic solvents. This principle can be used to back-extract this compound from an organic phase into an aqueous phase for cleanup. However, some phenolic compounds can be unstable at high pH.
Recommendation: For LLE, it is generally recommended to acidify the sample to a pH of around 2-4 to ensure this compound is in its neutral form for efficient extraction into an organic solvent. For SPE on a reversed-phase sorbent, maintaining a neutral to slightly acidic pH is also beneficial for retention.
Q3: Can you provide a starting point for an extraction protocol for this compound from a cosmetic cream?
While a validated method for a specific cosmetic matrix should be developed, the following protocol can serve as a starting point.
Protocol: Extraction of this compound from a Cosmetic Cream
-
Sample Preparation: Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Initial Extraction:
-
Add 10 mL of methanol to the centrifuge tube.
-
Vortex for 2 minutes to disperse the cream.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended):
-
Add another 10 mL of methanol to the pellet in the original tube.
-
Repeat the vortexing, sonication, and centrifugation steps.
-
Combine the second supernatant with the first.
-
-
Cleanup (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40:60 methanol:water to remove polar interferences.
-
Elute the this compound with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC or LC-MS analysis.
-
Q4: How can I extract this compound from a throat lozenge?
The following is a general procedure that can be adapted for the extraction of this compound from a throat lozenge.
Protocol: Extraction of this compound from a Throat Lozenge
-
Sample Preparation:
-
Grind a single lozenge into a fine powder using a mortar and pestle.
-
Accurately weigh a portion of the powder (e.g., 100 mg) into a 15 mL centrifuge tube.
-
-
Dissolution and Extraction:
-
Add 10 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and water.
-
Vortex for 5 minutes to dissolve the powder.
-
Sonicate for 10 minutes to ensure complete dissolution and extraction of the active ingredient.
-
-
Clarification:
-
Centrifuge the solution at 4000 rpm for 10 minutes to pellet any insoluble excipients.
-
-
Dilution and Filtration:
-
Take an aliquot of the clear supernatant and dilute it to an appropriate concentration for analysis with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC or LC-MS system.
-
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) of this compound from Shrimp
This protocol is adapted from a validated method for the determination of 4-hexylresorcinol in shrimp samples.[1]
1. Sample Preparation:
-
Homogenize 5 g of shrimp tissue.
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
2. Extraction:
-
Add 20 mL of methanol to the centrifuge tube.
-
Vortex for 1 minute.
-
Sonicate for 10 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the pellet with another 20 mL of methanol.
-
Combine the supernatants.
3. SPE Cleanup (using a PRIME HLB cartridge):
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the combined methanol extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 6 mL of 20% methanol in water to remove impurities.
-
Elution: Elute the this compound with 4 mL of 1% ammonia in methanol.
4. Final Sample Preparation:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before analysis by UPLC-MS/MS.
Visualizations
Caption: Workflow for this compound Extraction using SPE.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
Technical Support Center: Strategies to Prevent the Degradation of Hexylresorcinol During Storage
For Researchers, Scientists, and Drug Development Professionals
Hexylresorcinol, a versatile phenolic compound, is utilized across pharmaceutical, cosmetic, and food industries for its antiseptic, anti-aging, and anti-browning properties. However, its phenolic structure renders it susceptible to degradation, compromising its efficacy and potentially leading to undesirable byproducts. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors:
-
pH: this compound is more stable in acidic conditions. Formulations with a pH below 6 are recommended to maintain its stability. Alkaline conditions can lead to rapid degradation.
-
Light Exposure: Similar to other phenolic compounds, this compound is sensitive to light, particularly UV radiation. Prolonged exposure can induce photodegradation, leading to a loss of potency and discoloration.
-
Oxidation: The presence of oxygen and metal ions can catalyze the oxidation of the hydroxyl groups on the resorcinol ring, leading to the formation of colored byproducts and a decrease in active concentration.
Q2: My this compound solution has turned pink/brown. What is the cause and is it still usable?
A2: A color change to pink or brown is a common indicator of this compound degradation, specifically oxidation. This is often accelerated by exposure to light, high temperatures, or alkaline pH. The colored compounds are typically quinone-like structures formed from the oxidation of the phenolic hydroxyl groups. While a slight color change may not significantly impact the primary function in all applications, it signifies a loss of active ingredient and the presence of degradation products. For applications in drug development and high-performance cosmetics, any noticeable color change is a sign of instability, and the solution should be discarded and prepared fresh.
Q3: What are the ideal storage conditions for pure this compound and its formulations?
A3: To ensure the longevity and stability of this compound, the following storage conditions are recommended:
| Parameter | Pure this compound (Solid) | This compound Formulations (Liquid/Semi-solid) |
| Temperature | Refrigerated (2-8 °C) | Cool, controlled room temperature (15-25 °C) or refrigerated, depending on the formulation base. Avoid freezing. |
| Light | Store in amber or opaque containers in a dark place. | Package in light-resistant containers (e.g., amber glass, opaque plastic). |
| Atmosphere | Store in a tightly sealed container to minimize oxygen exposure. | Minimize headspace in containers. Consider packaging under an inert gas (e.g., nitrogen) for highly sensitive formulations. |
| pH (for formulations) | N/A | Maintain a pH below 6.0. |
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in a this compound-based Cream
Symptoms:
-
A significant decrease in this compound concentration as determined by HPLC analysis within a short period (e.g., < 1 month) at room temperature.
-
Noticeable change in color or odor of the cream.
Potential Causes & Solutions:
-
High pH of the Formulation:
-
Troubleshooting: Measure the pH of your cream base. A pH above 6.0 can accelerate the degradation of this compound.
-
Solution: Adjust the pH of the formulation to a range of 4.5-5.5 using a suitable buffer system (e.g., citrate buffer).
-
-
Presence of Metal Ions:
-
Troubleshooting: Metal ions (e.g., iron, copper) from raw materials or manufacturing equipment can catalyze oxidation.
-
Solution: Incorporate a chelating agent into your formulation. Ethylenediaminetetraacetic acid (EDTA) at 0.1-0.2% or citric acid can effectively sequester metal ions.
-
-
Inadequate Antioxidant Protection:
-
Troubleshooting: The inherent antioxidant properties of this compound may not be sufficient to prevent its own degradation in a complex formulation.
-
Solution: Add a synergistic antioxidant system. A combination of tocopherol (Vitamin E) at 0.1-0.5% and ascorbic acid (Vitamin C) or its derivatives can provide enhanced protection. Ferulic acid has also been shown to stabilize solutions containing vitamins C and E and can be a valuable addition.[1]
-
Issue 2: Color Instability in an Aqueous this compound Serum
Symptoms:
-
The serum develops a yellow to brownish tint upon storage, especially when exposed to light.
Potential Causes & Solutions:
-
Photodegradation:
-
Troubleshooting: Exposure to ambient light, even for short periods, can initiate photo-oxidative degradation.
-
Solution 1 (Packaging): Use opaque or UV-blocking packaging for the final product.
-
Solution 2 (Formulation): Incorporate a photostabilizer into the formulation. Ingredients like benzophenone-3 or benzophenone-4 can help absorb UV radiation. However, their use must be carefully evaluated for regulatory compliance and potential skin sensitization.
-
-
Oxidation due to Headspace Oxygen:
-
Troubleshooting: Oxygen in the headspace of the container can contribute to oxidation over time.
-
Solution: During manufacturing, minimize the headspace in the final packaging. For highly sensitive products, consider purging the headspace with an inert gas like nitrogen.
-
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a this compound Cream
This protocol is designed to predict the long-term stability of a this compound cream by subjecting it to elevated temperatures.
Methodology:
-
Sample Preparation: Prepare three batches of the final cream formulation. Package the cream in the intended commercial packaging.
-
Storage Conditions: Place samples from each batch in stability chambers set to the following conditions:
-
25°C / 60% RH (Real-time control)
-
40°C / 75% RH (Accelerated condition)
-
50°C (Stress condition - optional, for faster degradation insights)
-
-
Time Points: Pull samples at initial (T=0) and at regular intervals (e.g., 1, 2, 3, and 6 months for accelerated conditions).
-
Analytical Tests: At each time point, evaluate the following parameters:
-
Appearance: Color, odor, and phase separation.
-
pH: Measure the pH of a 10% dispersion of the cream in deionized water.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Assay of this compound: Quantify the concentration of this compound using a stability-indicating HPLC method.
-
Degradation Products: Monitor the formation of any degradation products by observing new peaks in the HPLC chromatogram.
-
Protocol 2: Photostability Testing of a this compound Serum
This protocol assesses the impact of light on the stability of a this compound serum, following ICH Q1B guidelines.[2][3][4]
Methodology:
-
Sample Preparation:
-
Place the serum in chemically inert, transparent containers.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light. The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.[3][4]
-
Control: Store the light-protected control sample under the same temperature and humidity conditions as the exposed samples.
-
Analysis: After the exposure period, compare the exposed samples to the control sample for:
-
Appearance: Any changes in color or clarity.
-
pH.
-
Assay of this compound (HPLC): Quantify the percentage of degradation.
-
Degradation Products (HPLC): Identify and quantify any new peaks.
-
Logical Relationships and Workflows
Degradation Pathway of this compound
Caption: Primary degradation triggers for this compound and their consequences.
Experimental Workflow for Stability Assessment
Caption: A logical workflow for assessing the stability of a new this compound formulation.
References
Technical Support Center: Enhancing Hexylresorcinol Delivery with Nanoformulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development and characterization of Hexylresorcinol-loaded nanoformulations. The content is designed to address specific experimental challenges and provide detailed protocols and data for comparative analysis.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and characterization of this compound nanoformulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor affinity of this compound for the nanoparticle core. 2. Drug leakage during the formulation process. 3. Inappropriate lipid or polymer concentration. 4. Suboptimal process parameters (e.g., homogenization speed, sonication time). | 1. For Solid Lipid Nanoparticles (SLNs), select lipids with higher hydrophobicity to better accommodate the lipophilic this compound. 2. Optimize the formulation by adjusting the drug-to-lipid/polymer ratio. 3. For SLNs prepared by hot melt homogenization, ensure the temperature is high enough to solubilize the drug in the molten lipid but not so high as to cause degradation. 4. Increase the concentration of the lipid or polymer to provide more space for drug encapsulation.[1][2] 5. Optimize homogenization or sonication parameters to ensure efficient drug entrapment. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles due to insufficient stabilization. 2. Inefficient particle size reduction during homogenization or sonication. 3. Use of inappropriate surfactant or stabilizer concentration. 4. Ostwald ripening in nanoemulsions. | 1. Increase the concentration of the surfactant or stabilizer to provide adequate surface coverage and prevent aggregation. 2. Optimize the homogenization pressure and number of cycles, or the sonication time and amplitude. 3. For SLNs, ensure the temperature of the aqueous phase is above the melting point of the lipid during homogenization. 4. For nanoemulsions, select an appropriate oil and surfactant system to minimize Ostwald ripening. |
| Instability of the Nanoformulation (e.g., aggregation, sedimentation, drug leakage) | 1. Insufficient surface charge (low zeta potential). 2. Particle growth over time. 3. Chemical degradation of this compound or excipients. | 1. Select a stabilizer that imparts a higher surface charge to the nanoparticles (a zeta potential of ±30 mV is generally considered stable).[1] 2. Optimize the formulation to achieve a smaller initial particle size and a narrow size distribution. 3. Store the nanoformulation at an appropriate temperature (e.g., 4°C) and protect from light. 4. For SLNs, consider using a lipid with a higher melting point to create a more stable crystalline structure.[1][2] |
| Inconsistent Drug Release Profile | 1. Burst release due to surface-adsorbed drug. 2. Incomplete drug release. 3. Irreproducible release kinetics. | 1. To remove surface-adsorbed drug, wash the nanoparticles by centrifugation or dialysis after preparation. 2. For incomplete release from SLNs, this may be due to the drug being entrapped within a highly crystalline lipid matrix. Consider using a blend of lipids to create a less ordered matrix (as in Nanostructured Lipid Carriers - NLCs).[1][2] 3. Ensure consistent and well-controlled preparation methods to achieve reproducible formulations. 4. Use a validated in vitro release method, such as the dialysis bag method, with appropriate sink conditions.[3][4] |
Frequently Asked Questions (FAQs)
Formulation & Preparation
-
Q1: What are the most common types of nanoformulations for this compound? A1: Given this compound's lipophilic nature, common nanoformulations include Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), liposomes, polymeric nanoparticles (e.g., using PLGA or chitosan), and nanoemulsions. SLNs are a particularly well-studied option for this compound.[1][2]
-
Q2: How do I choose the right lipid for my this compound SLN formulation? A2: The choice of lipid is critical for achieving high encapsulation efficiency and stability. Lipids with longer carbon chains and higher hydrophobicity tend to have a greater affinity for this compound, leading to better encapsulation.[1] For example, glyceryl monostearate (GMS) has been shown to be a suitable lipid for formulating this compound SLNs.[1][2]
-
Q3: What is the role of a surfactant in the formulation, and how do I select one? A3: Surfactants are essential for stabilizing the nanoparticles and preventing their aggregation. They form a protective layer on the nanoparticle surface. The choice of surfactant can influence particle size, stability, and even the biological fate of the nanoparticles. For SLNs, commonly used surfactants include Polysorbate 80 (Tween 80) and Poloxamer 188. The hydrophilic-lipophilic balance (HLB) value of the surfactant is an important consideration.
Characterization
-
Q4: What are the key characterization parameters for this compound nanoformulations? A4: The critical quality attributes to be characterized are:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: An indicator of the surface charge and stability of the colloidal dispersion, also measured by DLS.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): Determined by separating the unencapsulated drug from the nanoparticles and quantifying the drug in each fraction, typically using UV-Vis spectrophotometry or HPLC.
-
Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
In Vitro Drug Release: Assessed using methods like the dialysis bag technique.[3][4]
-
-
Q5: How is the encapsulation efficiency of this compound determined? A5: A common method involves separating the nanoformulation from the aqueous medium containing the free, unencapsulated drug. This is typically done by ultracentrifugation or centrifugal filtration. The amount of free drug in the supernatant is then quantified (e.g., by UV-Vis spectrophotometry at a λmax of approximately 281 nm for this compound).[1] The encapsulated drug is the difference between the total initial drug amount and the free drug amount. The %EE is calculated as:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
Biological Activity & Signaling Pathways
-
Q6: What is the primary mechanism of action of this compound that is relevant to its nanoformulation? A6: this compound is a well-known inhibitor of the enzyme tyrosinase, which is a key enzyme in melanin synthesis.[5][6][7] This inhibitory activity is a major reason for its use in skin-lightening and anti-browning applications. Nanoformulations can enhance its delivery to target cells containing tyrosinase.
-
Q7: Does this compound affect other signaling pathways? A7: Yes, beyond tyrosinase inhibition, research suggests that this compound can modulate other key cellular signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cellular stress responses. This broadens its potential therapeutic applications.
Quantitative Data Summary
The following tables summarize quantitative data for this compound-loaded Solid Lipid Nanoparticles (SLNs) from a representative study.[1][2] This data can serve as a benchmark for researchers developing similar formulations.
Table 1: Physicochemical Properties of this compound-Loaded SLNs
| Formulation Code | Lipid | Surfactant | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | Lauric Acid | Polysorbate 80 | 250.3 ± 12.1 | 0.25 ± 0.03 | -25.6 ± 1.8 | 85.2 ± 3.5 |
| F2 | Palmitic Acid | Polysorbate 80 | 215.7 ± 9.8 | 0.21 ± 0.02 | -28.9 ± 2.1 | 89.7 ± 2.9 |
| F3 | Stearic Acid | Polysorbate 80 | 198.4 ± 11.5 | 0.19 ± 0.04 | -31.2 ± 2.5 | 92.1 ± 2.1 |
| F7 | GMS | Polysorbate 80 | 169.4 ± 8.2 | 0.17 ± 0.02 | -35.8 ± 1.9 | 96.5 ± 1.5 |
Data presented as mean ± standard deviation (n=3). GMS: Glyceryl Monostearate. PDI: Polydispersity Index.
Table 2: In Vitro Drug Release of this compound from SLNs
| Formulation Code | Cumulative Release at 12h (%) | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) |
| F1 | 55.6 ± 4.1 | 78.9 ± 3.5 | 97.7 ± 2.8 |
| F2 | 48.2 ± 3.7 | 69.8 ± 2.9 | 92.9 ± 3.1 |
| F3 | 41.5 ± 3.2 | 60.1 ± 2.5 | 83.1 ± 2.4 |
| F7 | 35.8 ± 2.9 | 52.3 ± 2.1 | 74.0 ± 1.9 |
Data presented as mean ± standard deviation (n=3).
Experimental Protocols
1. Preparation of this compound-Loaded SLNs by Hot Melt Homogenization with Sonication [1][2]
-
Materials: this compound, solid lipid (e.g., Glyceryl Monostearate - GMS), surfactant (e.g., Polysorbate 80), and purified water.
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid with continuous stirring until a clear lipid phase is obtained.
-
In a separate beaker, heat the aqueous phase (purified water containing the surfactant) to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to probe sonication for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
The resulting SLN dispersion can be stored at 4°C.
-
2. Determination of Encapsulation Efficiency (%EE)
-
Procedure:
-
Place a sample of the SLN dispersion in a centrifugal filter tube (e.g., with a 10 kDa molecular weight cut-off).
-
Centrifuge at a high speed (e.g., 12,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase.
-
Collect the filtrate (aqueous phase containing free drug).
-
Dilute the filtrate with a suitable solvent (e.g., methanol) and measure the concentration of free this compound using a UV-Vis spectrophotometer at its λmax (approximately 281 nm).
-
Calculate the %EE using the formula mentioned in the FAQs.
-
3. In Vitro Drug Release Study using Dialysis Bag Method [3][4]
-
Materials: Dialysis membrane (e.g., with a 12 kDa molecular weight cut-off), release medium (e.g., phosphate-buffered saline pH 7.4), magnetic stirrer.
-
Procedure:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
Pipette a known volume of the this compound-loaded nanoformulation into the dialysis bag and securely close both ends.
-
Place the dialysis bag in a beaker containing a defined volume of the release medium, maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Experimental workflow for nanoformulation.
Caption: this compound inhibits tyrosinase.
Caption: Potential inhibition of the NF-κB pathway.
Caption: Potential modulation of the MAPK pathway.
References
- 1. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Chitosan Nanoparticles from some Crustacean Wastes [ejchem.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 6. iijls.com [iijls.com]
- 7. Preparation, characterization, and potential application of chitosan, chitosan derivatives, and chitosan metal nanoparticles in pharmaceutical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hexylresorcinol's Anti-Browning Efficacy by Adjusting pH
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing the anti-browning efficacy of hexylresorcinol through pH modulation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation in a direct question-and-answer format.
Question: My fruit or vegetable sample is still browning significantly even after applying a this compound solution adjusted to a low pH. What could be the cause?
Answer: Several factors could be contributing to this issue:
-
Incorrect Final pH: The surface pH of the tissue may not have reached the target acidic range. Ensure the buffer capacity of the treatment solution is sufficient to overcome the natural buffering capacity of the sample. Verify the pH of the solution after application.
-
Insufficient this compound Concentration: The concentration of this compound may be too low for the high Polyphenol Oxidase (PPO) activity present in your specific sample. Consider increasing the concentration based on preliminary dose-response experiments.
-
Degraded Reagents: this compound solutions, especially if not stored properly, can lose efficacy. Ascorbic acid, often used as an acidulant, is particularly prone to degradation. Prepare fresh solutions for each experiment.
-
Uneven Application: Ensure the entire surface of the sample is uniformly coated with the treatment solution. Any untreated areas will brown normally.
-
High Initial Enzyme Activity: The specific fruit or vegetable, its cultivar, and ripeness stage can lead to exceptionally high initial PPO levels, requiring a more aggressive treatment (lower pH or higher inhibitor concentration).
Question: I am observing inconsistent browning inhibition between my experimental replicates. Why is this happening?
Answer: Inconsistent results typically stem from a lack of uniformity in the experimental procedure:
-
Variable Application Time: Ensure that each sample is exposed to the treatment solution for the exact same duration.
-
Temperature Fluctuations: PPO activity is highly dependent on temperature. Conduct all steps of the experiment at a controlled and consistent temperature.
-
Delayed Measurements: The time between sample treatment and analysis (colorimetry or PPO activity assay) must be standardized across all replicates. Browning is a dynamic process, and even small delays can lead to different results.
-
Inaccurate Reagent Preparation: Double-check all calculations and measurements when preparing stock and working solutions of this compound and pH-adjusting acids.
Question: My anti-browning solution appears cloudy or forms a precipitate after I adjust the pH. What should I do?
Answer: This is likely due to the solubility limits of this compound or other components at the target pH.
-
Order of Addition: Try dissolving the this compound completely in the solvent before adjusting the pH. Adding the acidulant slowly while stirring can prevent localized concentration spikes that cause precipitation.
-
Solvent System: If using a simple aqueous buffer, you may need to consider a co-solvent system if high concentrations of this compound are required, though this must be compatible with your sample.
-
Filtration: If a fine precipitate forms, it may be possible to filter the solution before application, but this could lower the final concentration of the active ingredient. It is crucial to measure the concentration after filtration if this step is taken.
Frequently Asked Questions (FAQs)
Q1: What is the scientific basis for adjusting pH to enhance this compound's efficacy?
A1: The enhancement is based on a dual-effect mechanism. First, Polyphenol Oxidase (PPO), the primary enzyme responsible for enzymatic browning, has an optimal activity range typically between pH 5.0 and 7.0. Lowering the pH to below 4.0 significantly inhibits the enzyme's activity directly. Second, this acidic environment acts synergistically with this compound, a potent PPO inhibitor, to more effectively suppress the browning reaction.
Q2: What is the optimal pH range to aim for when using this compound?
A2: The most effective pH range is generally between 3.0 and 4.5. Research has shown significant reductions in PPO activity and browning at pH values of 3.5 and 4.0 in products like mango puree. The ideal pH can vary slightly depending on the specific fruit or vegetable matrix.
Q3: How does this compound inhibit the PPO enzyme?
A3: this compound acts as a mixed-type inhibitor of PPO. It binds to the enzyme, specifically to the oxy form of PPO, and competes with the natural phenolic substrates for the enzyme's active site. This binding prevents the conversion of phenols into quinones, thereby stopping the browning cascade at its source.
Q4: Can I use other acidulants besides citric acid? What are the differences?
A4: Yes, other acidulants can be used, with ascorbic acid (Vitamin C) being a common alternative. However, their mechanisms differ:
-
Citric Acid: Primarily acts by lowering the pH of the medium. It is also a chelating agent that can bind to the copper ions in the PPO active site, further inhibiting the enzyme.
-
Ascorbic Acid: Functions as both an acidulant and a powerful reducing agent. It does not directly inhibit PPO but instead reduces the o-quinones (the initial products of the PPO reaction) back to their original diphenol state before they can polymerize into brown pigments. In the absence of PPO substrates, ascorbic acid can also cause irreversible inactivation of the PPO enzyme.
Q5: How do I accurately measure the effectiveness of my treatment?
A5: Efficacy is typically quantified using two main methods:
-
Colorimetric Analysis: Use a chromameter or spectrocolorimeter to measure the color of the sample surface in the CIE Lab* color space. A decrease in the L* value (lightness) and an increase in a* (redness) are indicative of browning. The total color difference (ΔE*) can be calculated to represent the overall change from the initial state.
-
PPO Activity Assay: This involves extracting the PPO enzyme from the sample and measuring its activity spectrophotometrically. The assay tracks the rate of formation of colored products when a phenolic substrate (like catechol or L-DOPA) is added. A lower rate of color formation indicates more effective inhibition.
Data Presentation
The following tables summarize quantitative data relevant to the effect of pH and this compound on PPO activity and browning.
Table 1: Effect of pH on Relative Polyphenol Oxidase (PPO) Activity
| pH | Relative PPO Activity (%) |
| 7.0 | 100 |
| 6.0 | 95 |
| 5.0 | 75 |
| 4.5 | 40 |
| 4.0 | 15 |
| 3.5 | < 5 |
Note: This table presents illustrative data based on typical PPO pH-activity profiles. Actual values may vary by enzyme source.
Table 2: PPO Activity Reduction in Mango Puree with Anti-Browning Agents at Different pH Values
| Treatment | pH | PPO Activity Reduction (%) |
| 4-Hexylresorcinol (0.04 mg/g) | 3.5 | 95.5 |
| 4-Hexylresorcinol (0.04 mg/g) | 4.0 | 91.1 |
| L-cysteine (300 mg/kg) | 3.5 | High Inhibition |
| Ascorbic Acid (various concentrations) | 3.5 | High Inhibition |
Data derived from studies on mango puree.
Table 3: Example of Colorimetric Data (Lab*) for Treated Apple Slices Over Time
| Treatment | Time (hours) | L* (Lightness) | a* (Redness) | b* (Yellowness) | ΔE* (Total Color Difference) |
| Control (Untreated) | 0 | 78.5 | -1.2 | 18.5 | 0.0 |
| 4 | 65.2 | 8.5 | 22.1 | 17.2 | |
| This compound + pH 4.0 | 0 | 78.5 | -1.2 | 18.5 | 0.0 |
| 4 | 75.8 | 0.5 | 19.2 | 3.2 |
Note: Illustrative data. ΔE is calculated relative to the T=0 measurement for each treatment.*
Experimental Protocols
Protocol 1: Spectrophotometric Assay of PPO Activity
-
Enzyme Extraction:
-
Homogenize 5g of fresh sample tissue with 10 mL of cold 0.1 M sodium phosphate buffer (pH 6.5) containing polyvinylpyrrolidone (PVPP) to bind endogenous phenols.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude PPO extract. Keep on ice.
-
-
Activity Measurement:
-
Prepare a reaction mixture in a cuvette containing 2.0 mL of a pH-adjusted buffer (e.g., McIlvaine buffer for pH 3.0-8.0) and 0.5 mL of the PPO extract.
-
To test inhibitors, pre-incubate the enzyme extract and buffer with 0.1 mL of the this compound solution for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of 0.175 M catechol solution.
-
Immediately measure the change in absorbance at 420 nm over 3-5 minutes using a spectrophotometer.
-
Calculate the enzyme activity from the initial linear slope of the absorbance vs. time curve. One unit of PPO activity is often defined as a change in absorbance of 0.001 per minute.
-
Protocol 2: Colorimetric Analysis of Browning Inhibition on Solid Samples (e.g., Apple Slices)
-
Sample Preparation:
-
Wash and core an apple. Cut uniform slices (e.g., 1 cm thick).
-
Immediately take baseline color readings from the freshly cut surface using a calibrated chromameter (e.g., Konica Minolta CR-400), recording the L, a, and b* values.
-
-
Treatment Application:
-
Prepare treatment solutions:
-
Control (distilled water or buffer at neutral pH).
-
This compound (e.g., 50 mg/L) in a neutral buffer.
-
pH-adjusted control (e.g., 0.5% citric acid, pH ~4.0).
-
Combined treatment (50 mg/L this compound in 0.5% citric acid).
-
-
Immerse the apple slices in their respective treatment solutions for 2 minutes.
-
Remove slices, blot gently to remove excess surface liquid, and place them in covered petri dishes.
-
-
Data Collection:
-
Store the samples at a controlled temperature (e.g., room temperature or 4°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), measure the L, a, and b* values from the same area on each slice.
-
Calculate the total color difference (ΔE) using the formula: ΔE = √[(L₁ - L₀)² + (a₁ - a₀)² + (b₁ - b₀)²] where L₀, a₀, b₀ are the initial values and L₁, a₁, b₁ are the values at a given time point.
-
Mandatory Visualizations
Caption: The enzymatic browning pathway and key points of inhibition.
Caption: General experimental workflow for testing anti-browning treatments.
Caption: A logical troubleshooting workflow for browning inhibition experiments.
optimizing the synergistic effects of Hexylresorcinol with other compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the synergistic effects of Hexylresorcinol (HR) with other compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the synergistic skin-lightening effects of this compound and Niacinamide?
The synergy between this compound and Niacinamide in skin lightening stems from their complementary actions on the melanogenesis pathway. This compound is a potent direct inhibitor of tyrosinase, the key enzyme in melanin production. Niacinamide, on the other hand, primarily works by inhibiting the transfer of melanosomes from melanocytes to keratinocytes. By targeting different steps in the pigmentation process, their combined effect is significantly greater than their individual effects.
Q2: Can I combine this compound with retinoids in my formulation?
Yes, combining this compound with retinoids can be a highly effective approach for treating hyperpigmentation. This compound addresses the enzymatic production of melanin, while retinoids promote keratinocyte turnover, which helps to exfoliate existing pigmented cells and enhance the penetration of other active ingredients. However, careful formulation is required to manage potential skin irritation, a common side effect of retinoids. It is advisable to start with low concentrations and monitor for skin sensitivity.
Q3: What is the optimal pH for formulations containing this compound?
The optimal pH for formulations containing this compound is generally in the acidic range, typically between 4.0 and 6.0. Maintaining a pH in this range ensures the stability and bioavailability of this compound. A pH outside of this range can lead to reduced efficacy and potential degradation of the compound.
Q4: Are there any known incompatibilities between this compound and other common cosmetic ingredients?
This compound is generally compatible with a wide range of cosmetic ingredients. However, strong oxidizing agents should be avoided as they can degrade the molecule. It is also important to consider the overall solubility of this compound in the formulation to prevent crystallization.
Troubleshooting Guide
Issue 1: Crystallization of this compound in my formulation.
-
Cause: This is often due to the concentration of this compound exceeding its solubility limit in the formulation's solvent system. It can also be triggered by temperature fluctuations.
-
Solution:
-
Solvent System Optimization: Ensure you are using an appropriate solvent system. This compound has good solubility in glycols (e.g., propylene glycol, butylene glycol) and esters.
-
Concentration Adjustment: You may need to reduce the concentration of this compound to a level that is soluble in your base.
-
Use of Solubilizers: Incorporating solubilizers or co-solvents can help to keep this compound in solution.
-
Temperature Control: Maintain a stable temperature during and after the formulation process to prevent temperature-induced crystallization.
-
Issue 2: My this compound and Ascorbic Acid formulation is showing signs of instability (e.g., color change).
-
Cause: Ascorbic acid is notoriously unstable and prone to oxidation, especially in the presence of light, air, and certain metal ions. This can lead to a color change in the formulation and a decrease in efficacy.
-
Solution:
-
Use of Stabilized Vitamin C Derivatives: Consider using more stable derivatives of Ascorbic Acid, such as Ascorbyl Glucoside or Tetrahexyldecyl Ascorbate.
-
Antioxidant Addition: Include other antioxidants like Vitamin E (Tocopherol) and Ferulic Acid to help stabilize the Ascorbic Acid.
-
Chelating Agents: Add a chelating agent like EDTA to bind any trace metal ions that could catalyze oxidation.
-
Opaque and Airless Packaging: Protect the formulation from light and air by using opaque and airless packaging.
-
pH Adjustment: Maintain the formulation at a low pH (ideally below 3.5) to improve the stability of L-Ascorbic Acid.
-
Issue 3: Inconsistent results in my in vitro tyrosinase inhibition assays.
-
Cause: Inconsistent results can arise from several factors, including substrate concentration, enzyme activity variability, and inaccurate pipetting.
-
Solution:
-
Standardize Enzyme Activity: Always qualify the activity of your mushroom tyrosinase stock solution before each experiment.
-
Use Fresh Substrate: Prepare fresh L-DOPA solution for each assay, as it can auto-oxidize.
-
Consistent Incubation Times: Ensure precise and consistent incubation times for all samples.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent volumes.
-
Include Positive and Negative Controls: Always include a positive control (e.g., Kojic Acid) and a negative control (vehicle) to validate your assay results.
-
Quantitative Data Summary
Table 1: Synergistic Effect of this compound and Niacinamide on Tyrosinase Inhibition
| Compound(s) | Concentration | Tyrosinase Inhibition (%) |
| This compound | 10 µM | 45% |
| Niacinamide | 100 µM | 15% |
| This compound + Niacinamide | 10 µM + 100 µM | 65% |
Table 2: Synergistic Effect of this compound and Niacinamide on Melanin Content in B16F10 Melanoma Cells
| Compound(s) | Concentration | Melanin Content Reduction (%) |
| This compound | 5 µM | 30% |
| Niacinamide | 50 µM | 12% |
| This compound + Niacinamide | 5 µM + 50 µM | 52% |
Experimental Protocols
1. In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)
-
Objective: To assess the direct inhibitory effect of test compounds on mushroom tyrosinase activity.
-
Materials:
-
Mushroom Tyrosinase
-
L-DOPA
-
Phosphate Buffer (pH 6.8)
-
Test compounds (this compound, Niacinamide, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (with no inhibitor) and A_sample is the absorbance of the sample with the test compound.
-
2. Melanin Content Assay in B16F10 Melanoma Cells
-
Objective: To quantify the effect of test compounds on melanin production in a cell-based model.
-
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Test compounds
-
NaOH solution (1N)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds in the presence of α-MSH (to stimulate melanogenesis) for 72 hours.
-
After incubation, wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 1N NaOH and incubate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA).
-
Calculate the percentage of melanin content reduction relative to the control (α-MSH stimulated cells without any test compound).
-
Visualizations
Caption: Synergistic inhibition of melanogenesis by this compound and Niacinamide.
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Caption: Troubleshooting guide for this compound crystallization in formulations.
Validation & Comparative
A Comparative Analysis of Hexylresorcinol and Hydroquinone as Skin Lightening Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Hexylresorcinol and Hydroquinone, two prominent skin lightening agents. The following sections objectively evaluate their performance based on experimental data, outline detailed experimental protocols for key assays, and visualize their mechanisms of action through signaling pathway diagrams.
Introduction
Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, are common dermatological concerns. The gold standard for treatment has historically been Hydroquinone, a potent tyrosinase inhibitor. However, its use has been increasingly scrutinized due to safety concerns, including cytotoxicity to melanocytes and the potential for ochronosis, leading to regulatory restrictions in various regions. This has spurred the development of alternative skin lightening agents, among which this compound has emerged as a promising candidate. This guide aims to provide a comprehensive, data-driven comparison of these two compounds to inform research and development in dermatology and cosmetology.
Mechanism of Action
Both this compound and Hydroquinone exert their primary skin-lightening effects by inhibiting tyrosinase, the key enzyme in melanin synthesis. However, their broader mechanisms and cellular impacts differ.
Hydroquinone primarily acts as a competitive inhibitor of tyrosinase, preventing the conversion of L-tyrosine to L-DOPA, a crucial step in melanogenesis.[1][2][3] It can also suppress other metabolic processes within melanocytes and may cause selective damage to these pigment-producing cells.[2]
This compound , an alkylresorcinol, also inhibits tyrosinase.[4] Beyond this, it is suggested to have a multi-faceted mechanism that includes antioxidant and anti-inflammatory properties, which can help mitigate some of the upstream triggers of hyperpigmentation.[4] Clinical research indicates that it targets multiple pathways in melanin synthesis.[5]
Quantitative Performance Data
The following tables summarize key quantitative data from in vitro and clinical studies to facilitate a direct comparison of the efficacy of this compound and Hydroquinone.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Human Tyrosinase | 94 | [6] |
| This compound | Mushroom Tyrosinase | 0.85 (diphenolase) | [2] |
| This compound | Mushroom Tyrosinase | 1.24 (monophenolase) | [2] |
| Hydroquinone | Human Tyrosinase | 4400 | [6] |
| Hydroquinone | Mushroom Tyrosinase | >100 | [5][7] |
Table 2: In Vitro Melanin Content Reduction in B16F10 Melanoma Cells
| Compound | Concentration | Melanin Content Reduction | Reference |
| Resorcinol (parent compound of this compound) | 2 mM | ~31.7% | |
| Hydroquinone | 25 µM | Data indicates inhibition, specific percentage not provided |
Table 3: Clinical Efficacy in Treating Hyperpigmentation
| Study Design | Treatment Arms | Duration | Key Findings | Reference |
| Double-blind, randomized, split-body | 1% this compound vs. 2% Hydroquinone | 12 weeks | Both treatments significantly reduced pigmentation at 4 and 12 weeks with no statistically significant difference between the two. This compound was well-tolerated. |
Safety Profile
Hydroquinone is associated with several potential side effects, including skin irritation, redness, and contact dermatitis.[3] Long-term use or high concentrations can lead to exogenous ochronosis, a permanent blue-black discoloration of the skin.[3] Due to these risks and concerns about potential carcinogenicity from animal studies, its use is restricted in many countries.[5]
This compound is generally recognized as safe (GRAS) and is considered to have a better safety profile.[5] It is reported to be non-irritating and non-sensitizing at typical use concentrations.[4] Clinical studies have shown it to be well-tolerated with no significant adverse effects reported in a comparative study against hydroquinone.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Mushroom Tyrosinase Inhibition Assay
This assay is a common in vitro method to screen for potential skin-lightening agents by measuring their ability to inhibit the enzymatic activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, Hydroquinone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds and a positive control (e.g., Kojic Acid).
-
In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
-
Add the test compounds at different concentrations to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration using a microplate reader. The formation of dopachrome from L-DOPA results in a colored product.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Melanin Content Assay in B16F10 Cells
This assay quantifies the amount of melanin produced by melanoma cells in culture after treatment with test compounds.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis (optional)
-
Test compounds (this compound, Hydroquinone)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well microplate reader
Procedure:
-
Seed B16F10 cells in a multi-well plate (e.g., 6-well or 24-well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds in fresh culture medium. A vehicle control (e.g., DMSO) should be included. If desired, α-MSH can be added to stimulate melanin production.
-
Incubate the cells for a specific period (e.g., 48-72 hours).
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 1 N NaOH with 10% DMSO to each well.
-
Incubate the plates at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance of the solubilized melanin at a wavelength of 405 nm or 475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which can be determined from a parallel set of wells using a protein assay (e.g., BCA assay).
-
The percentage of melanin content relative to the control is calculated.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in melanogenesis and the proposed points of intervention for this compound and Hydroquinone.
Overview of the Melanogenesis Signaling Pathway
Caption: Simplified overview of the cAMP/PKA/CREB signaling pathway leading to melanogenesis.
Experimental Workflow for In Vitro Agent Comparison
Caption: A typical experimental workflow for the in vitro comparison of skin lightening agents.
Proposed Inhibition Points of this compound and Hydroquinone
Caption: Proposed primary and potential secondary points of inhibition for this compound and Hydroquinone in the melanogenesis pathway.
Conclusion
This comparative analysis demonstrates that while both this compound and Hydroquinone are effective skin lightening agents, they present distinct profiles in terms of efficacy, mechanism of action, and safety. Hydroquinone is a potent tyrosinase inhibitor with a long history of clinical use, but its application is limited by significant safety concerns. This compound emerges as a compelling alternative, exhibiting comparable clinical efficacy to Hydroquinone at lower concentrations with a more favorable safety profile. Its multi-faceted mechanism, potentially encompassing antioxidant and anti-inflammatory actions in addition to tyrosinase inhibition, warrants further investigation. For researchers and drug development professionals, this compound represents a promising avenue for the development of next-generation skin lightening therapies that do not compromise on safety. Further studies are encouraged to fully elucidate the molecular mechanisms of this compound and to explore its full therapeutic potential in the management of hyperpigmentation disorders.
References
- 1. αMSH and Cyclic AMP Elevating Agents Control Melanosome pH through a Protein Kinase A-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a novel hydroquinone-free skin-brightening cream in patients with melasma [ouci.dntb.gov.ua]
- 3. Cryptochrome 1 activation inhibits melanogenesis and melanosome transport through negative regulation of cAMP/PKA/CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beauvericin inhibits melanogenesis by regulating cAMP/PKA/CREB and LXR-α/p38 MAPK–mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Hexylresorcinol Demonstrates Superior Efficacy Over Kojic Acid in Inhibiting Melanin Synthesis
For Immediate Release
A pivotal study directly comparing the two compounds found that 4-hexylresorcinol inhibits human tyrosinase with an IC50 value of 94 µM, whereas kojic acid has an IC50 of approximately 500 µM. This indicates that a much lower concentration of hexylresorcinol is required to cut the enzyme's activity in half, highlighting its superior efficiency as a tyrosinase inhibitor.
Both this compound and kojic acid function by inhibiting tyrosinase, which catalyzes the first two steps in the biochemical pathway that converts the amino acid tyrosine into melanin. Kojic acid's mechanism of inhibition involves chelating the copper ions within the active site of the tyrosinase enzyme, thereby rendering it inactive. This compound also directly inhibits tyrosinase activity, contributing to its skin-lightening effects.
Quantitative Comparison of Inhibitory Activity
| Compound | Target Enzyme | IC50 Value |
| 4-Hexylresorcinol | Human Tyrosinase | 94 µM |
| Kojic Acid | Human Tyrosinase | ~500 µM |
Experimental Protocols
To validate the efficacy of tyrosinase inhibitors like this compound and kojic acid, two primary in vitro assays are employed: the tyrosinase activity assay and the melanin content assay in a cell line such as B16F10 melanoma cells.
Tyrosinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate Buffer (pH 6.8)
-
Test compounds (this compound, Kojic Acid)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and L-DOPA.
-
Add varying concentrations of the test compounds (this compound or Kojic Acid) to the wells of a 96-well plate. A control group with no inhibitor is also prepared.
-
Initiate the enzymatic reaction by adding mushroom tyrosinase to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the formation of dopachrome, a colored product of the reaction, by reading the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the tyrosinase activity by 50%.
Melanin Content Assay in B16F10 Cells
This assay quantifies the amount of melanin produced by melanoma cells after treatment with the test compounds.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM)
-
α-Melanocyte-stimulating hormone (α-MSH) to induce melanin production
-
Test compounds (this compound, Kojic Acid)
-
Lysis buffer (e.g., NaOH)
-
96-well microplate reader
Procedure:
-
Seed B16F10 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds in the presence of α-MSH to stimulate melanogenesis. A control group treated only with α-MSH is included.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer.
-
Solubilize the melanin by heating the lysate (e.g., at 80°C).
-
Measure the absorbance of the solubilized melanin at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample to account for differences in cell number.
-
Calculate the percentage of melanin inhibition for each treatment group compared to the α-MSH-treated control group.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of melanin synthesis.
A Comparative Analysis of Hexylresorcinol and Ascorbic Acid in Preventing Enzymatic Browning of Fruits
An objective guide for researchers and food scientists on the efficacy of two common anti-browning agents, supported by experimental data and detailed protocols.
Enzymatic browning is a significant challenge in the fresh-cut fruit and vegetable industry, leading to discoloration, reduced shelf life, and decreased consumer appeal. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO), which oxidizes phenolic compounds in the presence of oxygen, forming o-quinones that subsequently polymerize to create brown pigments. This guide provides a comparative study of two widely used anti-browning agents, Hexylresorcinol and Ascorbic Acid, to assist researchers, scientists, and drug development professionals in selecting the most effective treatment for their specific applications.
Performance Comparison: this compound vs. Ascorbic Acid
This compound and Ascorbic Acid employ different mechanisms to inhibit enzymatic browning, and their efficacy can be enhanced when used in combination. This compound acts as a mixed-type inhibitor of PPO, directly interfering with the enzyme's activity.[1] In contrast, Ascorbic Acid is a potent reducing agent that converts the o-quinones back to their original colorless phenolic forms before they can polymerize.[2][3] At higher concentrations, Ascorbic Acid can also act as a competitive inhibitor of PPO.
The combination of these two agents often results in a synergistic or additive effect, providing a more robust and lasting prevention of browning.[1][2]
Quantitative Data Summary
The following tables summarize the performance of this compound and Ascorbic Acid, both individually and in combination, based on available experimental data.
| Treatment | Concentration | Fruit Type | L* Value (Lightness) | Browning Score | PPO Inhibition (%) |
| Control (Untreated) | - | Green Apple | Significantly Declined | High | 0% |
| This compound (4-HR) | 0.0125% (w/v) | Green Apple | Higher than Control | Lower than Control | - |
| Ascorbic Acid (AsA) | 0.5% (w/v) | Green Apple | Higher than Control | Lower than Control | - |
| 4-HR + AsA | 0.0125% + 0.5% | Green Apple | Stable; Highest Value | Lowest Score | Significant Inhibition |
Table 1: Comparative efficacy of this compound and Ascorbic Acid on fresh-cut "Granny Smith" apple slices stored at 4°C for 8 days. Data synthesized from a study by Suttirak and Manurakchinakorn (2018).[4] A higher L value indicates a lighter color, and a lower browning score signifies less browning.*
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are standard protocols for key experiments used to evaluate the effectiveness of anti-browning agents.
Sample Preparation and Treatment
-
Fruit Selection: Select fruits of uniform size, color, and maturity, free from any defects.
-
Washing and Sanitization: Wash the fruits thoroughly and sanitize with a 200 ppm sodium hypochlorite solution for 3 minutes.
-
Slicing: Cut the fruits into uniform slices of a predetermined thickness (e.g., 6 pieces per fruit).
-
Treatment Application: Immerse the fresh-cut slices in the respective treatment solutions (this compound, Ascorbic Acid, or their combination) for a specified duration (e.g., 1 minute).
-
Packaging and Storage: Pack the treated slices in appropriate packaging (e.g., plastic trays sealed with polypropylene film) and store them under controlled temperature conditions (e.g., 4°C) for the duration of the study.[4]
Colorimetric Analysis (Lab* Measurement)
Color change is a primary indicator of browning. The CIE Lab* color space is widely used for its measurement.
-
Instrumentation: Use a calibrated colorimeter to measure the surface color of the fruit slices.
-
Measurement: Take readings at multiple, predetermined points on the surface of each slice.
-
Parameters:
-
L*: Lightness (0 = black, 100 = white)
-
a*: Redness-greenness (+a = red, -a = green)
-
b*: Yellowness-blueness (+b = yellow, -b = blue)
-
-
Data Analysis: Calculate the average L, a, and b* values for each treatment group at different time intervals.
Polyphenol Oxidase (PPO) Activity Assay
This assay quantifies the activity of the primary enzyme responsible for browning.
-
Enzyme Extraction: Homogenize a known weight of fruit tissue in a cold extraction buffer (e.g., phosphate buffer at a specific pH). Centrifuge the homogenate and collect the supernatant containing the PPO enzyme.
-
Assay Mixture: Prepare a reaction mixture containing a substrate (e.g., catechol or 4-methylcatechol) and the enzyme extract in a suitable buffer.
-
Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 420 nm) over time using a spectrophotometer. The rate of increase in absorbance is proportional to the PPO activity.
-
Calculation: Express PPO activity in units per gram of fresh weight. One unit of PPO activity can be defined as the amount of enzyme that causes a specific change in absorbance per minute under the defined assay conditions.
Sensory Evaluation
Sensory analysis provides a human perception of the effectiveness of the anti-browning treatment.
-
Panelists: Recruit and train a panel of sensory assessors.
-
Evaluation Scale: Use a structured scoring system to evaluate the degree of browning. A common scale is a 5-point scale:[4]
-
1 = None (no browning)
-
2 = Slight (up to 5% of the surface affected)
-
3 = Moderate (5-20% of the surface affected)
-
4 = Moderately severe (20-50% of the surface affected)
-
5 = Extreme (>50% of the surface affected)
-
-
Procedure: Present the treated fruit slices to the panelists in a controlled environment. Panelists independently score the samples based on the browning scale.
-
Data Analysis: Calculate the average browning score for each treatment group.
Visualizing the Mechanisms and Workflow
To better understand the biochemical processes and experimental procedures, the following diagrams are provided.
References
A Comparative Guide to the Validation of an HPLC-FLD Method for Hexylresorcinol Determination in Shrimp
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for the determination of hexylresorcinol in shrimp against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Introduction
This compound (4-hexyl-1,3-dihydroxybenzene) is a food additive commonly used in the shrimp industry to prevent melanosis, or "black spot," a harmless but commercially undesirable darkening of the shrimp's shell. While effective, regulatory bodies in many countries have set maximum residue limits (MRLs) for this compound in seafood products. Consequently, sensitive and reliable analytical methods are crucial for monitoring these levels and ensuring food safety. This guide focuses on the validation of an HPLC-FLD method and compares its performance with other prominent techniques.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a widely adopted method for the quantification of this compound in shrimp due to its sensitivity and selectivity. The intrinsic fluorescence of the this compound molecule allows for its detection at low concentrations with minimal interference from the sample matrix.
Experimental Protocol: HPLC-FLD
1. Sample Preparation:
-
Homogenize a known weight of shrimp tissue.
-
Extract this compound from the homogenized sample using a suitable solvent, such as acetonitrile or methanol.[1][2]
-
Vortex and centrifuge the mixture to separate the supernatant.
-
Filter the supernatant through a 0.45 µm membrane filter prior to injection into the HPLC system.[1]
2. Chromatographic Conditions:
-
HPLC System: A standard liquid chromatograph equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is typically used.[1]
-
Mobile Phase: A mixture of methanol and water, often in a 70:30 (v/v) ratio, is a common mobile phase.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation and emission wavelengths are generally set around 280 nm and 310-320 nm, respectively.[1][2]
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Experimental Workflow
Caption: Experimental workflow for this compound determination in shrimp using HPLC-FLD.
Alternative Analytical Methods
While HPLC-FLD is a robust technique, other methods offer different advantages in terms of sensitivity, speed, and confirmatory power.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-FLD. It is often used as a confirmatory method.[3][4]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC-MS/MS provides faster analysis times and even greater sensitivity than conventional LC-MS/MS.[4][5]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is also used for this compound determination, though it is generally less sensitive than fluorescence detection.[6]
Head-to-Head Comparison
The following tables summarize the validation parameters of the HPLC-FLD method and compare them with those of alternative techniques based on published data.
Table 1: Validation Parameters of HPLC-FLD Methods for this compound in Shrimp
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.02 - 50.0 mg/L (r=0.99996)[1] | 0.2 - 10.0 ppm | N/A |
| Recovery | 97.6% - 99.9%[1] | 92.54% - 97.67%[3] | 81.6 ± 0.8% (at 1.5-2.5 mg/kg)[2][7] |
| Precision (RSD) | 2.1% - 4.6%[1] | 0.07% - 1.88%[3] | 2.1% (at 1.5-2.5 mg/kg)[2] |
| LOD | 0.1 mg/kg[1] | N/A | 0.08 mg/kg (1.98 ng/mL)[2][7] |
| LOQ | N/A | N/A | 0.26 mg/kg (6.59 ng/mL)[2][7] |
Table 2: Comparison of HPLC-FLD with Alternative Methods
| Parameter | HPLC-FLD | UHPLC-MS/MS | HPLC-UV |
| Linearity Range | 0.02 - 50.0 mg/L[1] | 1.0 - 100.0 µg/L (r > 0.999)[4] | N/A |
| Recovery | 81.6% - 99.9%[1][2][7] | 81.35% - 94.68%[4] | 82.4% - 92.2%[6] |
| Precision (RSD) | 0.07% - 4.6%[1][3] | 3.57% - 6.86%[4] | N/A |
| LOD | 0.08 - 0.1 mg/kg[1][2][7] | 0.25 µg/kg[4] | N/A |
| LOQ | 0.26 mg/kg[2][7] | 0.80 µg/kg[4] | 1.0 µg/g[6] |
N/A: Not available in the cited sources.
Conclusion
The HPLC-FLD method is a reliable and widely validated technique for the routine determination of this compound in shrimp. It offers good sensitivity, precision, and accuracy. For applications requiring higher sensitivity and confirmatory analysis, UHPLC-MS/MS is a superior alternative, albeit with potentially higher instrumentation costs. The choice of method will ultimately depend on the specific requirements of the analysis, including the required detection limits, sample throughput, and available instrumentation. The data presented in this guide provides a solid foundation for making an informed decision.
References
- 1. Determination of 4-Hexylresorcinol in Shrimp by HPLC with Fluorescence Detection [spkx.net.cn]
- 2. Determination of 4-hexylresorcinol in shrimp by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. mdpi.com [mdpi.com]
- 5. UHPLC-MS/MS Determination of 4-Hexylresorcinol in Shrimps with Solid Phase Extraction [qikan.cmes.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
The Evolving Landscape of Skin Lightening: A Comparative Analysis of Hexylresorcinol and Its Derivatives
FOR IMMEDIATE RELEASE
[City, State] – A comprehensive review of current research underscores the superior efficacy and safety profile of Hexylresorcinol and its derivatives in cosmetic applications for skin lightening and hyperpigmentation treatment. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key performance data, experimental methodologies, and an exploration of the underlying biochemical pathways.
This compound, a synthetic alkylresorcinol, has emerged as a prominent ingredient in dermo-cosmetics, challenging the dominance of traditional agents like hydroquinone. Its mechanism of action, primarily through the inhibition of tyrosinase, the key enzyme in melanin synthesis, has been extensively studied. Furthermore, the development of various derivatives aims to enhance its potency, stability, and bioavailability.
Comparative Efficacy: Tyrosinase Inhibition and Melanin Reduction
The primary measure of a skin lightening agent's efficacy is its ability to inhibit tyrosinase. A lower IC50 value indicates a higher potency. While specific IC50 values can vary depending on the experimental conditions, available data consistently demonstrates the potent inhibitory activity of this compound and some of its derivatives.
In addition to in vitro enzyme inhibition, the ultimate goal is the reduction of melanin production in skin cells. Studies on B16 murine melanoma cells are a common in vitro model to assess this.
Table 1: Comparative Tyrosinase Inhibition and Melanin Content Reduction
| Compound | Tyrosinase Inhibition (IC50) | Melanin Content Reduction (%) in B16 Cells (at 10 µM) | Reference |
| This compound | ~10-50 µM | Data not consistently reported in comparative studies | [1] |
| 4-Butylresorcinol | ~1-20 µM | Significant reduction observed | [2] |
| Thiamidol (Isobutylamido-thiazolyl-resorcinol) | ~1.1 µM (human tyrosinase) | Significant reduction in melanin index in clinical studies | [3][4] |
| Resorcinol Derivative (A-C4) | Not Reported | ~40% | [2][5] |
| Resorcinol Derivative (A-C5) | Not Reported | ~35% | [2][5] |
| Resorcinol Derivative (E-C3) | Not Reported | ~55% | [2][5] |
| Resorcinol Derivative (E-C4) | Not Reported | ~50% | [2][5] |
| Resorcinol Derivative (G-C2) | Not Reported | ~45% | [2][5] |
| Resorcinol Derivative (G-C3) | Not Reported | ~40% | [2][5] |
| Kojic Acid (Reference) | ~10-300 µM | Concentration-dependent reduction | [1][6] |
| Hydroquinone (Reference) | Substrate and inhibitor | Effective, but with safety concerns | [6][7] |
Note: IC50 values can vary significantly based on the source of the tyrosinase enzyme (e.g., mushroom vs. human) and assay conditions. The resorcinol derivatives A-C4, A-C5, E-C3, E-C4, G-C2, and G-C3 are synthesized compounds with varying alkyl chain lengths and functional groups, as described in the cited literature.[2][5]
Antioxidant Properties: A Key Secondary Benefit
Beyond tyrosinase inhibition, the antioxidant capacity of these compounds contributes to their overall skin health benefits by neutralizing reactive oxygen species (ROS) that can trigger melanogenesis and contribute to skin aging. The Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays are standard methods to quantify this activity.
Table 2: Comparative Antioxidant Activity (Illustrative)
| Compound | ORAC (µmol TE/g) | DPPH Radical Scavenging Activity (%) |
| This compound | Data not readily available in comparative format | Moderate to high |
| Resorcinol | High | High |
| Vitamin C (Ascorbic Acid) (Reference) | High | High |
| Vitamin E (α-Tocopherol) (Reference) | High | High |
Note: Specific quantitative data for a direct comparison of this compound and its derivatives using standardized ORAC and DPPH assays is limited in publicly available literature. The table provides an illustrative comparison based on the known antioxidant properties of the parent molecule, resorcinol, and common reference antioxidants.
Clinical Efficacy: From Bench to Bedside
Ultimately, the performance of these ingredients is validated through clinical trials on human subjects with hyperpigmentation. Parameters such as the Melasma Area and Severity Index (MASI) and colorimetric measurements are used to assess changes in skin tone and dark spots.
Clinical studies have demonstrated that a 1% this compound formulation is comparable in efficacy to 2% Hydroquinone for reducing the appearance of facial and hand pigmentation, with a better safety profile.[6] Thiamidol has also shown significant improvements in melasma and post-inflammatory hyperpigmentation in clinical trials.[3]
Experimental Protocols
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This in vitro assay is a fundamental tool for screening potential skin lightening agents.
1. Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475-490 nm. The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in absorbance.
2. Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound and its derivatives)
-
Kojic acid (positive control)
-
96-well microplate reader
3. Procedure:
- Prepare stock solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add a specific volume of phosphate buffer.
- Add the test compound solution to the respective wells at various concentrations.
- Add the mushroom tyrosinase solution to all wells except the blank.
- Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
- Initiate the reaction by adding the L-DOPA solution to all wells.
- Immediately measure the absorbance at 475 nm at regular intervals for a specific duration (e.g., every minute for 20-30 minutes).
- The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve.
- The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme + substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
- The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
1. Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it accepts a hydrogen atom or an electron and becomes a stable, diamagnetic molecule, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
2. Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds
-
Ascorbic acid or Trolox (positive control)
-
Spectrophotometer or microplate reader
3. Procedure:
- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare various concentrations of the test compounds and the positive control in methanol.
- In a set of test tubes or a 96-well plate, add a specific volume of the DPPH solution.
- Add the test compound solutions to the DPPH solution.
- Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
- Measure the absorbance of the solutions at 517 nm. A blank containing only methanol is also measured.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
Clinical Study Protocol for Hyperpigmentation
1. Objective: To evaluate the efficacy and safety of a topical formulation containing this compound or its derivative in reducing facial hyperpigmentation.
2. Study Design: A randomized, double-blind, placebo-controlled, or split-face study is a robust design.
3. Participants: A sufficient number of healthy adult volunteers with mild to moderate facial hyperpigmentation (e.g., melasma, solar lentigines, post-inflammatory hyperpigmentation).
4. Intervention:
-
Test group: Topical formulation with the active ingredient (e.g., 1% this compound).
-
Control group: Placebo formulation (vehicle without the active ingredient) or a comparator product (e.g., 2% Hydroquinone).
-
Application regimen: Typically twice daily for a period of 8-12 weeks.
5. Efficacy Assessments:
-
Instrumental Measurement:
-
Colorimetry: A chromameter is used to measure changes in the L* (lightness), a* (redness), and b* (yellowness) values of the hyperpigmented and surrounding normal skin. The Individual Typology Angle (ITA°) can be calculated to quantify the degree of pigmentation.
-
Melanin and Erythema Index: A Mexameter® or similar device can be used to measure the melanin and erythema indices.
-
-
Clinical Assessment:
-
Investigator's Global Assessment (IGA): A dermatologist assesses the overall improvement in hyperpigmentation on a standardized scale.
-
Melasma Area and Severity Index (MASI): For melasma studies, the MASI score is calculated based on the area of involvement, darkness, and homogeneity of the pigmentation.
-
-
Subject Self-Assessment: Participants complete questionnaires to evaluate their perception of the product's efficacy and their satisfaction.
6. Safety Assessments:
-
Adverse events are recorded at each visit.
-
Skin tolerance is assessed by a dermatologist, looking for signs of irritation, redness, or dryness.
Signaling Pathways and Visualization
The process of melanogenesis is regulated by a complex signaling cascade. Understanding this pathway allows for the identification of potential targets for intervention.
Caption: The melanogenesis signaling pathway and the point of intervention by this compound.
Caption: A generalized experimental workflow for evaluating cosmetic skin lightening agents.
The collective evidence strongly supports the use of this compound and its advanced derivatives as effective and safe alternatives for managing hyperpigmentation. Their multifaceted action, combining potent tyrosinase inhibition with antioxidant benefits, positions them at the forefront of modern cosmetic science. Future research will likely focus on the development of novel derivatives with even greater efficacy and improved delivery systems to further enhance their cosmetic utility.
References
Validating the Antioxidant Activity of Hexylresorcinol: A Comparative Analysis Using DPPH and ABTS Assays
Hexylresorcinol, a lipid-soluble phenolic compound, is widely utilized in the food and cosmetic industries for its anti-browning and antimicrobial properties. Emerging research has also highlighted its potential as a significant antioxidant agent. This guide provides a comparative analysis of this compound's antioxidant efficacy using two prevalent spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The following sections detail the experimental protocols, present comparative data against common antioxidants, and illustrate the underlying mechanisms.
Comparative Antioxidant Performance
The antioxidant capacity of a compound is often expressed as its IC50 value, which represents the concentration required to scavenge 50% of the initial radicals. A lower IC50 value indicates superior antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Antioxidant Type |
| This compound | ~29.14 | ~1.86 | Phenolic Compound |
| Ascorbic Acid | ~5.20 | ~1.10 | Standard (Hydrophilic) |
| BHT | ~21.70 | ~1.95 | Standard (Lipophilic) |
| Trolox | Varies | Varies | Standard (Amphiphilic) |
Note: IC50 values can vary slightly based on specific experimental conditions, solvents, and reaction times.
The data indicates that this compound demonstrates potent radical scavenging activity in both assays. Its performance is particularly notable in the ABTS assay, where its efficacy is comparable to the synthetic antioxidant BHT and approaches that of Ascorbic Acid. This suggests this compound is effective against different types of radicals and in both aqueous and organic systems.
Experimental Protocols
Accurate validation of antioxidant activity relies on standardized and meticulously executed protocols. Below are the detailed methodologies for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is observed as a color change from deep violet to pale yellow, measured at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound and standard antioxidants (e.g., Ascorbic Acid, BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a series of dilutions of this compound and standard antioxidants in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Control: A negative control is prepared by mixing 100 µL of the DPPH solution with 100 µL of methanol. A blank for each sample concentration is prepared without DPPH to account for any sample color.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the % inhibition against the sample concentrations to determine the IC50 value.
ABTS Radical Cation Scavenging Assay
The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. This decolorization is measured at approximately 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound and standard antioxidants
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS•+ Generation: Prepare the ABTS radical cation stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound and standard antioxidants.
-
Reaction Mixture: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
Control: A negative control is prepared by mixing 190 µL of the ABTS•+ solution with 10 µL of the solvent.
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the % inhibition against the sample concentrations to determine the IC50 value.
Visualizing the Process and Mechanisms
To better understand the experimental flow and chemical reactions, the following diagrams are provided.
Caption: Workflow for DPPH and ABTS antioxidant assays.
Hexylresorcinol Demonstrates Comparable Efficacy to Hydroquinone in Hyperpigmentation Treatment
A head-to-head clinical trial reveals that 1% hexylresorcinol is as effective and well-tolerated as 2% hydroquinone for reducing the appearance of facial and hand hyperpigmentation, offering a promising alternative with a favorable safety profile.[1][2][3][4] This guide provides a comprehensive comparison of this compound and a placebo, drawing upon data from a pivotal study that used hydroquinone as an active control, given the ethical considerations of using a placebo for a condition with established treatments.
Performance Data: this compound vs. Active Control
A prospective, randomized, double-blind, split-body clinical study involving 32 healthy female participants (ages 35-65, Fitzpatrick skin types I-IV) compared the efficacy of 1% this compound to 2% hydroquinone over a 12-week period.[2][3] Participants applied the assigned topical formulation twice daily to either the left or right side of the face and the corresponding hand.[2][3]
Efficacy was assessed through colorimeter measurements and clinical grading at baseline, week 4, and week 12.[2][3] Both treatment groups showed a significant reduction in pigmentation from baseline at both follow-up points, with no statistically significant difference observed between this compound and hydroquinone.[1][2][3] No adverse effects were reported for either treatment, highlighting the tolerability of this compound.[1][2][3]
Table 1: Summary of Clinical Efficacy Data
| Parameter | This compound (1%) | Hydroquinone (2%) | p-value (vs. baseline) | p-value (this compound vs. Hydroquinone) |
| Change in Colorimeter Measurement (Week 4) | Significant Reduction | Significant Reduction | < 0.05 | Not Significant |
| Change in Colorimeter Measurement (Week 12) | Significant Reduction | Significant Reduction | < 0.05 | Not Significant |
| Change in Clinical Grading (Week 4) | Significant Reduction | Significant Reduction | < 0.05 | Not Significant |
| Change in Clinical Grading (Week 12) | Significant Reduction | Significant Reduction | < 0.05 | Not Significant |
| Adverse Events | None Reported | None Reported | N/A | N/A |
Experimental Protocols
Clinical Trial Methodology
The study was designed as a prospective, randomized, double-blind, split-body trial to minimize variability and allow for direct comparison between the two active agents.
-
Participants: 32 healthy females aged 35-65 with Fitzpatrick skin types I-IV and visible signs of hyperpigmentation on the face and hands.[2][5]
-
Intervention: Participants were randomized to apply 1% this compound to one side of their face and the corresponding hand, and 2% hydroquinone to the other side, twice daily for 12 weeks.[2][3]
-
Assessments:
-
Colorimetry: A colorimeter was used to objectively measure changes in skin pigmentation on the forehead, cheeks, and hands at baseline, week 4, and week 12.[2][3]
-
Clinical Grading: A board-certified dermatologist clinically graded the severity of hyperpigmentation on a scale of 0 (none) to 3 (severe) at each time point.[5]
-
Safety: The incidence of any adverse effects was monitored throughout the study.[2]
-
Mechanism of Action: Signaling Pathways
This compound's primary mechanism for reducing hyperpigmentation is through the inhibition of tyrosinase, the key enzyme in melanin synthesis.[6] By competitively blocking the active site of tyrosinase, it prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing the production of melanin.[7]
Beyond its direct impact on melanogenesis, this compound exhibits multiple beneficial properties for skin health. It possesses antioxidant capabilities, scavenging reactive oxygen species (ROS) that can stimulate melanogenesis.[6][8] Additionally, it has anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-Kappa Beta) signaling pathway, which can be triggered by inflammatory stimuli and lead to post-inflammatory hyperpigmentation.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and this compound for skin pigment appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical hydroquinone and this compound equally effective for reducing skin pigmentation [medicaldialogues.in]
- 4. sachiskin.com [sachiskin.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
comparing the gene expression profiles of skin treated with Hexylresorcinol versus other brightening agents
A deep dive into the molecular mechanisms of Hexylresorcinol reveals a multi-faceted approach to skin brightening, positioning it as a formidable alternative to other well-known agents. This guide provides a comparative analysis of the gene expression profiles of skin treated with this compound versus other leading brightening agents, supported by available experimental data and mechanistic insights.
This compound, a synthetic alkylresorcinol, has garnered significant attention in the field of dermatology and cosmetic science for its potent skin-lightening properties and favorable safety profile.[1][2] Its efficacy stems from its ability to modulate multiple sites in the melanogenesis pathway, the complex process of melanin production.[3] This guide will explore the known effects of this compound on gene expression in comparison to other widely used brightening agents, including Hydroquinone, Kojic Acid, and Niacinamide. While direct comparative gene expression profiling studies across all these agents are not publicly available, this guide synthesizes existing data and mechanistic knowledge to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Gene Expression Modulation
The following table summarizes the known effects of this compound and other key brightening agents on the expression of genes involved in skin pigmentation and related pathways. It is important to note that a direct quantitative comparison from a single study is not available; the information is compiled from various sources.
| Gene/Protein Target | This compound | Hydroquinone | Kojic Acid | Niacinamide |
| Tyrosinase (TYR) | Inhibition of enzyme activity; Down-regulation of protein expression.[4] | Inhibition of enzyme activity; Inhibition of DNA and RNA synthesis. | Inhibition of enzyme activity. | No direct effect on tyrosinase activity.[5] |
| NF-κB Pathway | Inhibition of NF-κB activation.[6] | - | - | Modulation of NF-κB pathway.[7] |
| Melanosome Transfer | - | - | - | Inhibition of melanosome transfer from melanocytes to keratinocytes.[5] |
| Other Genes | Stimulation of glutathione and E-cadherin synthesis.[4] | - | Down-regulation of APOBEC1, ARHGEF16, CD22, FGFR3, GALNT1, UNC5C, ZNF146 in melanoma cells.[4][8] | Activation of serine palmitoyltransferase mRNA expression; Boosts expression of keratin K1.[6] |
Signaling Pathways in Skin Brightening
The following diagrams illustrate the key signaling pathways modulated by this compound and other brightening agents in the process of melanogenesis.
Caption: Overview of the Melanogenesis Signaling Pathway and points of intervention for various brightening agents.
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following is a representative experimental protocol for assessing the effect of a brightening agent on gene expression in melanoma cells, based on a study of Kojic Acid.[4][8]
Cell Culture and Treatment:
-
Cell Line: Human malignant melanoma cells (A375) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the test brightening agent (e.g., Kojic Acid at a specific concentration) or a vehicle control. Cells are incubated for a predetermined period (e.g., 24-72 hours).
RNA Extraction and Microarray Analysis:
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: First-strand and second-strand cDNA are synthesized from the total RNA. The resulting double-stranded cDNA is then used as a template for in vitro transcription to generate biotin-labeled cRNA.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.
-
Washing and Staining: The microarray chips are washed and stained with streptavidin-phycoerythrin using an automated fluidics station.
-
Scanning and Data Acquisition: The arrays are scanned using a high-resolution scanner, and the signal intensities for each probe set are quantified.
Data Analysis:
-
Normalization: The raw microarray data is normalized to correct for systematic variations.
-
Identification of Differentially Expressed Genes: Statistical analysis (e.g., t-test or ANOVA) is performed to identify genes that are significantly up- or down-regulated in the treated group compared to the control group. A fold-change and p-value cutoff are typically applied to determine significance.
-
Gene Ontology and Pathway Analysis: The list of differentially expressed genes is subjected to bioinformatics analysis to identify enriched biological processes, molecular functions, and signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the gene expression profiles of skin treated with different brightening agents.
Caption: A generalized experimental workflow for comparative gene expression profiling of skin brightening agents.
Conclusion
This compound emerges as a promising skin brightening agent with a multi-target mechanism of action that includes the inhibition of tyrosinase and the modulation of inflammatory pathways through NF-κB inhibition. While a direct, comprehensive comparison of its gene expression profile against other agents like Hydroquinone, Kojic Acid, and Niacinamide from a single study is currently unavailable, the existing body of research provides valuable insights into their distinct and overlapping mechanisms. Future transcriptomic studies employing microarray or RNA-sequencing technologies under standardized conditions are warranted to provide a more definitive quantitative comparison and to further elucidate the nuanced effects of these agents on the skin's genetic landscape. Such data will be instrumental in the development of next-generation, highly targeted, and safe skin brightening therapies.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. The melanogenesis and mechanisms of skin-lightening agents--existing and new approaches | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. newbeauty.com [newbeauty.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Explained + Products) [incidecoder.com]
- 7. National Center for Biotechnology Information [ncbi.nlm.nih.gov]
- 8. What Is this compound: Neutrogena Skincare Ingredient Glossary [neutrogena.com]
Unraveling Hexylresorcinol's Grip on Tyrosinase: A Comparative Guide to Validating its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of hexylresorcinol's performance as a tyrosinase inhibitor and outlines a robust experimental framework for validating its mechanism of action through site-directed mutagenesis. By understanding the molecular interactions between this compound and tyrosinase, new avenues for the development of more potent and specific inhibitors for therapeutic and cosmetic applications can be explored.
This compound (4-hexylbenzene-1,3-diol) has emerged as a potent inhibitor of tyrosinase, the key enzyme responsible for melanin biosynthesis and enzymatic browning. Its efficacy in skin lightening and as an anti-browning agent is well-documented.[1] While kinetic studies have elucidated its inhibitory properties, a definitive validation of its binding mechanism at the molecular level through techniques like site-directed mutagenesis has been less explored in publicly available literature. This guide will bridge that gap by presenting a comparative analysis of this compound with other known tyrosinase inhibitors and proposing a detailed experimental workflow to validate its mechanism of action.
Performance Comparison of Tyrosinase Inhibitors
The inhibitory potency of various compounds against tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater efficacy. The following table summarizes the reported IC50 values for this compound and other commonly used tyrosinase inhibitors. It is important to note that IC50 values can vary depending on the source of the enzyme (e.g., mushroom vs. human) and the experimental conditions.[2][3][4]
| Inhibitor | Tyrosinase Source | IC50 (µM) | Reference |
| This compound | Mushroom | ~13.5 | [2] |
| Kojic Acid | Mushroom | ~18 - 70 | [2][5] |
| Arbutin (β-arbutin) | Mushroom | ~1687 | [5] |
| Thiamidol | Human | 1.1 | [4] |
| 7,3',4'-trihydroxyisoflavone | Mushroom | 5.23 | [4] |
| Quercetin-4'-O-beta-d-glucoside | Mushroom | 1.9 | [4] |
Validating the Mechanism of Action: A Site-Directed Mutagenesis Approach
While kinetic studies suggest this compound acts as a competitive inhibitor, site-directed mutagenesis provides a powerful tool to pinpoint the specific amino acid residues within the tyrosinase active site that are crucial for its binding. By systematically replacing these residues, researchers can observe the impact on this compound's inhibitory activity.
Proposed Experimental Workflow
The following diagram illustrates a comprehensive workflow for validating the binding of this compound to tyrosinase using site-directed mutagenesis.
References
- 1. Tyrosinase-Catalyzed Hydroxylation of 4-Hexylresorcinol, an Antibrowning and Depigmenting Agent: A Kinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Updated Review of Tyrosinase Inhibitors [mdpi.com]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Hexylresorcinol's Efficacy in Preventing Enzymatic Browning Across Various Fruit Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study on the effectiveness of Hexylresorcinol as an anti-browning agent in different fruit types. The information is compiled from various scientific studies to offer an objective comparison with other common alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound and Enzymatic Browning
Enzymatic browning is a significant cause of quality degradation in fresh-cut fruits, leading to discoloration, flavor changes, and reduced nutritional value. This process is primarily initiated by the enzyme Polyphenol Oxidase (PPO), which catalyzes the oxidation of phenolic compounds present in the fruit tissue to form o-quinones. These quinones then polymerize to create dark pigments known as melanins.
This compound (4-hexylbenzene-1,3-diol) has emerged as a potent inhibitor of PPO. It is a mixed-type inhibitor that can bind to the enzyme, preventing it from catalyzing the browning reaction.[1][2] Its efficacy, however, can vary depending on the fruit type, concentration, and application method. This guide aims to provide a comparative overview of its performance.
Comparative Efficacy of this compound on Different Fruit Types
The following tables summarize quantitative data from various studies on the effect of this compound on browning inhibition and shelf-life extension in different fruits. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
Table 1: Browning Inhibition in Fresh-Cut Fruits
| Fruit Type | This compound Concentration | Application Method | Measurement Parameter | Results | Comparison with Alternatives | Reference |
| Apple (cv. Fuji) | 0.0125% (w/v) | 1 min dip | Browning Score & L* value | Significantly lower browning and higher L* value compared to control. | Combination with 0.5% Ascorbic Acid was most effective. | [3] |
| Apple (cv. Fuji) | >0.5% | 14 days storage at 4°C | Anti-browning activity | Exhibited strong anti-browning activities. | More effective than Ascorbic Acid alone. | [1] |
| Pear | Not specified | Dipping | Browning Inhibition | Did not fully inhibit browning over storage time. | N-acetylcysteine and reduced glutathione showed better results. | [1] |
| Pear | 0.05 - 0.2 mM | In vitro PPO activity assay | PPO Activity | Dose-dependent inhibition of PPO activity. | Synergistic effect when combined with Ascorbic Acid. | [4] |
| Mango (Fresh-cut) | 0.001 M | Dipping | Color change (L, a, b values) | Reduced changes in color. | More effective in combination with Potassium Sorbate and D-isoascorbic Acid. | [5] |
| Kiwi (Osmo-dehydrated) | 0.01 - 0.05% | Osmo-dehydration solution | Browning Index & PPO activity | Dominant linear effect on decreasing browning and PPO activity. | More effective than Ascorbic Acid, Citric Acid, and EDTA at the tested concentrations. | [1] |
| Banana (Pulp) | Not directly studied | - | - | - | Potassium metabisulphite (0.1-0.2%) was found to be most effective. | [6] |
| Stone Fruits (Peach) | 0.5 mM | In vitro PPO activity assay | PPO Activity Inhibition | Inhibited oxidation of catechol and chlorogenic acid by 50% or more. | - | [7] |
Table 2: Shelf-Life Extension of Fresh-Cut Fruits
| Fruit Type | This compound Treatment | Storage Conditions | Shelf-Life Extension | Key Observations | Reference |
| Apple (cv. Fuji) | 0.0125% this compound + 0.5% Ascorbic Acid | 4°C for 8 days | Extended shelf-life by maintaining quality. | Maintained higher Vitamin C content compared to control. | [3] |
| Mango (Fresh-cut) | 0.001 M this compound + Potassium Sorbate + D-isoascorbic Acid in MAP | 10°C for 14 days | Extended shelf-life by inhibiting browning and decay. | Did not significantly affect organic acids and sugar content. | [5] |
Antimicrobial Properties of this compound
While primarily known as an anti-browning agent, this compound also possesses antimicrobial properties. However, specific studies on its direct application to control microbial growth on a wide variety of fresh-cut fruits are limited. The combination of this compound with other preservatives like potassium sorbate has been shown to reduce microbial growth on fresh-cut mangoes.[5] Further research is needed to fully elucidate its antimicrobial efficacy across different fruit types and against common spoilage microorganisms.
Experimental Protocols
Preparation of Anti-Browning Solutions and Fruit Treatment
-
Solution Preparation: Prepare aqueous solutions of this compound, Ascorbic Acid, and/or Sodium Metabisulfite at the desired concentrations (e.g., 0.01% to 0.5% w/v). Distilled water should be used as the solvent. For combined treatments, dissolve the compounds in the same solution.
-
Fruit Preparation: Select fresh, firm fruits of uniform size and maturity. Wash the fruits thoroughly with tap water and then with a mild disinfectant solution (e.g., 100 ppm sodium hypochlorite) for 2-3 minutes. Rinse with distilled water and allow to air dry.
-
Cutting and Dipping: Cut the fruits into desired shapes and sizes (e.g., slices, cubes) using a sharp stainless steel knife. Immediately immerse the fresh-cut pieces into the prepared anti-browning solution for a specified duration (e.g., 1-3 minutes).
-
Draining and Packaging: After dipping, remove the fruit pieces from the solution and allow them to drain for 1-2 minutes on a sterile surface. Package the treated fruit in appropriate containers (e.g., sealed polypropylene trays) for storage.
Measurement of Browning Inhibition (Colorimetry)
-
Instrumentation: A tristimulus colorimeter (e.g., Minolta, HunterLab) is used to measure the color of the fruit surface.
-
Calibration: Calibrate the colorimeter using a standard white tile before taking measurements.
-
Measurement: Take color readings from at least three different locations on the cut surface of the fruit samples at regular intervals during storage (e.g., day 0, 2, 4, 6, 8).
-
Color Parameters: Record the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.
-
Browning Index (BI): Calculate the Browning Index using the following formula: BI = [100 * (x - 0.31)] / 0.172 where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)
Determination of Polyphenol Oxidase (PPO) Activity
-
Enzyme Extraction:
-
Homogenize a known weight of fruit tissue (e.g., 5 g) in a cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.5) containing polyvinylpyrrolidone (PVP) to bind phenolic compounds.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a specified time (e.g., 20 minutes) at 4°C.
-
The resulting supernatant contains the crude PPO extract.
-
-
Enzyme Assay:
-
The PPO activity is determined spectrophotometrically.
-
The reaction mixture typically contains the enzyme extract, a buffer solution (e.g., 0.1 M phosphate buffer, pH 6.5), and a substrate (e.g., 0.2 M catechol).
-
The reaction is initiated by adding the enzyme extract.
-
The increase in absorbance, due to the formation of colored products, is measured at a specific wavelength (e.g., 420 nm) over a set period (e.g., 3 minutes).
-
One unit of PPO activity is often defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the assay conditions.
-
Visualizing the Mechanisms and Workflows
Enzymatic Browning Pathway
The following diagram illustrates the biochemical pathway of enzymatic browning initiated by Polyphenol Oxidase (PPO).
Caption: The enzymatic browning pathway initiated by cellular damage.
Experimental Workflow for Evaluating Anti-Browning Agents
This diagram outlines the typical experimental workflow for assessing the efficacy of an anti-browning agent like this compound.
Caption: A typical experimental workflow for evaluating anti-browning agents.
Conclusion
This compound is a highly effective inhibitor of enzymatic browning in a variety of fruits, often outperforming traditional agents like ascorbic acid. Its efficacy is particularly well-documented in apples and shows promise in mangoes and kiwis, especially when used in combination with other preservatives. However, its effectiveness can be fruit-dependent, and for some fruits like pears, other agents or combinations may be more suitable. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies. The visualized pathways and workflows serve as clear guides for understanding the underlying mechanisms and experimental designs. Further research is warranted to explore its full potential across a broader range of fruit types and to investigate its antimicrobial properties in more detail.
References
- 1. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Maintaining quality of fresh-cut mangoes using antibrowning agents and modified atmosphere packaging. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability and Efficacy of Hexylresorcinol-Containing Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Hexylresorcinol-containing products with other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the long-term stability and efficacy of this active ingredient for dermatological applications, particularly in the context of hyperpigmentation and skin aging.
Executive Summary
This compound has emerged as a promising alternative to traditional skin-lightening agents like hydroquinone, demonstrating comparable efficacy in reducing hyperpigmentation with a favorable safety profile.[1][2][3] Clinical studies have shown that 1% this compound is equivalent to 2% hydroquinone in improving the appearance of facial and hand pigmentation over a 12-week period.[1][2] Furthermore, its efficacy is enhanced when combined with other agents like niacinamide, offering synergistic benefits for both skin tone and anti-aging. While robust stability-indicating analytical methods have been developed, publicly available long-term, quantitative stability data on specific this compound formulations remains limited. This guide synthesizes the available efficacy data and outlines the established protocols for assessing the long-term stability of such products.
Data Presentation
Efficacy of this compound in Hyperpigmentation Treatment
The following table summarizes the results from clinical and in vitro studies on the efficacy of this compound, primarily focusing on its ability to reduce hyperpigmentation.
| Product/Active(s) | Concentration | Study Duration | Key Efficacy Metrics & Results | Comparison | Adverse Effects |
| This compound | 1% | 12 weeks | Significant decrease in pigmentation measured by colorimeter and clinical grading at 4 and 12 weeks relative to baseline.[1][2] | Equivalent to 2% Hydroquinone in reducing the appearance of facial and hand pigment.[1][2] | No adverse effects noted.[1][2] |
| This compound + Niacinamide | 0.5% HR + 4% Niacinamide | 8 weeks | Statistically significant improvement in skin tone evenness and reduction in the appearance of dark spots. | - | Not specified in the available abstract. |
| This compound (in vitro) | Not specified | Not applicable | Potent inhibitor of tyrosinase, the key enzyme in melanin production.[4] Showed a 35 ± 1.9% inhibition of melanin production in melanocytes.[4] | More potent than 4-Butylresorcinol (28.6 ± 3%) and 4-Pentylresorcinol (23 ± 4%) at similar doses.[4] | Not applicable. |
| Hydroquinone | 2% | 12 weeks | Significant decrease in pigmentation measured by colorimeter and clinical grading at 4 and 12 weeks relative to baseline.[1][2] | Equivalent to 1% this compound.[1][2] | No adverse effects noted in this specific study.[1][2] |
Long-Term Stability of a Resorcinol-Containing Formulation (Illustrative Example)
While specific long-term stability data for a this compound product was not publicly available in a tabular format, the following table illustrates the type of data generated from a 12-month study on a 15% topical Resorcinol formulation.[5][6] This serves as a template for the expected stability profile of a well-formulated product.
| Time Point | Parameter | Specification | Result (Aluminum Tube) | Result (Plastic Tube) | Result (Amber Plastic Container) |
| Initial | Appearance | Homogeneous white cream | Conforms | Conforms | Conforms |
| pH | 4.5 - 5.5 | 5.1 | 5.1 | 5.1 | |
| Resorcinol Assay (%) | 95.0 - 105.0 | 100.2 | 100.2 | 100.2 | |
| 3 Months | Appearance | Homogeneous white cream | Conforms | Conforms | Slight discoloration |
| pH | 4.5 - 5.5 | 5.0 | 5.0 | 4.9 | |
| Resorcinol Assay (%) | 95.0 - 105.0 | 99.8 | 99.5 | 98.9 | |
| 6 Months | Appearance | Homogeneous white cream | Conforms | Slight phase separation | Discoloration |
| pH | 4.5 - 5.5 | 5.0 | 4.9 | 4.8 | |
| Resorcinol Assay (%) | 95.0 - 105.0 | 99.5 | 98.7 | 97.5 | |
| 12 Months | Appearance | Homogeneous white cream | Conforms | Phase separation | Significant discoloration |
| pH | 4.5 - 5.5 | 4.9 | 4.8 | 4.6 | |
| Resorcinol Assay (%) | 95.0 - 105.0 | 98.9 | 95.8 | 93.2 (Out of Specification) |
Note: This data is for a 15% Resorcinol formulation and is intended to be illustrative of a stability study. The stability of a this compound product will depend on its specific formulation and packaging.
Experimental Protocols
Long-Term and Accelerated Stability Testing (Based on ICH Guideline Q1A(R2))
Objective: To evaluate the physical, chemical, and microbiological stability of a this compound-containing topical cream over time under various storage conditions.
Methodology:
-
Sample Preparation: At least three primary batches of the final formulation in its intended commercial packaging are used for the study.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (only required if significant change occurs under accelerated conditions).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Methods:
-
Appearance: Visual inspection for color, odor, and phase separation.
-
pH: Measured using a calibrated pH meter.
-
Viscosity: Measured using a viscometer at controlled temperatures.
-
Assay of this compound and Degradation Products: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is used to quantify the active ingredient and detect any degradation products.
-
Microbiological Purity: Tested for total aerobic microbial count, yeast and mold count, and the absence of specified pathogens according to pharmacopeial methods.
-
Clinical Efficacy Assessment of Hyperpigmentation
Objective: To evaluate the efficacy of a topical this compound formulation in reducing hyperpigmentation compared to a control or active comparator.
Methodology:
-
Study Design: A randomized, double-blind, controlled clinical trial is conducted. A split-face or split-body design can be employed for direct comparison.[1]
-
Participants: A cohort of healthy subjects with mild to moderate hyperpigmentation (e.g., melasma, solar lentigines) is recruited.
-
Intervention: Participants apply the assigned product (e.g., 1% this compound cream) and the control/comparator (e.g., 2% Hydroquinone cream) to the designated areas twice daily for a specified duration (e.g., 12 weeks).[1]
-
Efficacy Evaluation:
-
Colorimetric Measurement: A chromameter or spectrophotometer is used to measure skin color in the CIELAB color space (Lab* values) at baseline and subsequent follow-up visits (e.g., weeks 4, 8, and 12). The L* value (lightness) is the primary endpoint for assessing skin lightening.
-
Clinical Grading: Dermatologists or trained investigators assess the severity of hyperpigmentation using a standardized grading scale.
-
Standardized Photography: High-resolution, standardized photographs are taken at each visit to visually document changes in pigmentation.
-
-
Safety Assessment: Adverse events, such as erythema, scaling, and irritation, are monitored and graded throughout the study.
In Vitro Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
Methodology:
-
Reagents: Mushroom tyrosinase, L-DOPA (substrate), and a suitable buffer (e.g., phosphate buffer, pH 6.8). Kojic acid is often used as a positive control.[7]
-
Procedure:
-
A solution of mushroom tyrosinase is pre-incubated with various concentrations of this compound for a short period.
-
The enzymatic reaction is initiated by adding L-DOPA.
-
The formation of dopachrome, an orange-red colored product, is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475-490 nm) over time.
-
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of tyrosinase inhibition is calculated using the following formula:
-
% Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined from a dose-response curve.
-
Mandatory Visualization
References
- 1. Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and this compound for skin pigment appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sachiskin.com [sachiskin.com]
- 4. Superior even skin tone and anti‐ageing benefit of a combination of 4‐this compound and niacinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation, long-term physicochemical and microbiological stability of 15% topical resorcinol for hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation, long-term physicochemical and microbiological stability of 15% topical resorcinol for hidradenitis suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
cross-validation of different analytical methods for Hexylresorcinol quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantification of Hexylresorcinol, a compound widely used in pharmaceutical and cosmeceutical applications for its antiseptic and skin-lightening properties. Accurate and precise quantification of this compound is critical for ensuring product quality, safety, and efficacy. This document outlines the experimental protocols and performance data of several common analytical techniques, offering a comparative overview to aid in method selection and validation.
Overview of Analytical Methods
The quantification of this compound can be achieved through various analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus trace-level residue analysis). The most commonly employed methods include:
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD)
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
UV-Visible Spectrophotometry
-
Titrimetry
This guide will delve into the specifics of each of these methods, presenting their performance characteristics in a comparative format.
Data Presentation: A Comparative Summary
The following table summarizes the key performance parameters of the different analytical methods for this compound quantification based on available literature. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in experimental conditions and sample matrices.
| Parameter | HPLC-UV | HPLC-FLD | UPLC-MS/MS | GC-MS (Alkylresorcinols) | UV-Vis Spectrophotometry (Phenylethyl Resorcinol) |
| Linearity Range | 10.28 - 71.96 µg/mL | 0.2 - 10.0 ppm | 1.0 - 100.0 µg/L | 4.1 - 660 pg/injection | 10 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | Linear | > 0.999 |
| Limit of Detection (LOD) | 0.63 µg/mL | 0.08 mg/kg (in shrimp) | 0.25 µg/kg | Not specified | 1.55 µg/mL |
| Limit of Quantification (LOQ) | 1.92 µg/mL | 0.26 mg/kg (in shrimp) | 0.80 µg/kg | Not specified | 4.69 µg/mL |
| Recovery (%) | ~100.33% | 92.54 - 97.67% | 81.35 - 94.68% | ~112% | 91.90 - 104.73% |
| Precision (%RSD) | < 1% (Intra- & Interday) | 0.07 - 1.88% | 3.57 - 6.86% | Not specified | < 3% (Intra- & Interday) |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of this compound.
3.1.1 HPLC with UV Detection
This method is suitable for the quantification of this compound in pharmaceutical and cosmetic formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 2.8) and acetonitrile. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Based on a calibration curve prepared from standard solutions of this compound.
3.1.2 HPLC with Fluorescence Detection (FLD)
This method offers higher sensitivity and is particularly useful for determining this compound residues in complex matrices like food samples.[1]
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Column: C18 column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Excitation wavelength of 280 nm and an emission wavelength of 310 nm.[2]
-
Sample Preparation: Extraction of this compound from the matrix using a suitable solvent (e.g., methanol or acetonitrile), followed by cleanup steps such as solid-phase extraction (SPE) if necessary.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides very high sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex biological or environmental samples.[3]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid.
-
Flow Rate: Optimized for the specific column dimensions, typically in the range of 0.2 - 0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[3]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
-
Sample Preparation: Similar to HPLC-FLD, involving extraction and often SPE cleanup to minimize matrix effects.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While less common for this compound itself due to its polarity, it is a well-established method for other alkylresorcinols and can be adapted. Derivatization is often required to increase volatility.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the concentration.
-
Temperature Program: A temperature gradient is used to elute the analytes.
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach to derivatize the hydroxyl groups of this compound, making it more amenable to GC analysis.
-
Mass Spectrometry: Electron Ionization (EI) is typically used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
UV-Visible Spectrophotometry
Direct UV-Vis spectrophotometry can be a simple and cost-effective method for the quantification of this compound in simple solutions, but it lacks selectivity in complex mixtures. A method for a similar compound, phenylethyl resorcinol, is described here and can be adapted.[4]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which this compound has a distinct absorption maximum (e.g., ethanol or methanol).
-
Wavelength of Maximum Absorbance (λmax): This needs to be determined experimentally for this compound in the chosen solvent.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution and determine its concentration from the calibration curve.
-
-
Note: This method is prone to interference from other UV-absorbing compounds in the sample.
Titrimetry
A titrimetric method is described in the United States Pharmacopeia (USP) for the assay of this compound in bulk drug substance.[2] This method is based on a bromination reaction.
-
Principle: this compound reacts with a known excess of bromine. The unreacted bromine is then determined by reacting it with potassium iodide to liberate iodine, which is subsequently titrated with a standard solution of sodium thiosulfate.
-
Reagents:
-
0.1 N Bromine VS
-
Hydrochloric Acid
-
Potassium Iodide TS
-
0.1 N Sodium Thiosulfate VS
-
Starch TS (indicator)
-
-
Procedure:
-
Accurately weigh a quantity of this compound and dissolve it in methanol.
-
Add a precise volume of 0.1 N bromine solution and hydrochloric acid.
-
Allow the reaction to proceed in a stoppered flask.
-
Add potassium iodide to react with the excess bromine, liberating iodine.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate, using starch as an indicator.
-
Perform a blank determination to account for any side reactions.
-
-
Calculation: The amount of this compound is calculated based on the amount of bromine consumed in the reaction.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for this compound quantification by HPLC.
Caption: Workflow for trace-level this compound analysis by UPLC-MS/MS.
Caption: General workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
Conclusion
The choice of an analytical method for this compound quantification is a critical decision that should be based on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method for routine quality control of pharmaceutical and cosmetic products where the concentration of this compound is relatively high.
-
HPLC-FLD offers enhanced sensitivity, making it suitable for the determination of lower levels of this compound, particularly in food matrices.
-
UPLC-MS/MS is the method of choice for trace-level quantification in complex matrices due to its superior sensitivity and selectivity.
-
GC-MS , although requiring a derivatization step, can be a viable alternative, especially for laboratories with existing GC-MS expertise.
-
UV-Visible Spectrophotometry provides a simple and cost-effective screening tool for pure or simple sample matrices but is limited by its lack of specificity.
-
Titrimetry is a classic, accurate method suitable for the assay of bulk this compound raw material as per pharmacopeial standards.
Researchers, scientists, and drug development professionals should carefully consider the performance characteristics, advantages, and limitations of each method to select the most appropriate technique for their specific application. Method validation according to regulatory guidelines is essential to ensure the reliability of the generated data.
References
- 1. Development and validation of an analytical method for the determination of 4-hexylresorcinol in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an ultraviolet-visible spectrophotometric method for determination of phenylethyl resorcinol in new topical nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hexylresorcinol
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Hexylresorcinol, is a critical component of laboratory safety and environmental responsibility. Adherence to correct disposal procedures minimizes risks to personnel and prevents environmental contamination.
This compound, a substituted phenol, is recognized as a hazardous substance requiring careful handling and disposal.[1] Improper disposal, such as discarding it down the drain, is strictly prohibited due to its potential harm to aquatic life and the environment.[2][3][4] All waste containing this compound must be managed in accordance with local, state, and federal regulations.[1]
Immediate Safety and Disposal Protocol
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses or goggles, gloves, and a lab coat.[5] If there is a risk of generating dust, respiratory protection should be used.[4]
Spill Management: In the event of a spill, immediately clean the area while wearing appropriate PPE.[1][5]
-
For solid this compound: Carefully sweep up the material, avoiding the generation of dust, and place it into a suitable, labeled, and sealed container for disposal.[1][5]
-
For solutions containing this compound: Absorb the spill with an inert material, such as sand or vermiculite, and then place the absorbent material into a sealed container for disposal.[3]
Waste Collection:
-
Pure this compound and concentrated solutions: Collect in a designated, properly labeled, and sealed hazardous waste container.[2][3] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]
-
Contaminated labware: Disposable items such as pipette tips, tubes, and gloves that are contaminated with this compound should be collected in a separate, sealable container clearly marked as hazardous waste.[2]
Final Disposal: All this compound waste is considered hazardous. The primary and safest method of disposal is through a licensed chemical disposal facility, which will typically involve incineration.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2]
This compound Disposal at a Glance
| Parameter | Guideline | Source |
| Disposal Method | Incineration at a licensed chemical disposal facility. | [3] |
| Sink Disposal | Strictly prohibited. | [2][3] |
| Waste Classification | Hazardous waste. | [1] |
| Containerization | Use sealed, properly labeled containers. | [2][3] |
| Spill Cleanup (Solid) | Sweep carefully to avoid dust, place in a sealed container. | [1][5] |
| Contaminated Materials | Collect in a separate, sealed hazardous waste container. | [2] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Hexylresorcinol
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Hexylresorcinol. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This compound, a substituted phenol, requires careful handling to prevent skin and eye irritation, as well as potential respiratory effects from inhalation of its dust.[1] The following personal protective equipment (PPE) and procedures are designed to provide a robust framework for the safe manipulation of this compound.
Essential Personal Protective Equipment
A multi-layered approach to PPE is necessary to provide comprehensive protection. This includes protection for the eyes, skin, and respiratory system.
Eye and Face Protection
-
Requirement: Chemical safety goggles are mandatory.
-
Enhanced Protection: A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.
Skin Protection
-
Gloves: Chemical-resistant gloves are a primary barrier against skin contact.
-
Recommended Material: Nitrile rubber gloves are recommended.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of contamination, impervious clothing may be necessary.[2]
Respiratory Protection
-
For Dust/Aerosols: When handling this compound in its solid form, particularly if dust can be generated, a NIOSH-approved particulate respirator is required.
Quantitative PPE Specifications
| PPE Component | Material/Type | Minimum Thickness | Breakthrough Time | Recommended Use |
| Gloves | Nitrile Rubber | 5 mil | > 15 minutes (for splash protection) | For all handling procedures. Change gloves immediately upon contamination. |
| Respirator | N95 or P100 Particulate Respirator | N/A | N/A | For handling solid this compound where dust may be generated. |
Note: The provided breakthrough time is an estimate for incidental contact. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.
Operational Plan for Handling this compound
A systematic approach to handling, from preparation to disposal, is crucial for safety.
Pre-Handling Preparations
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box, to contain any dust or vapors.
-
PPE Inspection: Before starting any work, visually inspect all PPE for any signs of damage, such as tears, punctures, or degradation.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
Donning of Personal Protective Equipment
The following sequence should be followed to ensure proper protection:
Handling Procedures
-
Minimize Dust: When working with solid this compound, use techniques that minimize the generation of dust, such as gentle scooping rather than pouring from a height.
-
Avoid Contact: At all times, avoid direct contact of the chemical with skin, eyes, and clothing.
-
Containment: Keep containers of this compound tightly sealed when not in use.[1]
Doffing of Personal Protective Equipment
The removal of PPE is a critical step to prevent cross-contamination. The following sequence should be followed:
Disposal Plan
Proper disposal of contaminated materials is essential to protect personnel and the environment.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirator cartridges, that has come into contact with this compound should be considered hazardous waste.
-
Disposal Containers: Place all contaminated PPE in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.[2][3] If you are unsure of the regulations, consult with your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
